molecular formula C5H8O2 B045723 Isopropenyl acetate CAS No. 108-22-5

Isopropenyl acetate

Cat. No.: B045723
CAS No.: 108-22-5
M. Wt: 100.12 g/mol
InChI Key: HETCEOQFVDFGSY-UHFFFAOYSA-N
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Description

Isopropenyl acetate is a highly valuable reagent in organic synthesis, primarily functioning as an efficient acetylating agent and a protected form of acetic acid. Its principal research utility lies in its ability to transfer the acetyl group to nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions, often with superior reactivity and selectivity compared to traditional acetic anhydride or acetyl chloride. A key advantage is the byproduct of this reaction, acetone, which is volatile and easily removed, simplifying purification. This makes this compound an ideal choice for the acetylation of sensitive or complex molecules, including the synthesis of pharmaceuticals, natural products, and fine chemicals. Furthermore, it serves as a crucial monomer in polymer science for the production of specialty polyvinyl acetates and other copolymers. Its role in the synthesis of heterocycles and as a building block in multi-step synthetic routes underscores its broad applicability in method development and material science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

prop-1-en-2-yl acetate
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InChI

InChI=1S/C5H8O2/c1-4(2)7-5(3)6/h1H2,2-3H3
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InChI Key

HETCEOQFVDFGSY-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)OC(=O)C
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Molecular Formula

C5H8O2
Record name ISOPROPENYL ACETATE
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Related CAS

24980-56-1
Record name 1-Propen-2-ol, 2-acetate, homopolymer
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DSSTOX Substance ID

DTXSID3031492
Record name Isopropenyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Isopropenyl acetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., White liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; Winey ethereal aroma
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Boiling Point

97 °C
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Flash Point

60 °F (NFPA, 2010), 15.5 °C, 60 °F (16 °C) (CLOSED CUP)
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Solubility

Soluble in ethanol and acetone, very soluble in ethyl ether., Solubility in water 3.25% by weight., Practically insoluble to insoluble in water, Soluble (in ethanol)
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Density

0.9090 g/cu cm at 20 °C, 0.917-0.923
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Vapor Pressure

45.2 [mmHg], 45 mm Hg at 25 °C
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Color/Form

WATER WHITE LIQUID, Liquid

CAS No.

108-22-5
Record name ISOPROPENYL ACETATE
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Melting Point

-92.9 °C
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Foundational & Exploratory

Isopropenyl Acetate: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) is a versatile and reactive enol ester that serves as a valuable building block in a multitude of synthetic transformations. Its unique structure, combining the reactivity of a carbon-carbon double bond with the functionality of an acetate group, makes it a key reagent in acetylation reactions, the synthesis of important intermediates, and polymerization processes. This in-depth technical guide provides a thorough overview of the fundamental properties of isopropenyl acetate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in modern organic synthesis.

Core Properties of this compound

A comprehensive understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use in synthesis.

Physical and Chemical Properties

This compound is a clear, colorless liquid with a characteristic fruity odor.[1] It is less dense than water and its vapors are heavier than air.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [3]
Appearance Clear, colorless liquid[1][2]
Odor Fruity, ethereal[1]
Density 0.9090 g/cm³ at 20 °C[3]
Boiling Point 97 °C[3]
Melting Point -92.9 °C[3]
Flash Point 15 °C (59 °F)[1]
Solubility Soluble in ethanol, acetone (B3395972), and ethyl ether. Slightly soluble in water.[2]
Refractive Index (n²⁰/D) 1.4001[3]
CAS Number 108-22-5[3]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and methyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.6d1H=CH₂ (cis to OAc)
~4.3d1H=CH₂ (trans to OAc)
~2.1s3H-C(O)CH₃
~1.9s3H=C(CH₃)-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~169C=O (ester)
~150=C(CH₃)-
~95=CH₂
~25=C(CH₃)-
~20-C(O)CH₃

The IR spectrum shows characteristic absorption bands for the ester and alkene functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
~1750StrongC=O stretch (ester)
~1660MediumC=C stretch
~1220StrongC-O stretch (ester)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
100Moderate[M]⁺
85Moderate[M - CH₃]⁺
43High[CH₃CO]⁺
Safety Information

This compound is a highly flammable liquid and vapor. It may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

This compound is primarily synthesized through the reaction of acetone with ketene (B1206846).[3] An alternative laboratory-scale synthesis involves the transesterification of vinyl acetate.

Synthesis from Acetone and Ketene

This industrial method involves the acid-catalyzed reaction of acetone with ketene.[5] Ketene is a highly reactive and toxic gas, making this procedure more suitable for specialized industrial settings.

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Product cluster_catalyst Catalyst Acetone Acetone IsopropenylAcetate This compound Acetone->IsopropenylAcetate Reacts with Ketene Ketene Ketene->IsopropenylAcetate Reacts with Acid Acid Catalyst (e.g., H₂SO₄) Acid->Acetone Protonates

Caption: Synthesis of this compound from Acetone and Ketene.

Experimental Protocol (Conceptual): Note: This is a conceptual outline due to the hazardous nature of ketene. It is not a detailed laboratory procedure.

  • A stream of ketene gas is bubbled through a solution of acetone containing a catalytic amount of a strong acid (e.g., sulfuric acid or naphthalenedisulfonic acid).[5]

  • The reaction temperature is maintained between 50-85 °C.[5]

  • After the reaction is complete, the catalyst is neutralized.

  • The crude product is then purified by fractional distillation to yield this compound.[5]

Synthesis by Transesterification of Vinyl Acetate

A more accessible laboratory synthesis involves the transesterification of vinyl acetate with acetone, catalyzed by a suitable transition metal complex or acid. While less common, this method avoids the use of ketene.

Reaction Workflow:

G start Start reactants Mix Vinyl Acetate, Acetone, and Catalyst (e.g., Ru complex) start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction by TLC or GC reflux->monitor workup Work-up: - Cool the reaction - Neutralize catalyst - Extract with organic solvent monitor->workup Reaction complete purify Purify by fractional distillation workup->purify product This compound purify->product

Caption: Transesterification Synthesis Workflow.

Experimental Protocol: This is a general procedure; specific catalysts and conditions may vary.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vinyl acetate, a molar excess of acetone, and a catalytic amount of a suitable catalyst (e.g., a ruthenium-based catalyst).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst (if necessary) and remove the excess acetone under reduced pressure.

  • Purify the residue by fractional distillation to obtain this compound.

Key Synthetic Applications of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized for acetylations and as a precursor to other important compounds.

Acetylation of Alcohols and Phenols

This compound serves as an efficient and "green" acetylating agent for alcohols and phenols.[6] The reaction is often catalyzed by an acid or a metal complex and produces acetone as the only byproduct, which can be easily removed.[6]

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Products cluster_catalyst Catalyst IsopropenylAcetate This compound AcetylatedProduct Acetylated Product (R-OAc) IsopropenylAcetate->AcetylatedProduct Acetone Acetone IsopropenylAcetate->Acetone forms Alcohol Alcohol/Phenol (R-OH) Alcohol->AcetylatedProduct Catalyst Acid or Metal Catalyst Catalyst->IsopropenylAcetate activates

Caption: Acetylation of Alcohols/Phenols.

Experimental Protocol for Acetylation of Benzyl (B1604629) Alcohol:

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 eq.) in this compound (1.5 eq.).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by TLC.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl acetate.[7]

Synthesis of Acetylacetone (B45752)

This compound is the principal commercial precursor to acetylacetone (2,4-pentanedione), an important bidentate ligand and synthetic intermediate.[3] The conversion is achieved through a thermal rearrangement (pyrolysis) at high temperatures over a metal surface.[3][8]

Reaction Workflow:

G start Start vaporize Vaporize this compound start->vaporize pyrolysis Pass vapor over a heated metal surface (e.g., 400-600 °C) vaporize->pyrolysis condense Condense the product stream pyrolysis->condense purify Purify by fractional distillation condense->purify product Acetylacetone purify->product

Caption: Synthesis of Acetylacetone via Pyrolysis.

Experimental Protocol (Conceptual): Note: This procedure requires specialized high-temperature equipment and is provided for conceptual understanding.

  • This compound is vaporized and passed through a tube furnace packed with a suitable metal catalyst or inert material.[9][10]

  • The furnace is maintained at a high temperature, typically in the range of 400-600 °C.[10]

  • The product stream exiting the furnace is rapidly cooled and condensed.

  • The collected liquid, a mixture of acetylacetone, unreacted starting material, and byproducts, is then purified by fractional distillation.[8]

Polymerization

The vinyl group in this compound allows it to undergo free-radical polymerization to form poly(this compound).[11] It can also be copolymerized with other vinyl monomers to create polymers with tailored properties.[6]

Polymerization Process:

G cluster_reactants Reactants cluster_product Product cluster_initiator Initiator IsopropenylAcetate This compound (Monomer) Polymer Poly(this compound) IsopropenylAcetate->Polymer Polymerizes Initiator Radical Initiator (e.g., AIBN) Initiator->IsopropenylAcetate initiates

Caption: Free-Radical Polymerization of this compound.

Experimental Protocol for Bulk Polymerization:

  • Place purified this compound in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12]

  • De-gas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through it.

  • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[13]

  • Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction and dissolve the polymer in a suitable solvent (e.g., acetone).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or water).

  • Collect the polymer by filtration and dry it under vacuum.

Protection of Diols as Acetonides

This compound can be used to protect 1,2- and 1,3-diols as isopropylidene acetals (acetonides), a common protecting group strategy in multi-step synthesis.[3] This reaction is typically acid-catalyzed.

Reaction Workflow:

G start Start reactants Mix Diol, this compound, and Acid Catalyst (e.g., p-TsOH) start->reactants stir Stir at room temperature or with gentle heating reactants->stir monitor Monitor reaction by TLC stir->monitor workup Work-up: - Neutralize the acid - Remove solvent - Extract with organic solvent monitor->workup Reaction complete purify Purify by column chromatography or distillation workup->purify product Acetonide-protected Diol purify->product

Caption: Acetonide Protection of a Diol.

Experimental Protocol for the Protection of 1,2-Propanediol:

  • To a solution of 1,2-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or acetone), add this compound (1.2 eq.).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.02 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting diol is consumed.

  • Quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography to yield the corresponding acetonide.

Conclusion

This compound is a fundamentally important and versatile reagent in synthetic chemistry. Its utility as an acetylating agent, a precursor to acetylacetone, a monomer in polymerization, and a protecting group for diols highlights its broad applicability. The experimental protocols provided in this guide offer a starting point for researchers to harness the synthetic potential of this valuable compound. As with all chemical procedures, appropriate safety precautions must be taken, and the protocols may require optimization based on the specific substrate and desired outcome.

References

Synthesis of Isopropenyl Acetate from Acetone and Ketene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) is a valuable chemical intermediate with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of the synthesis of isopropenyl acetate from the reaction of acetone (B3395972) and ketene (B1206846), focusing on the underlying reaction mechanism, experimental protocols, and relevant quantitative data.

Reaction Overview

The synthesis of this compound from acetone and ketene is an acid-catalyzed reaction that proceeds via the acetylation of the enol form of acetone.[1][3][4] Ketene, a highly reactive gas, serves as the acetylating agent.[5] The overall transformation can be represented as follows:

CH₃COCH₃ + CH₂=C=O → CH₂=C(CH₃)OCOCH₃

This process is a cornerstone of industrial organic synthesis, offering an efficient route to a versatile enol ester.

Reaction Mechanism

The synthesis is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or naphthalenedisulfonic acids.[3][4] The mechanism involves the following key steps:

  • Enolization of Acetone: In the acidic medium, acetone undergoes tautomerization to its enol form, propen-2-ol. This is often the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic central carbon of ketene.

  • Proton Transfer: A subsequent proton transfer results in the formation of this compound.

A proposed acid-catalyzed mechanism is detailed below.

ReactionMechanism cluster_0 Step 1: Acid-Catalyzed Enolization of Acetone cluster_1 Step 2: Nucleophilic Attack by Enol on Ketene cluster_2 Step 3: Deprotonation to form this compound Acetone Acetone ProtonatedAcetone Protonated Acetone (Oxonium Ion) Acetone->ProtonatedAcetone Protonation of carbonyl oxygen H_plus H+ Propen2ol Propen-2-ol (Enol form) ProtonatedAcetone->Propen2ol Deprotonation of α-carbon Intermediate Protonated Intermediate Propen2ol->Intermediate Nucleophilic attack H3O_plus H₃O⁺ Ketene Ketene Ketene->Intermediate IsopropenylAcetate This compound Intermediate->IsopropenylAcetate Deprotonation H_plus_regenerated H⁺ (Catalyst regenerated)

Caption: Proposed acid-catalyzed mechanism for the synthesis of this compound.

Quantitative Data

Several studies have reported on the yields and reaction conditions for this synthesis. The following tables summarize key quantitative data from patented industrial processes.

Table 1: Reaction Conditions and Yields with Naphthalenedisulfonic Acid Catalysts

CatalystAcetone (g)Ketene Rate (g mol/hr)Duration (hr)This compound (g)Yield (based on consumed acetone)Yield (based on absorbed ketene)Acetone Conversion (%)
Naphthalene-1,5-disulfonic acid12001.514144292.7%90.0%75.2%
Naphthalene-2,6-disulfonic acid13001.56.566494.2%90.7%31.7%
Naphthalene-2,7-disulfonic acid13001.55.556594.9%92.8%26.4%
Naphthalene disulfonic acid/acetic anhydride (B1165640) reaction product13001.56.558997.1%95.2%27.2%
Naphthalene-1,5-disulfonic acid/ketene reaction product12501.513.5155293.6%91.3%76.9%

Data sourced from DE934825C.[3]

Experimental Protocols

The synthesis of this compound involves two main stages: the generation of ketene and the subsequent reaction with acetone.

Ketene is a highly reactive and unstable gas that is typically generated in situ for immediate consumption.[5] A common laboratory-scale method involves the pyrolysis of acetone.[5]

Materials:

  • Commercial grade acetone

  • Apparatus as depicted in the experimental workflow diagram below, including a separatory funnel, round-bottomed flask, combustion tube filled with broken porcelain, condenser, and reaction flask.[5]

Procedure:

  • Assemble the apparatus as shown in the workflow diagram.

  • Heat the combustion tube to approximately 650°C using a combustion furnace.[5]

  • Heat the round-bottomed flask containing acetone to boiling using a water bath.[5]

  • Pass water through the condenser to cool it.

  • Add acetone from the separatory funnel to the flask at a rate of 3-4 cc per minute.[5]

  • The acetone vapor passes through the heated combustion tube, where it undergoes pyrolysis to form ketene, along with byproducts such as methane (B114726) and carbon monoxide.

  • The resulting gas mixture is then passed directly into the reaction vessel containing acetone for the synthesis of this compound. Unreacted acetone is condensed and collected.[5]

Materials:

  • Acetone

  • Acid catalyst (e.g., naphthalene-1,5-disulfonic acid)

  • Ketene gas (generated as described above)

  • Reaction vessel equipped with a gas inlet tube, stirrer, and condenser.

Procedure:

  • Charge the reaction vessel with acetone and the acid catalyst (e.g., 5 g of naphthalene-1,5-disulfonic acid in 1200 g of acetone).[3]

  • Heat the reaction mixture to a temperature between 75°C and 85°C.[3]

  • Bubble the ketene gas stream through the heated acetone solution at a controlled rate (e.g., 1.5 g moles of ketene per hour).[3]

  • Condense any unreacted acetone from the effluent gas at -60°C to -70°C and return it to the reaction vessel.[3]

  • After the desired reaction time (e.g., 14 hours), stop the flow of ketene and cool the reaction mixture.

  • A subsequent aging period of the reaction mixture at a temperature of ≥40°C for ≥2 hours can improve the yield of this compound.[4]

  • Neutralize the acid catalyst, for example, with an organic amine.[4]

  • The this compound can then be isolated and purified by fractional distillation.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental setup for ketene generation and the logical flow of the synthesis process.

KeteneGenerationWorkflow cluster_Apparatus Ketene Generation Apparatus AcetoneReservoir Acetone Reservoir (Separatory Funnel) BoilingFlask Boiling Flask AcetoneReservoir->BoilingFlask Drip feed CombustionTube Combustion Tube (650°C, Porcelain chips) BoilingFlask->CombustionTube Acetone Vapor Condenser Condenser (for unreacted acetone) CombustionTube->Condenser Ketene + Byproducts + Unreacted Acetone Condenser->BoilingFlask Condensed Acetone (recycled) ReactionVessel Reaction Vessel (Acetone + Catalyst) Condenser->ReactionVessel Ketene Gas Stream Waste Waste Gas ReactionVessel->Waste

Caption: Experimental workflow for the generation of ketene and its reaction with acetone.

LogicalFlow Start Start KeteneGen Generate Ketene via Acetone Pyrolysis Start->KeteneGen Reaction React Ketene with Acetone (Acid Catalyst, 75-85°C) KeteneGen->Reaction Aging Age Reaction Mixture (≥40°C, ≥2hr) Reaction->Aging Neutralization Neutralize Catalyst Aging->Neutralization Distillation Fractional Distillation Neutralization->Distillation Product This compound Distillation->Product

Caption: Logical relationship of steps in the synthesis and purification of this compound.

References

From Precursor to Product: A Technical Guide to the Synthesis of Acetylacetone from Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile diketone, acetylacetone (B45752), from its precursor, isopropenyl acetate (B1210297). Acetylacetone is a critical building block in the synthesis of pharmaceuticals, heterocycles, and as a ligand in organometallic chemistry. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.

Reaction Overview

The conversion of isopropenyl acetate to acetylacetone is primarily achieved through a thermal rearrangement reaction.[1][2] This process involves heating the this compound vapor to high temperatures, typically in the range of 500-600 °C, to induce an intramolecular acyl migration.[3] The reaction can be performed with or without a catalyst, though the use of certain metal catalysts can influence the reaction rate and selectivity.[3]

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for successful synthesis and purification.

PropertyThis compoundAcetylacetone
Molecular Formula C₅H₈O₂C₅H₈O₂
Molar Mass 100.12 g/mol 100.12 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point 97 °C[1]139 °C
Density 0.909 g/cm³ (at 20 °C)[1]0.975 g/cm³
CAS Number 108-22-5123-54-6

Experimental Protocol: Thermal Rearrangement (Industrial Method Adaptation)

While detailed laboratory-scale procedures in peer-reviewed journals are scarce, the following protocol is adapted from established industrial processes and can be scaled down for laboratory use with appropriate safety precautions. This process is typically performed in a continuous flow setup.

3.1. Materials and Equipment

  • This compound (≥99% purity)

  • High-temperature tube furnace

  • Quartz or V2A stainless steel reactor tube

  • Syringe pump for liquid feed

  • Inert gas supply (Nitrogen or Argon)

  • Condenser with a collection flask (chilled)

  • Fractional distillation apparatus

3.2. Procedure

  • Set up the tube furnace with the reactor tube packed with an inert material like quartz wool to ensure even heat distribution.

  • Purge the system with an inert gas (e.g., Nitrogen) to remove air and moisture.

  • Heat the furnace to the desired reaction temperature (e.g., 520 °C).[2]

  • Using a syringe pump, introduce the this compound vapor into the hot reactor tube at a controlled flow rate. The this compound is fed at atmospheric pressure.[2]

  • The hot reaction gases exiting the furnace are immediately passed through a condenser to quench the reaction. The condenser should be chilled to a low temperature (e.g., with a cold water or glycol circulator) to ensure efficient condensation of the product.

  • Collect the crude liquid product, which will contain acetylacetone, unreacted this compound, and byproducts.

  • The gaseous byproducts, such as carbon monoxide, carbon dioxide, methane, and ketene, are separated from the condensate.[2]

  • Purify the crude acetylacetone by fractional distillation. Collect the fraction boiling at approximately 139 °C.

3.3. Purification of Acetylacetone

An effective method for purifying crude acetylacetone involves the formation of its copper(II) salt, which can be isolated and then decomposed to yield the pure diketone.[4]

  • Dissolve the crude acetylacetone in a suitable solvent.

  • Add a solution of copper(II) acetate. The copper(II) acetylacetonate (B107027) will precipitate.

  • Filter the solid copper(II) acetylacetonate and wash it with water.

  • Suspend the copper(II) acetylacetonate in a mixture of ether and dilute sulfuric acid and shake vigorously in a separatory funnel.

  • Separate the ether layer, which contains the purified acetylacetone.

  • Wash the ether layer with water, dry it over anhydrous sodium sulfate, and remove the ether by distillation.

  • The final purification is achieved by fractional distillation of the residue.

Quantitative Data

The yield and selectivity of the thermal rearrangement are highly dependent on the reaction conditions, particularly the temperature and residence time in the reactor.

ParameterValueReference
Reaction Temperature 520 °C[2]
Catalyst None (Thermal) / Metallic Molybdenum[2][3]
Reported Yield ~45%[3]

Spectroscopic Characterization

Confirmation of the precursor and the final product identity and purity is achieved through various spectroscopic techniques.

5.1. This compound (Precursor)

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.58 (d, J=1.8 Hz, 1H), 4.31 (d, J=1.8 Hz, 1H), 2.15 (s, 3H), 1.98 (s, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 169.1, 153.8, 93.9, 20.6, 20.2.

  • FTIR (neat): ν 1755 (C=O, ester), 1645 (C=C), 1215 (C-O, ester) cm⁻¹.

5.2. Acetylacetone (Product)

Acetylacetone exists as a mixture of keto and enol tautomers. The spectroscopic data reflects the presence of both forms.

  • ¹H NMR (CDCl₃): δ 15.45 (s, 1H, enol OH), 5.50 (s, 1H, enol CH), 3.55 (s, 2H, keto CH₂), 2.15 (s, 6H, enol CH₃), 2.00 (s, 6H, keto CH₃).

  • ¹³C NMR (CDCl₃): δ 201.2 (keto C=O), 191.1 (enol C=O), 100.4 (enol CH), 58.6 (keto CH₂), 29.9 (keto CH₃), 24.3 (enol CH₃).

  • FTIR (neat): ν 3000-2700 (broad, O-H stretch of enol), 1725 (C=O stretch of keto form), 1610 (C=O and C=C stretch of enol form) cm⁻¹.

  • GC-MS: Molecular ion (M⁺) at m/z = 100, with characteristic fragments at m/z = 85 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺).

Reaction Mechanism and Workflow

The thermal rearrangement of this compound to acetylacetone is believed to proceed through a concerted pericyclic reaction, specifically a[2][2]-sigmatropic rearrangement, analogous to the Claisen rearrangement.

Reaction_Mechanism cluster_0 This compound cluster_1 Transition State cluster_2 Acetylacetone (Keto form) cluster_3 Acetylacetone (Enol form) IPA Isopropenyl Acetate TS [3,3]-Sigmatropic Transition State IPA->TS Heat (Δ) Keto Acetylacetone (Keto form) TS->Keto Rearrangement Enol Acetylacetone (Enol form) Keto->Enol Tautomerization

Caption: Proposed reaction mechanism for the thermal rearrangement.

The overall experimental workflow for the synthesis and purification of acetylacetone from this compound is summarized below.

Experimental_Workflow Start This compound ThermalRearrangement Thermal Rearrangement (500-600 °C) Start->ThermalRearrangement QuenchingCondensation Quenching & Condensation ThermalRearrangement->QuenchingCondensation CrudeProduct Crude Acetylacetone QuenchingCondensation->CrudeProduct FractionalDistillation Fractional Distillation CrudeProduct->FractionalDistillation PureProduct Pure Acetylacetone FractionalDistillation->PureProduct

Caption: Experimental workflow from precursor to pure product.

Conclusion

The synthesis of acetylacetone from this compound via thermal rearrangement is a well-established industrial process that can be adapted for laboratory-scale synthesis. Careful control of reaction temperature and efficient purification are key to obtaining a high-purity product. The versatility of acetylacetone as a chemical intermediate makes this synthetic route highly relevant for researchers in various fields, including drug discovery and materials science. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and characterization of this important diketone.

References

A Comprehensive Spectroscopic Analysis of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for isopropenyl acetate (B1210297), a significant organic compound used as a precursor in the synthesis of acetylacetone (B45752) and in the preparation of other enol acetates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For isopropenyl acetate, both ¹H and ¹³C NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the vinyl and methyl protons. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.6Singlet2H=CH₂ (Vinyl protons)
~2.1Singlet3H-C(=O)CH₃ (Acetyl methyl protons)
~1.9Singlet3HC(=CH₂)CH₃ (Vinyl methyl protons)

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound in CDCl₃ shows the following peaks[1]:

Chemical Shift (δ) ppmAssignment
~168C=O (Ester carbonyl carbon)
~150C =CH₂ (Quaternary vinyl carbon)
~100C=C H₂ (Methylene vinyl carbon)
~22-C(=O)C H₃ (Acetyl methyl carbon)
~20C(=CH₂)C H₃ (Vinyl methyl carbon)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its ester and alkene functional groups[2][3].

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch (vinyl)
~2950MediumC-H stretch (aliphatic)
~1750StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1200-1300StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound displays a molecular ion peak and several characteristic fragment ions[2].

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
100~5[M]⁺ (Molecular ion)
85~15[M - CH₃]⁺
58~16[CH₃C(OH)=CH₂]⁺
43100[CH₃CO]⁺ (Base peak)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

4.1. NMR Sample Preparation

  • Sample Weighing : Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR[4].

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial[4][5][6].

  • Homogenization : Gently vortex or sonicate the mixture to ensure the sample is fully dissolved[4].

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette[5].

  • Volume Adjustment : Ensure the height of the solution in the NMR tube is between 4 and 5 cm[4][7].

  • Capping and Labeling : Cap the NMR tube securely and label it appropriately before inserting it into the spectrometer.

4.2. IR Spectroscopy Sample Preparation

For a neat liquid sample like this compound, two common methods are:

  • Thin Film Method (Salt Plates) [8][9]:

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[9][10].

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates[10].

    • Mount the "sandwich" plates in the spectrometer's sample holder and acquire the spectrum.

    • After analysis, clean the plates with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator[9][10].

  • Attenuated Total Reflectance (ATR) [10][11]:

    • Ensure the ATR crystal surface is clean. Run a background spectrum of the clean, empty crystal.

    • Place a drop of the liquid sample directly onto the ATR crystal.

    • Acquire the IR spectrum. The evanescent wave will penetrate the sample, generating the spectrum[11].

    • Clean the crystal surface thoroughly with a suitable solvent after the measurement.

4.3. Mass Spectrometry Sample Preparation (for a Volatile Liquid)

  • Sample Dilution : Prepare a dilute solution of the this compound sample. A typical concentration is around 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or ethyl acetate[12].

  • Further Dilution : Take an aliquot (e.g., 100 µL) of this stock solution and dilute it further to a final concentration of approximately 10-100 µg/mL in a suitable solvent compatible with the mass spectrometer's ionization source[12].

  • Filtration (if necessary) : If any solid particles are present, the solution must be filtered to prevent clogging the instrument's sample introduction system[12].

  • Transfer to Vial : Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum[12].

  • Analysis : The sample is then introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like GC-MS.

Visualizations

Diagram 1: Spectroscopic Analysis and Structural Correlation

G substance This compound (C5H8O2) nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms nmr_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity nmr->nmr_info ir_info Functional Groups - C=O (Ester) - C=C (Alkene) ir->ir_info ms_info Molecular Weight - Fragmentation Pattern - Molecular Formula ms->ms_info

Caption: Relationship between spectroscopic techniques and derived structural information.

Diagram 2: General Workflow for Spectroscopic Analysis

G prep Sample Preparation (Dissolving, Diluting, Filtering) analysis Spectroscopic Analysis prep->analysis nmr NMR Spectrometer analysis->nmr NMR ir IR Spectrometer analysis->ir IR ms Mass Spectrometer analysis->ms MS data_proc Data Processing (Baseline Correction, Peak Picking) nmr->data_proc ir->data_proc ms->data_proc elucidation Structural Elucidation & Verification data_proc->elucidation

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

References

The Enol Ester Functionality of Isopropenyl Acetate: A Comprehensive Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (B1210297) (IPA) is a versatile and economically significant organic compound, recognized as the acetate ester of the enol tautomer of acetone (B3395972). Its unique structural feature, an enol ester system, confers a distinct chemical reactivity that is leveraged in a multitude of organic transformations. This technical guide provides an in-depth exploration of the chemical reactivity of the enol ester in isopropenyl acetate, with a focus on its applications in acylation, transesterification, polymerization, and rearrangement reactions. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key reaction mechanisms and workflows.

Core Reactivity of the Enol Ester

The reactivity of this compound is fundamentally dictated by the enol ester functional group. This moiety serves as an excellent acyl donor, a feature enhanced by the thermodynamic driving force of the reaction. Upon cleavage of the acyl-oxygen bond, the resulting enol, isopropen-2-ol, rapidly and irreversibly tautomerizes to acetone. This irreversible transformation shifts the reaction equilibrium towards the formation of the acylated product, making this compound a highly efficient reagent.

Key Chemical Transformations

Acylation and Acetylation Reactions

This compound is widely employed as a "green" acetylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and thiols. The primary advantage of using IPA in these transformations is the formation of acetone as the sole byproduct, which is a relatively benign and easily removable solvent. These reactions can be conducted under catalyst-free conditions or catalyzed by acids, metal complexes, or enzymes.

The acetylation of hydroxyl groups is a common strategy for protection or functionalization in organic synthesis. This compound serves as an effective reagent for this purpose, often in the presence of a catalyst to enhance the reaction rate.

Experimental Protocol: VOSO₄-Catalyzed O-Acetylation of Thymol

  • Preparation: In a 5 ml round-bottom flask, dissolve 1% of VOSO₄·5H₂O in 1 equivalent of this compound.

  • Reaction Initiation: After 10 minutes, add 1 g of the substrate (e.g., thymol).

  • Reaction Conditions: Maintain the reaction mixture under magnetic stirring at 60°C for 24 hours.

  • Analysis: To monitor the reaction progress, take an aliquot of 4 μL, dilute it in 5 ml of a 10 mM decane (B31447) solution in ethyl acetate, and analyze by GC-MS.

  • Work-up: After completion, add 150 ml of H₂O and extract the aqueous phase with 2 x 100 mL of ethyl acetate. Wash the combined organic phases with 2 x 50 mL of 1 M NaOH solution to remove any unreacted phenol, followed by a wash with water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure acetylated product.

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Thymol1% VOSO₄·5H₂O6024~75
Carvacrol1% VOSO₄·5H₂O6024~75
Octyl alcohol1% VOSO₄·5H₂O6024Lower yields
Cyclohexanol1% VOSO₄·5H₂O6024Lower yields
Benzyl alcohol1% VOSO₄·5H₂O6024Lower yields

This compound is also a highly effective reagent for the acetylation of primary and secondary amines, often proceeding in high yields without the need for a catalyst or solvent.

Experimental Protocol: Solvent- and Catalyst-Free N-Acetylation of Benzylamine

  • Reaction Setup: In a sealed vial, mix the amine (1 mmol) with this compound (4 mmol).

  • Reaction Conditions: Heat the mixture at 60°C for 3 hours.

  • Isolation: After the reaction is complete, distill the residual this compound and acetone under reduced pressure directly from the reaction vessel. The crude product can then be analyzed. In most cases, the acetylated product is obtained in high purity without further purification.

AmineMolar Ratio (IPA:Amine)Temperature (°C)Time (h)Yield (%)Reference
Benzylamine4:1603Quantitative
Various primary amines4:1603Excellent
Less hindered secondary amines4:1603Very good
Transesterification Reactions

The transesterification of alcohols with this compound is a facile and irreversible process, widely utilized in organic synthesis. This reaction can be catalyzed by various catalysts, including lipases, which allows for enantioselective transformations.

Enzymatic catalysis with lipases offers a mild and selective method for the acylation of alcohols using this compound as the acyl donor. This approach is particularly valuable for the kinetic resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Transesterification of a Secondary Alcohol

  • Materials: Use lipase (B570770) from Pseudomonas cepacia immobilized on ceramic particles (PSL-C). Dry all alcohols and this compound over molecular sieves prior to use.

  • Reaction Setup: In a 5 cm³ reaction vial, dissolve the racemic alcohol (0.5 mmol) and this compound (1.0 mmol) in 3 cm³ of toluene.

  • Reaction Initiation: Thermostat the reaction mixture in an oil bath to 40°C. Add 100 mg of lipase (PSL-C) followed by 100 mg of 4 Å molecular sieves.

  • Monitoring: Withdraw samples (100 mm³) at various time intervals and centrifuge to separate the lipase. Dilute the organic layer with solvent and monitor the reaction progress by thin-layer chromatography and gas chromatography for enantiomeric excess analysis.

Alcohol SubstrateCatalystSolventTemperature (°C)Enantiomeric Excess (ee)Reference
Secondary AlcoholsLipase (PSL-C)Toluene40Up to 99%
1-(2-furyl)ethanolLipasesOrganic MediaRTUp to 99%
Polymerization

This compound can undergo free-radical polymerization, although it exhibits lower reactivity compared to other vinyl monomers. High-pressure conditions have been reported to yield high-molecular-weight polymers.

General Conditions for Emulsion Polymerization

  • Monomers: this compound, butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA)

  • Initiator: Potassium persulfate (KPS)

  • Surfactant: Anionic surfactant (e.g., Dowfax 2A1)

  • Process: Seeded emulsion polymerization

IPA content (mol%)Conversion (%)Molecular Weight (Mn)Polydispersity Index (PDI)Reference
0.2High> 200,0001.01 - 1.03
1.0Lower> 200,0001.01 - 1.03
Rearrangement to Acetylacetone (B45752)

A significant industrial application of this compound is its thermal rearrangement to produce acetylacetone (2,4-pentanedione), a valuable precursor in the synthesis of various compounds.

Experimental Protocol: Thermal Rearrangement of this compound

  • Apparatus: Feed this compound vapor at atmospheric pressure through a V2A steel tube.

  • Reaction Conditions: Maintain the inner temperature of the steel tube at 520°C.

  • Quenching and Isolation: Quench the hot reaction gases, condense, and cool them to 20°C. This separates the gaseous byproducts (carbon monoxide, carbon dioxide, methane, and ketene).

  • Purification: Purify the resulting liquid product by fractional distillation to obtain acetylacetone.

Reaction Mechanisms and Workflows

To visually represent the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

G Acid-Catalyzed Transesterification of an Alcohol cluster_tautomerization Tautomerization This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound H+ Alcohol (R-OH) Alcohol (R-OH) Tetrahedral Intermediate Tetrahedral Intermediate Alcohol (R-OH)->Tetrahedral Intermediate Protonated this compound->Tetrahedral Intermediate + R-OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - Isopropenol Ester (R-OAc) Ester (R-OAc) Protonated Ester->Ester (R-OAc) - H+ Acetone Acetone Isopropenol Isopropenol Isopropenol->Acetone fast, irreversible G Experimental Workflow for Solvent-Free N-Acetylation start Start mix Mix Amine and This compound (1:4 molar ratio) start->mix heat Heat at 60°C for 3 hours in a sealed vial mix->heat distill Distill off excess IPA and acetone under reduced pressure heat->distill product Pure N-acetylated product distill->product G Free Radical Polymerization of this compound Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Monomer Radical Monomer Radical Radical (R.)->Monomer Radical + Monomer This compound Monomer This compound Monomer This compound Monomer->Monomer Radical Propagating Chain Propagating Chain Monomer Radical->Propagating Chain + n Monomers Poly(this compound) Poly(this compound) Propagating Chain->Poly(this compound) Termination

An In-depth Technical Guide to the Tautomerism of Isopropenyl Acetate and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropenyl acetate (B1210297), the acetate ester of the enol form of acetone (B3395972), represents a stabilized enol tautomer that plays a significant role in organic synthesis. Understanding the tautomeric equilibrium between isopropenyl acetate and its corresponding keto form, acetone, is fundamental to controlling reaction pathways and developing novel synthetic methodologies. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including the thermodynamics and kinetics of the interconversion. Detailed experimental protocols for the quantitative analysis of this equilibrium are presented, alongside visualizations of the underlying chemical processes.

Introduction: The Keto-Enol Tautomerism of Acetone

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol adjacent to a double bond). For simple carbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form.[1] The enol form, prop-1-en-2-ol, is a transient species present in minute quantities under normal conditions.[2]

This compound can be considered a "trapped" or stabilized form of the acetone enol, where the acidic enolic proton is replaced by an acetyl group.[3] This stabilization allows for the isolation and use of the enol form's reactivity in various chemical transformations. The synthesis of this compound is typically achieved by the reaction of acetone with ketene.[4]

Thermodynamic and Kinetic Data

The tautomeric equilibrium between acetone and its enol form is well-characterized. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Parameters for Acetone Keto-Enol Tautomerism in Aqueous Solution
ParameterValueReference
Equilibrium Constant (Keq = [enol]/[keto]) at 25°C4.7 x 10-9[5]
Gibbs Free Energy Change (ΔG°) at 25°C+11.4 kcal/molCalculated from Keq
Enthalpy Change (ΔH°)10.31 ± 0.45 kcal/mol[5]
Entropy Change (ΔS°)-3.5 ± 1.5 cal K-1 mol-1[5]
Table 2: Kinetic Parameters for Acid-Catalyzed Acetone Tautomerism in Aqueous Solution at 25°C
ParameterValueReference
Rate Constant for Enolization (kenol)2.79 x 10-5 M-1s-1[5]
Rate Constant for Ketonization (kketo)5.95 x 103 M-1s-1[5]

Catalysis of Tautomerism

The interconversion between the keto and enol forms of acetone is slow in neutral conditions but is readily catalyzed by both acids and bases.

Acid Catalysis

In the presence of an acid, the carbonyl oxygen of acetone is protonated, increasing the acidity of the α-hydrogens. A weak base (such as water) can then deprotonate the α-carbon to form the enol.[6]

Base Catalysis

Under basic conditions, a base directly removes an α-hydrogen from acetone to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen by a proton source (like water) yields the enol.[6]

Experimental Protocols

The study of acetone's keto-enol tautomerism can be approached through various experimental techniques. The following are detailed protocols for two common methods.

NMR Spectroscopy for Equilibrium Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to quantify the equilibrium between tautomers, provided the rate of interconversion is slow on the NMR timescale.[7] For simple ketones like acetone, the enol concentration is too low to be detected directly. However, for β-dicarbonyl compounds where the enol form is more significant, NMR is an ideal method. The principles can be extended to understand the factors that stabilize enols, such as in this compound.

Protocol:

  • Sample Preparation: Prepare solutions of the compound of interest (e.g., a β-dicarbonyl compound as a model) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 10-20 mg/mL in NMR tubes.

  • Instrument Setup:

    • Lock and shim the NMR spectrometer using the deuterium (B1214612) signal of the solvent to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Acquisition:

    • Set the spectral width to encompass all proton signals (typically 0-15 ppm).

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and ensure accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers. For a β-dicarbonyl, the keto form will show a methylene (B1212753) (-CH₂-) signal, while the enol will have a vinylic (-CH=) proton and an enolic hydroxyl (-OH) proton.

    • Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).

    • Calculate the equilibrium constant (Keq) using the formula: Keq = [enol]/[keto] = (Ienol / nenol) / (Iketo / nketo), where n is the number of protons giving rise to the integrated signal.

Iodimetry for Kinetic Analysis of Enolization

The rate of enolization of acetone can be determined by monitoring its reaction with iodine in an acidic solution. The reaction is zero-order with respect to iodine, and the rate-determining step is the formation of the enol.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of acetone (e.g., 4 M), hydrochloric acid (e.g., 1 M), and iodine (e.g., 0.005 M in KI to form I₃⁻ for solubility).

  • Reaction Setup:

    • In an Erlenmeyer flask, mix known volumes of the acetone and hydrochloric acid stock solutions, and deionized water to achieve the desired initial concentrations.

    • The total volume should be kept constant for all runs.

  • Initiation and Monitoring:

    • To start the reaction, add a known volume of the iodine stock solution to the flask and immediately start a timer.

    • The disappearance of the yellow-brown color of iodine indicates the completion of the reaction. The time taken for the color to disappear is recorded.

    • The reaction can be monitored more accurately using a spectrophotometer by following the decrease in absorbance at a wavelength where the I₃⁻ ion absorbs (e.g., ~350 nm).

  • Data Analysis:

    • The initial rate of reaction is calculated as the initial concentration of iodine divided by the time taken for the color to disappear.

    • By systematically varying the initial concentrations of acetone and acid while keeping the other constant, the order of the reaction with respect to each can be determined.

    • The rate law is expressed as: Rate = k[Acetone]x[H⁺]y. The rate constant, k, can then be calculated.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical processes and experimental workflows.

Caption: Keto-enol tautomerism of acetone.

Acid_Catalyzed_Enolization Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H⁺ Protonated_Acetone->Acetone - H⁺ Enol Enol Protonated_Acetone->Enol - H⁺ (from α-carbon) Enol->Protonated_Acetone + H⁺ (to α-carbon)

Caption: Acid-catalyzed enolization of acetone.

Base_Catalyzed_Enolization Acetone Acetone Enolate Enolate Ion Acetone->Enolate - H⁺ (from α-carbon) Enolate->Acetone + H⁺ (to α-carbon) Enol Enol Enolate->Enol + H⁺ (to oxygen) Enol->Enolate - H⁺ (from oxygen) Iodimetry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Acetone, HCl, I₂) Mix_Reagents Mix Acetone, HCl, H₂O Stock_Solutions->Mix_Reagents Add_Iodine Add I₂ and Start Timer Mix_Reagents->Add_Iodine Monitor_Color Monitor Color Change Add_Iodine->Monitor_Color Record_Time Record Time Monitor_Color->Record_Time Calculate_Rate Calculate Rate Record_Time->Calculate_Rate Determine_Orders Determine Reaction Orders Calculate_Rate->Determine_Orders Calculate_k Calculate Rate Constant Determine_Orders->Calculate_k

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297), a seemingly simple enol ester, holds a significant place in the landscape of organic chemistry. Its journey from a laboratory curiosity to a cornerstone of industrial synthesis is a testament to the relentless pursuit of efficient and versatile chemical transformations. This technical guide delves into the core of isopropenyl acetate's discovery, its historical evolution, and the key experimental protocols that have defined its application.

Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental physical and chemical properties. This compound is a colorless liquid with a characteristic fruity odor. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molar Mass 100.12 g/mol [1]
Boiling Point 97 °C[1]
Melting Point -92.9 °C[1]
Density 0.9090 g/cm³ (at 20 °C)[1]
Refractive Index (n²⁰/D) 1.401
Solubility Slightly soluble in water; miscible with most organic solvents.
Flash Point 19 °C

A Historical Timeline of Discovery and Development

The story of this compound unfolds over several decades, marked by key discoveries that unlocked its synthetic potential.

Historical Timeline of this compound cluster_0 Early Discovery cluster_1 Industrialization cluster_2 Key Application cluster_3 Modern Utility 1934 1934: First Synthesis Hennion and Nieuwland report the synthesis of this compound. 1940s-1950s 1940s-1950s: Rise of Industrial Methods Development of the acetone (B3395972) and ketene (B1206846) process. Patents by Gwynn and others establish efficient production routes. 1934->1940s-1950s Early Synthesis Mid-20th Century Mid-20th Century: Precursor to Acetylacetone (B45752) Thermal rearrangement to acetylacetone becomes a major industrial application. 1940s-1950s->Mid-20th Century Industrial Production Present Present Day: Versatile Reagent Widely used as an enol acetate source, acylating agent, and in the synthesis of various organic compounds. Mid-20th Century->Present Broad Application

A timeline of the key milestones in the history of this compound.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of this compound has evolved from early laboratory methods to highly optimized industrial processes.

Early Synthesis: The Hennion and Nieuwland Method (1934)
Industrial Production: The Acetone and Ketene Process

The dominant industrial method for producing this compound involves the acid-catalyzed reaction of acetone with ketene.[1] This process is highly efficient and forms the basis of large-scale production.

Experimental Protocol: Acid-Catalyzed Synthesis from Acetone and Ketene

Materials:

  • Acetone (anhydrous)

  • Ketene gas

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Inert solvent (e.g., excess acetone)

Procedure:

  • A solution of the acid catalyst in anhydrous acetone is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser.

  • Ketene gas, typically generated by the pyrolysis of acetic acid or acetone, is bubbled through the acetone solution with vigorous stirring.[2]

  • The reaction is exothermic and the temperature is maintained at a controlled level, typically between 40-60 °C.

  • The progress of the reaction is monitored by techniques such as gas chromatography to determine the consumption of acetone and the formation of this compound.

  • Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium acetate) to quench the acid catalyst.

  • The crude this compound is then purified by fractional distillation.

Quantitative Data for Industrial Synthesis:

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid40-502-4>90[3]
p-Toluenesulfonic Acid50-603-5~95[3]
Naphthalenedisulfonic acid≥50≥2High[4]

Core Reactions and Mechanisms

The utility of this compound stems from its participation in a variety of important organic reactions.

Mechanism of Formation: Acetone and Ketene

The acid-catalyzed reaction between acetone and ketene proceeds through the formation of an enol intermediate.

Formation of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acetone Acetone protonated_acetone Protonated Acetone acetone->protonated_acetone + H+ ketene Ketene H_plus H+ (catalyst) enol Acetone Enol protonated_acetone->enol - H+ oxocarbenium Oxocarbenium Ion Intermediate enol->oxocarbenium + Ketene isopropenyl_acetate This compound oxocarbenium->isopropenyl_acetate - H+

Acid-catalyzed formation of this compound from acetone and ketene.
Thermal Rearrangement to Acetylacetone

One of the most significant industrial applications of this compound is its thermal rearrangement to produce acetylacetone (2,4-pentanedione).[5] This reaction is typically carried out at high temperatures over a metal catalyst.[2]

Experimental Protocol: Thermal Rearrangement to Acetylacetone

Materials:

  • This compound

  • Metal catalyst (e.g., on a solid support)

Procedure:

  • This compound vapor is passed through a heated reactor tube containing the catalyst.

  • The reaction temperature is maintained in the range of 400-600 °C.[6]

  • The product stream, containing acetylacetone and any unreacted starting material, is cooled and condensed.

  • Acetylacetone is then purified by fractional distillation.

Quantitative Data for Thermal Rearrangement:

Temperature (°C)CatalystConversion (%)Selectivity (%)Reference
500-600Molybdenum~45 (yield)-[2]
480-530 (reaction zone)-HighHigh[6]

Mechanism of Rearrangement: The thermal rearrangement is believed to proceed through a concerted pericyclic mechanism, likely a[5][5]-sigmatropic rearrangement (Claisen-type).

Rearrangement to Acetylacetone isopropenyl_acetate This compound transition_state [3,3]-Sigmatropic Transition State isopropenyl_acetate->transition_state Heat acetylacetone Acetylacetone transition_state->acetylacetone

Thermal rearrangement of this compound to acetylacetone.
Enol Acetate Exchange

This compound is a valuable reagent for the preparation of other enol acetates from ketones via an acid-catalyzed exchange reaction.[1]

Reaction Workflow:

Enol Acetate Exchange Start Start Ketone Ketone (R-CO-CH₃) Start->Ketone This compound This compound Start->this compound Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Start->Acid Catalyst Reaction Mixture Reaction Mixture Ketone->Reaction Mixture This compound->Reaction Mixture Acid Catalyst->Reaction Mixture Heating Heating Reaction Mixture->Heating Equilibrium Equilibrium Heating->Equilibrium Distillation Distillation to remove acetone and drive equilibrium Equilibrium->Distillation Product New Enol Acetate (R-C(OAc)=CH₂) Distillation->Product End End Product->End

Workflow for the synthesis of enol acetates using this compound.

Conclusion

From its initial synthesis in the early 20th century to its current status as a versatile and indispensable reagent, this compound has played a crucial role in the advancement of organic synthesis. Its industrial production via the elegant reaction of acetone and ketene, and its subsequent transformation into the valuable building block acetylacetone, highlight the ingenuity of chemical process development. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and reactivity of this compound provides a powerful tool for the design of novel synthetic strategies and the creation of complex molecular architectures.

References

Isopropenyl Acetate: A Profile of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Isopropenyl acetate (B1210297) is an organic compound with the chemical formula C₅H₈O₂.[1][2] It is the acetate ester of the enol tautomer of acetone (B3395972) and presents as a clear, colorless liquid with a fruity, ester-like odor.[1][2][3] This compound serves as a significant commercial precursor in the production of acetylacetone (B45752) and is also utilized in organic synthesis for preparing enol acetates of ketones and acetonides from diols.

The definitive CAS number for isopropenyl acetate is 108-22-5 .[1][2][4]

Physical and Chemical Data

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance Clear, colorless liquid[1][2][3]
Density 0.922 g/mL at 20 °C[2] 0.909 g/mL at 25 °C[2]
Boiling Point 94 °C[2][5]
Melting Point < -50 °C[5]
Flash Point 8.5 °C to 19 °C[3][4][5]
Refractive Index 1.401 at 20 °C[3]
Solubility Soluble in ethanol (B145695) and acetone[1] Very soluble in ethyl ether[1] Water solubility: 3.25% by weight[1]
Odor Fruity, ester-like[2][3]

This compound is classified as a highly flammable liquid and should be handled with appropriate safety precautions.[3][4] It is stable under recommended storage conditions but may polymerize explosively when heated.[3] This chemical is also known to be an irritant to the eyes, skin, and respiratory system.[3][4]

References

A Comprehensive Technical Guide to the Solubility of Isopropenyl Acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297) (IPAc) is a versatile organic compound with significant applications as a chemical intermediate and solvent. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a detailed overview of the solubility of isopropenyl acetate in common organic solvents, compiling available quantitative and qualitative data. It further outlines standardized experimental protocols for determining solubility and miscibility, and presents a logical workflow for these procedures.

Introduction to this compound

This compound (CAS No: 108-22-5) is the acetate ester of the enol tautomer of acetone (B3395972). It is a colorless liquid with a characteristic odor. Its utility in organic chemistry is significant, most notably as a precursor for the synthesis of acetylacetone (B45752) through thermal rearrangement.[1][2][3][4] It also serves as a potent acetylating agent for alcohols, phenols, and amines, often with the advantage of producing acetone as a benign byproduct.[5] Furthermore, this compound is employed as a solvent for various materials, including cellulose, plastics, oils, and fats.[5]

Solubility Profile of this compound

The solubility of a compound is dependent on the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, an ester, possesses moderate polarity. This characteristic governs its solubility in a range of common organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility
WaterNot Specified3.25% by weight[6]
Qualitative Solubility and Miscibility Data

Qualitative assessments from various sources provide a good indication of this compound's solubility in common organic solvents. Generally, it is soluble in or miscible with many common organic solvents.

Table 2: Qualitative Solubility and Miscibility of this compound

SolventSolubility/Miscibility
AcetoneSoluble[5][6]
BenzeneMiscible
EthanolSoluble[5][6]
Ethyl EtherVery Soluble / Miscible[6]
Propylene GlycolSoluble[5]

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established experimental protocols can be employed to determine the solubility or miscibility of this compound.

Protocol for Determining Miscibility (Qualitative)

This protocol provides a straightforward method for visually assessing whether this compound is miscible with a given liquid solvent.

Materials:

  • This compound

  • Solvent of interest

  • Small, clear glass vials with caps (B75204) (e.g., 4 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the solvent of interest to a clean, dry glass vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and vortex the mixture vigorously for 30-60 seconds.

  • Allow the vial to stand undisturbed for at least 5 minutes.

  • Observe the vial against a well-lit background.

    • Miscible: A single, clear, and homogenous liquid phase indicates complete miscibility.

    • Immiscible: The formation of two distinct liquid layers indicates immiscibility.

    • Partially Miscible: A cloudy or turbid appearance that does not resolve into a single clear phase suggests partial miscibility.

Protocol for Determining Solubility (Quantitative) - Isothermal Shake-Flask Method

This method is a reliable approach for determining the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Sealable glass flasks or vials

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume of the solvent to a sealable flask.

    • Add an excess of this compound to the solvent to ensure that a saturated solution is formed. An excess is confirmed by the presence of an undissolved phase.

    • Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the flask to stand undisturbed at the constant temperature until the undissolved this compound has settled.

    • Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe fitted with a syringe filter to remove any undissolved micro-droplets.

    • Accurately weigh the collected sample of the saturated solution.

    • Dilute the sample with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution.

    • Express the solubility in the desired units, such as g/100 g of solvent or mol/L.

Visualized Workflows and Chemical Transformations

To aid in the understanding of the experimental procedures and a key chemical reaction of this compound, the following diagrams are provided in the DOT language.

experimental_workflow_miscibility start Start: Miscibility Test prepare_vial Add 1 mL of solvent and 1 mL of this compound to a vial start->prepare_vial mix Cap and vortex for 30-60 seconds prepare_vial->mix stand Let stand for 5 minutes mix->stand observe Observe for phase separation stand->observe decision Single clear phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No

Caption: Workflow for Miscibility Determination.

experimental_workflow_solubility cluster_prep Saturated Solution Preparation cluster_analysis Analysis start Start: Quantitative Solubility add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatically controlled shaker (24-48h) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample weigh_dilute Weigh and dilute the sample sample->weigh_dilute analyze Analyze by GC-FID against calibration standards weigh_dilute->analyze calculate Calculate Solubility (e.g., g/100 g solvent) analyze->calculate chemical_transformation ipa This compound heat Heat (approx. 500-600°C) acetylacetone Acetylacetone ipa->acetylacetone Thermal Rearrangement

References

Isopropenyl Acetate: An In-depth Technical Guide for Polymerization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropenyl acetate (B1210297) (IPA) as a monomer for polymerization studies. It covers the fundamental properties of IPA, detailed experimental protocols for its polymerization, characterization of the resulting polymers, and potential applications, particularly in the biomedical field.

Introduction to Isopropenyl Acetate

This compound (prop-1-en-2-yl acetate) is a colorless liquid organic compound. It is the acetate ester of the enol tautomer of acetone.[1][2] As a vinyl monomer, the presence of a reactive double bond allows it to participate in addition polymerization, making it a valuable building block for the synthesis of a variety of polymeric materials.[3][4] While it homopolymerizes with some difficulty under standard conditions, it readily copolymerizes with a range of other vinyl monomers.[5] The resulting poly(this compound) (PIPA) and its copolymers can be further modified, for instance, through hydrolysis to poly(alpha-methylvinyl alcohol), to tailor their properties for specific applications.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and conducting polymerization reactions, as well as for the purification and handling of the monomer.

PropertyValueReferences
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless liquid[1][7]
Density 0.922 g/mL at 20 °C[8]
Boiling Point 97 °C[5]
Melting Point -92.9 °C[5]
Refractive Index (n20/D) 1.401[8]
Solubility Soluble in ethanol, ether, acetone. Slightly soluble in water.[7]
CAS Number 108-22-5[1]

Polymerization of this compound

This compound can be polymerized through various mechanisms, including free radical, cationic, and anionic polymerization. The choice of method significantly influences the properties of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is the most common method for polymerizing this compound, particularly in copolymerizations.[4][9] This can be carried out using bulk, solution, suspension, or emulsion techniques.

The reactivity ratios (r₁ and r₂) are critical parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or the other monomer. A selection of reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂) is provided in Table 2.

Comonomer (M₂)r₁ (this compound)r₂Polymerization ConditionsReference
Vinyl Acetate~1~1Not specified[10]
Methyl Acrylate (B77674)0.0087 ± 0.0236.06 ± 0.650 °C[11]
Indene--High pressure[9]

Note: Comprehensive reactivity ratio data for this compound is not widely available in a single source. The provided data is based on available literature.

a) Emulsion Copolymerization of this compound, Butyl Acrylate, and Methyl Methacrylate (B99206) [4][9]

This protocol describes a seeded emulsion polymerization technique.

  • Materials: this compound (IPA), Butyl acrylate (BA), Methyl methacrylate (MMA), Potassium persulfate (KPS) (initiator), Dowfax 2A1 (anionic surfactant), Sodium bicarbonate (buffer), Deionized water.

  • Procedure:

    • Prepare a pre-emulsion by mixing the required amounts of BA and MMA with 40% of the total KPS, 75% of the surfactant, and 60% of the water under magnetic stirring until stable.

    • Charge a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnels with 10% of the pre-emulsion, the remaining initiator, surfactant, buffer, and water.

    • Heat the reactor to 70 °C with stirring under a nitrogen atmosphere until a slight blue color appears, indicating the formation of seed particles.

    • Add the desired amount of IPA to the remaining pre-emulsion.

    • Raise the reactor temperature to 78-80 °C and feed the IPA-containing pre-emulsion dropwise over 3.5 hours.

    • After the feed is complete, continue the reaction for another 30 minutes.

    • Add a digestive catalyst like tert-butyl hydroperoxide (TBHP) to reduce residual monomer.

    • Cool the reactor to room temperature and filter the resulting emulsion.

b) Solution Polymerization of Vinyl Acetate (as a model for this compound) [3]

This protocol for vinyl acetate can be adapted for this compound.

  • Materials: this compound, Ethyl alcohol (solvent), Dilauroyl peroxide (initiator).

  • Procedure:

    • In a 2L flask equipped with a stirrer and condenser, dissolve the desired amount of this compound in ethyl alcohol.

    • Add the calculated amount of dilauroyl peroxide as the initiator. The initiator-to-monomer ratio will influence the final molecular weight.

    • Heat the reaction mixture to 50-60 °C using a water bath and maintain constant stirring.

    • Monitor the reaction progress by taking samples at different time intervals to determine conversion.

    • After the desired conversion is reached, cool the reaction mixture.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or water).

    • Filter and dry the polymer under vacuum.

Controlled Radical Polymerization

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined PIPA with controlled molecular weight and narrow polydispersity.

Cationic and Anionic Polymerization

While less common, this compound can undergo cationic and anionic polymerization. Cationic polymerization can be initiated by Lewis acids in the presence of a co-initiator.[12] Anionic polymerization can be initiated by organometallic compounds like n-butyllithium.[13] However, these methods are sensitive to impurities and require stringent reaction conditions.

Characterization of Poly(this compound)

The synthesized PIPA and its copolymers require thorough characterization to determine their molecular weight, structure, and thermal properties.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure, composition, and tacticity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and confirmation of polymerization.
Typical Properties of Poly(this compound)

The properties of PIPA can vary significantly depending on the polymerization method and conditions.

PropertyValuePolymerization MethodReference
Molecular Weight (Mn) > 200,000 g/mol Emulsion Copolymerization[9]
Polydispersity Index (PDI) 1.01 - 1.03Emulsion Copolymerization[9]
Glass Transition Temperature (Tg) 45 °C (Homopolymer)Not specified[9]
Molecular Weight (Mw) 10,000 - 60,000 g/mol High-Pressure Homopolymerization[6]
Melting Point > 100 °CHigh-Pressure Homopolymerization[6]

Hydrolysis to Poly(alpha-methylvinyl alcohol)

Poly(this compound) can be hydrolyzed to poly(alpha-methylvinyl alcohol), a polymer analogous to poly(vinyl alcohol) (PVA).[6] This modification introduces hydroxyl groups, significantly altering the polymer's properties, such as increasing its hydrophilicity.

Experimental Protocol for Hydrolysis[6][14][15]
  • Materials: Poly(this compound), Methanol, Sodium hydroxide (B78521) (or Sodium methoxide).

  • Procedure:

    • Dissolve the poly(this compound) in methanol in a round-bottom flask equipped with a reflux condenser.

    • Prepare a solution of sodium hydroxide or sodium methoxide (B1231860) in methanol.

    • Add the alkaline solution to the polymer solution with stirring.

    • Reflux the mixture for a specified period (e.g., 2 hours) to effect hydrolysis.

    • As the hydrolysis proceeds, the poly(alpha-methylvinyl alcohol) will precipitate from the solution.

    • Cool the mixture and filter the precipitated polymer.

    • Wash the polymer with fresh methanol to remove any unreacted reagents and byproducts.

    • Dry the resulting poly(alpha-methylvinyl alcohol) under vacuum.

Applications in Drug Development

The properties of polymers derived from this compound make them interesting candidates for biomedical applications, including drug delivery.

Copolymers for Drug Delivery

Amphiphilic block copolymers containing a hydrophobic block derived from this compound and a hydrophilic block can self-assemble into nanoparticles, such as micelles or vesicles, in an aqueous environment. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and potentially enabling targeted delivery.[14]

Poly(alpha-methylvinyl alcohol) in Biomedical Applications

Poly(alpha-methylvinyl alcohol), being an analog of PVA, is expected to exhibit good biocompatibility. PVA-based hydrogels are extensively studied for various biomedical applications, including wound dressings, artificial cartilage, and as matrices for controlled drug release.[11][15][16][17] The hydroxyl groups on the polymer backbone provide sites for further functionalization or crosslinking to form hydrogels with tunable properties.[18]

Visualizing Polymerization and Modification Processes

Free Radical Polymerization Workflow

The following diagram illustrates the general workflow for the free-radical solution polymerization of this compound.

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Monomer This compound Reactor Reaction Vessel Monomer->Reactor Solvent Solvent (e.g., Ethyl Alcohol) Solvent->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Precipitation Precipitation in Non-solvent Reactor->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Free Radical Solution Polymerization Workflow.
Hydrolysis of Poly(this compound)

This diagram outlines the chemical transformation of poly(this compound) to poly(alpha-methylvinyl alcohol).

Hydrolysis PIPA Poly(this compound) PaMVA Poly(alpha-methylvinyl alcohol) PIPA->PaMVA Hydrolysis Reagents NaOH / Methanol Reagents->PaMVA Byproduct Sodium Acetate PaMVA->Byproduct

Hydrolysis of PIPA to PαMVA.

Conclusion

This compound is a versatile monomer with significant potential in polymer science, particularly for the development of novel materials for biomedical and pharmaceutical applications. Through various polymerization techniques, its properties can be tailored, and subsequent chemical modifications, such as hydrolysis, further expand its utility. This guide provides a foundational understanding and practical protocols to encourage further research and development in the use of this compound for advanced polymer synthesis.

References

Thermogravimetric Analysis of Isopropenyl Acetate: A Methodological and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gajraula, UP – December 18, 2025 – This technical guide addresses the thermogravimetric analysis (TGA) of isopropenyl acetate (B1210297), a key intermediate in the synthesis of valuable chemicals. For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition profile of this compound is crucial for ensuring process safety and efficiency.

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific experimental data from the thermogravimetric analysis (TGA) of isopropenyl acetate. Consequently, this document provides a generalized experimental protocol based on standard practices for volatile organic compounds and a proposed decomposition mechanism inferred from established chemical principles and studies on analogous compounds. The quantitative data tables, which would typically summarize experimental results, cannot be provided due to the absence of this specific data.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[1] This analysis provides critical information about the thermal stability of materials, the kinetics of their decomposition, and their composition. A typical TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.[1] The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the most significant mass loss occurs.[1]

Hypothetical Experimental Protocol for TGA of this compound

The following protocol is a generalized procedure for conducting a TGA experiment on a volatile and flammable liquid like this compound. Actual experimental parameters may require optimization.

Objective: To determine the thermal stability and decomposition profile of this compound under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Materials:

  • This compound (≥99% purity)

  • High-purity nitrogen gas (or other inert gas like argon)

  • Appropriate sample pans (e.g., aluminum, platinum)

Procedure:

  • Instrument Preparation: The TGA instrument should be calibrated for temperature and mass. Ensure the sample chamber is clean and free of contaminants from previous runs.

  • Sample Preparation: Due to the volatility of this compound (boiling point ~97°C), a hermetically sealed sample pan may be necessary to prevent evaporation before thermal decomposition begins.[2][3] A small sample mass (typically 1-5 mg) is recommended to ensure uniform heat distribution and to minimize the effects of any energetic decomposition.

  • Experimental Conditions:

    • Atmosphere: A dynamic inert atmosphere, such as nitrogen, should be used with a consistent flow rate (e.g., 20-50 mL/min) to purge any gaseous decomposition products and prevent oxidative side reactions.

    • Temperature Program: A linear heating rate (e.g., 10 °C/min) is commonly employed. The temperature range should be set from ambient temperature to a point where complete decomposition is observed (e.g., 25 °C to 600 °C).

    • Data Collection: The instrument will record the sample mass as a function of temperature.

Safety Precautions:

  • This compound is a highly flammable liquid and vapor.[4][5][6][7] All handling should be performed in a well-ventilated fume hood, away from ignition sources.

  • Safety data sheets indicate that this compound may polymerize explosively when heated.[5] The use of a small sample size is critical to mitigate this risk.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

The logical workflow for this experimental setup is illustrated in the diagram below.

TGA_Workflow cluster_prep Preparation cluster_run TGA Experiment cluster_analysis Data Analysis Calibrate Calibrate TGA Prepare_Sample Prepare Sample (1-5 mg) in Sealed Pan Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Set_Params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (10 °C/min) - Temp Range (25-600 °C) Load_Sample->Set_Params Run_TGA Initiate TGA Run Set_Params->Run_TGA Collect_Data Collect Mass vs. Temp Data Run_TGA->Collect_Data Plot_TGA Plot TGA/DTG Curves Collect_Data->Plot_TGA Determine_Props Determine Onset Temp, Mass Loss %, Residue Plot_TGA->Determine_Props

A generalized workflow for the thermogravimetric analysis of a volatile liquid.

Proposed Thermal Decomposition Mechanism

While specific experimental data for this compound is unavailable, the thermal decomposition of esters containing a β-hydrogen in their alkyl group is well-documented to proceed through a concerted, unimolecular elimination reaction.[8] This process, often referred to as ester pyrolysis, involves a six-membered cyclic transition state.

For the related compound, isopropyl acetate, pyrolysis yields acetic acid and propene.[8][9] By analogy, this compound is expected to undergo a similar rearrangement. However, this compound lacks a β-hydrogen on the alkyl (isopropenyl) group. Instead, it is the enol ester of acetone.[10] Upon heating, it is known to rearrange to form acetylacetone (B45752) (2,4-pentanedione).[10] A plausible decomposition pathway at higher temperatures could involve the cleavage of the ester linkage to form ketene (B1206846) and acetone.

The proposed primary decomposition pathway for this compound is the intramolecular rearrangement to acetylacetone, which may then undergo further decomposition at higher temperatures.

Decomposition_Pathway IPA This compound C₅H₈O₂ Heat Δ (Heat) IPA->Heat Acetylacetone Acetylacetone C₅H₈O₂ Heat->Acetylacetone Rearrangement Further_Decomp Further Decomposition Products Acetylacetone->Further_Decomp High Temp

Proposed thermal rearrangement of this compound upon heating.

Data Presentation

As stated, no quantitative data from TGA experiments on this compound could be located in the reviewed literature. A representative data table would typically be structured as follows:

Table 1: Hypothetical TGA Data Summary for this compound

Parameter Value Units
Onset of Decomposition (Tonset) Data not available °C
Temperature at Max Decomposition Rate (Tpeak) Data not available °C
Mass Loss (Step 1) Data not available %

| Residual Mass @ 600°C | Data not available | % |

Conclusion

While a definitive quantitative analysis of the thermal decomposition of this compound via TGA cannot be provided without experimental data, this guide establishes a sound methodological basis for such an investigation. The proposed experimental workflow emphasizes the necessary safety precautions for handling a volatile and potentially energetic compound. Furthermore, the likely thermal rearrangement to acetylacetone provides a solid hypothesis for the primary decomposition pathway. Further experimental research is required to fully characterize the thermal properties of this compound and to populate the quantitative data tables necessary for a complete technical understanding.

References

An In-depth Technical Guide to the Reaction of Isopropenyl Acetate with Grignard Reagents for the Synthesis of Methyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The reaction of Grignard reagents with esters is a well-established method for carbon-carbon bond formation, typically leading to the formation of tertiary alcohols through a double addition mechanism. However, for the synthesis of methyl ketones, isopropenyl acetate (B1210297) emerges as a highly effective and selective acetylating agent when reacted with Grignard reagents under controlled, low-temperature conditions. This technical guide provides a comprehensive overview of this reaction, including its mechanism, quantitative data, detailed experimental protocols, and logical workflows to enable its successful application in a laboratory setting.

Isopropenyl acetate, an enol ester of acetone, offers a strategic advantage over other acetylating agents. Its reaction with one equivalent of a Grignard reagent at low temperatures allows for the efficient synthesis of a wide array of methyl ketones, minimizing the formation of the corresponding tertiary alcohol byproduct. This selectivity is attributed to the formation of a transient tetrahedral intermediate that readily collapses to the ketone, which is less reactive than the starting this compound under these specific conditions.

Reaction Mechanism and Principles

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic acyl substitution. The key to achieving high selectivity for the methyl ketone product lies in controlling the reaction conditions to favor a single addition of the Grignard reagent.

Mechanism:

  • Nucleophilic Attack: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

  • Collapse of the Intermediate: At low temperatures (typically around -78 °C), this intermediate is unstable and collapses. The isopropenoxy group is a good leaving group, and its departure leads to the formation of the desired methyl ketone and magnesium isopropenoxide.

  • Protonation (Work-up): Subsequent aqueous acidic work-up protonates the magnesium isopropenoxide and any unreacted Grignard reagent.

The low reaction temperature is critical. It stabilizes the initially formed tetrahedral intermediate, promoting its collapse to the ketone before a second equivalent of the highly reactive Grignard reagent can add to the newly formed ketone. Using a 1:1 molar ratio of the Grignard reagent to this compound is also crucial to prevent the formation of the tertiary alcohol byproduct.

Quantitative Data: Synthesis of Methyl Ketones

The reaction of various Grignard reagents with this compound at low temperatures provides good to excellent yields of the corresponding methyl ketones. The following table summarizes representative yields obtained under optimized conditions.

Grignard Reagent (R-MgX)R GroupProduct Methyl KetoneYield (%)
Phenylmagnesium BromidePhenylAcetophenone (B1666503)95
p-Tolylmagnesium Bromidep-Tolyl4'-Methylacetophenone92
o-Tolylmagnesium Bromideo-Tolyl2'-Methylacetophenone88
2,4,6-Trimethylphenylmagnesium Bromide2,4,6-Trimethylphenyl2',4',6'-Trimethylacetophenone85
1-Naphthylmagnesium Bromide1-Naphthyl1'-Acetophenone90
n-Butylmagnesium Bromiden-Butyl2-Hexanone78
sec-Butylmagnesium Bromidesec-Butyl3-Methyl-2-pentanone75
tert-Butylmagnesium Chloridetert-ButylPinacolone70
Cyclohexylmagnesium BromideCyclohexylAcetylcyclohexane82

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a methyl ketone using this compound and a Grignard reagent.

General Considerations
  • All reactions must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use to remove any traces of water.

  • Grignard reagents are moisture-sensitive and should be handled with care. The concentration of commercial Grignard solutions should be titrated before use.

Synthesis of Acetophenone from Phenylmagnesium Bromide

Reagents:

  • Phenylmagnesium bromide (1.0 M solution in THF, 10 mmol, 10 mL)

  • This compound (1.0 g, 10 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (50 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 g, 10 mmol) dissolved in anhydrous diethyl ether (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the phenylmagnesium bromide solution (10 mL, 10 mmol) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude acetophenone by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

Caption: Mechanism of methyl ketone synthesis from this compound.

Experimental Workflow

ExperimentalWorkflow Start Start: Anhydrous Conditions Reactants Dissolve this compound in Anhydrous Ether/THF Start->Reactants Cool Cool to -78 °C (Dry Ice/Acetone Bath) Reactants->Cool Addition Slow Dropwise Addition of Grignard Reagent (1 eq.) Cool->Addition Stir Stir at -78 °C for 2h Addition->Stir Quench Quench with Saturated Aqueous NH₄Cl Stir->Quench Warm Warm to Room Temperature Quench->Warm Extract Separate and Extract with Ether Warm->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End End: Isolated Methyl Ketone Purify->End

Caption: General experimental workflow for methyl ketone synthesis.

Conclusion

The reaction of this compound with Grignard reagents provides a robust and highly selective method for the synthesis of methyl ketones. By carefully controlling the reaction temperature and stoichiometry, the otherwise prevalent formation of tertiary alcohols can be effectively suppressed. This technical guide offers the necessary theoretical background, quantitative data, and detailed experimental procedures to successfully implement this valuable transformation in a research and development setting. The operational simplicity and high yields make this a preferred method for the preparation of a diverse range of methyl ketones, contributing significantly to the synthetic chemist's toolkit.

Isopropenyl Acetate: A Versatile In Situ Source of Ketene for Acetylation and Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl acetate (B1210297) has emerged as a significant reagent in modern organic synthesis, primarily valued as a convenient and green precursor for the in situ generation of ketene (B1206846) or ketene equivalents. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and applications of isopropenyl acetate as a ketene source. It details the thermal and catalytic conditions for its decomposition and subsequent reactions, with a focus on its utility in acetylation and as a key intermediate in the industrial synthesis of acetylacetone (B45752). Quantitative data from key studies are summarized, and detailed experimental procedures are provided. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of the underlying chemical principles for researchers in drug development and chemical synthesis.

Introduction

Ketene (CH₂=C=O) is a highly reactive and valuable intermediate in organic synthesis, serving as a powerful electrophile for the formation of esters, amides, β-lactams, and other key structural motifs. However, its high reactivity and gaseous nature make it challenging to handle directly. Consequently, the in situ generation of ketene from stable precursors is a widely adopted strategy. This compound, the enol acetate of acetone (B3395972), has gained prominence as a practical and environmentally benign source of ketene. Its primary advantage lies in the generation of acetone as the sole byproduct, which is a relatively innocuous and easily removable solvent. This contrasts with traditional methods, such as the dehydrohalogenation of acetyl chloride, which produce stoichiometric amounts of salt byproducts.

This guide explores the fundamental chemistry of this compound as a ketene precursor, its primary applications, and the experimental parameters that govern its reactivity.

Mechanisms of Ketene Generation from this compound

The generation of ketene from this compound can be achieved under thermal or catalytic conditions. The prevailing mechanism is dependent on the reaction environment.

Thermal Decomposition

At elevated temperatures, typically in the gas phase, this compound can undergo a unimolecular decomposition to yield ketene and acetone. This process is believed to proceed through a concerted, pericyclic mechanism involving a six-membered transition state, analogous to the pyrolysis of other esters.

Alternatively, particularly at very high temperatures, a radical-mediated pathway may contribute, although the concerted mechanism is generally considered dominant for synthetic applications.

Diagram: Thermal Decomposition of this compound

G cluster_0 This compound Pyrolysis IPA This compound TS Six-membered Transition State IPA->TS Heat (Δ) Products Ketene + Acetone TS->Products

Caption: Thermal decomposition of this compound to ketene and acetone.

Catalytic Acetylation

In solution, this compound is widely used as an acetylating agent for alcohols, amines, and thiols. While this is not a formal isolation of ketene, the reaction is thought to proceed through the generation of a ketene-like reactive intermediate or via a catalyzed transesterification mechanism where the enol leaving group tautomerizes to acetone, driving the reaction forward. Both acid and base catalysis can be employed.

Data Presentation: Quantitative Analysis of Key Reactions

The utility of this compound as a ketene source is best illustrated through the quantitative outcomes of its primary applications: acetylation and the synthesis of acetylacetone.

Table 1: VOSO₄-Catalyzed Acetylation of Alcohols and Thiols with this compound
EntrySubstrateProductTime (h)Yield (%)
1Thymol (B1683141)Thymyl acetate2495
2CarvacrolCarvacryl acetate2492
3Benzyl alcoholBenzyl acetate2486
4CyclohexanolCyclohexyl acetate2475
54-Methylthiophenol4-Methylphenyl thioacetate2495
6CyclohexanethiolCyclohexyl thioacetate2468
Reactions performed at 60°C with 1% VOSO₄ and a stoichiometric amount of this compound.
Table 2: Synthesis of Acetylacetone via Thermal Rearrangement of this compound
MethodCatalystTemperature (°C)Conversion Rate (%)Selectivity (%)Yield (%)
Industrial ProcessNone520--High
US Patent 2395800Iron-chromium~5005386~45.6
Segmented HeatingNone480-530HighHighHigh
Yields are reported for the isolated acetylacetone product.

Experimental Protocols

General Protocol for VOSO₄-Catalyzed Acetylation of Phenols

This procedure is adapted for the acetylation of thymol.

  • Reaction Setup: In a round-bottom flask, suspend vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O, 1 mol%) in this compound (1.0 equivalents).

  • Addition of Substrate: Add thymol (1.0 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 24 hours.

  • Work-up: After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature. The product can be purified by column chromatography on silica (B1680970) gel. The only byproduct, acetone, can be removed under reduced pressure.

Industrial Protocol for the Synthesis of Acetylacetone

This protocol describes the industrial process for the thermal rearrangement of this compound.

  • Vaporization: this compound is vaporized.

  • Pyrolysis: The vapor is passed through a V2A steel tube reactor maintained at an internal temperature of 520°C under atmospheric pressure.

  • Quenching and Condensation: The hot gaseous products exiting the reactor are rapidly quenched and condensed by cooling to -20°C.

  • Separation: Gaseous byproducts such as carbon monoxide, carbon dioxide, methane, and unreacted ketene are separated from the condensed liquid.

  • Purification: The crude liquid product, primarily acetylacetone, is purified by fractional distillation.[1]

Diagram: Experimental Workflow for Acetylacetone Synthesis

G cluster_workflow Acetylacetone Synthesis Workflow IPA This compound Vaporizer Vaporizer IPA->Vaporizer Pyrolysis Pyrolysis Reactor (520°C) Vaporizer->Pyrolysis Quench Quench/Condenser (-20°C) Pyrolysis->Quench Separator Gas-Liquid Separator Quench->Separator Distillation Fractional Distillation Separator->Distillation Liquid Phase Byproducts Gaseous Byproducts Separator->Byproducts Gas Phase Acetylacetone Pure Acetylacetone Distillation->Acetylacetone

Caption: Workflow for the industrial synthesis of acetylacetone.

Applications in Synthesis

Acetylation

As detailed above, this compound is an excellent reagent for the acetylation of a wide range of nucleophiles. Its use is particularly advantageous in syntheses where the avoidance of acidic or basic byproducts is crucial. This makes it a valuable tool in the late-stage functionalization of complex molecules in drug discovery, where sensitive functional groups may be present.

Synthesis of Acetylacetone

The thermal rearrangement of this compound is the primary industrial route to acetylacetone.[1][2][3] Acetylacetone is a versatile precursor for the synthesis of heterocyclic compounds and is widely used as a ligand in coordination chemistry.

Scope and Limitations: Comparison to Other Ketene Sources

While this compound is highly effective for acetylation and the synthesis of acetylacetone, its application as an in situ source of ketene for other reactions, such as [2+2] cycloadditions to form β-lactams, is not widely documented in the literature. For such transformations, other ketene precursors are often preferred:

  • Acyl Chlorides: Dehydrohalogenation of acyl chlorides with a tertiary amine base is a very common method for generating ketenes for cycloadditions.

  • Diazo Ketones: The Wolff rearrangement of α-diazo ketones provides a clean method for generating ketenes under thermal, photochemical, or metal-catalyzed conditions.

The choice of ketene precursor is dictated by the specific synthetic requirements, including the reactivity of the substrate, the desired reaction conditions, and tolerance to byproducts.

Conclusion

This compound serves as a highly effective and practical in situ source of ketene, particularly for acetylation reactions and the industrial synthesis of acetylacetone. Its key advantages are the formation of acetone as a benign byproduct and the mild conditions under which it can be employed for acetylations. While its use in other ketene-mediated transformations such as cycloadditions is less common, its role as a green and efficient acetylating agent secures its importance in the toolkit of synthetic chemists in both academic and industrial research, including drug development. Future research may yet expand the utility of this compound as a ketene source in a broader range of synthetic applications.

References

Theoretical studies on the stability of isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of Isopropenyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (IPA) is a versatile organic compound utilized as a key intermediate in the synthesis of acetylacetone (B45752) and as an acetylating agent in various chemical transformations.[1][2] Its stability under different conditions is a critical factor in its storage, handling, and application, particularly in sensitive processes like drug development where impurities can have significant consequences. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of this compound, focusing on its primary degradation and transformation pathways: thermal decomposition, hydrolysis, polymerization, and isomerization.

Thermal Stability and Decomposition

The thermal stability of this compound is primarily dictated by its propensity to undergo unimolecular decomposition, particularly at elevated temperatures. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods like CBS-QB3, have elucidated the primary gas-phase pyrolysis pathway.

The dominant mechanism for the thermal decomposition of this compound is a pericyclic elimination reaction that proceeds through a six-membered cyclic transition state.[3][4] This reaction results in the formation of acetic acid and propene. The transition state involves the transfer of a hydrogen atom from one of the methyl groups to the carbonyl oxygen, with simultaneous cleavage of the C-O ester bond and formation of a C=C double bond in the resulting propene.

An alternative, but less favorable, pathway involves a four-membered ring transition state, which has a significantly higher activation energy.[3] At higher temperatures, simple bond fission reactions can also contribute to the decomposition of this compound.[3]

Experimental Protocols for Thermal Stability Analysis

1.1.1 Gas-Phase Pyrolysis

A common experimental setup for studying the gas-phase pyrolysis of organic compounds involves a flow reactor.

  • Apparatus: A quartz or stainless-steel tube reactor housed in a furnace capable of reaching temperatures up to 800 K or higher. A carrier gas (e.g., nitrogen or argon) is used to control the residence time of the reactant in the heated zone. The reactant is introduced into the carrier gas stream via a syringe pump and a heated injector. The products are collected in a cold trap and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure:

    • The reactor is heated to the desired temperature, and the carrier gas flow is stabilized.

    • A dilute solution of this compound in an inert solvent is injected at a constant rate into the carrier gas stream.

    • The residence time in the reactor is controlled by the flow rate of the carrier gas and the reactor volume.

    • The product mixture exiting the reactor is passed through a cold trap (e.g., liquid nitrogen) to condense the products.

    • The collected sample is warmed to room temperature and analyzed by GC-MS to identify and quantify the decomposition products.

    • The extent of conversion is determined at different temperatures to calculate the rate constants and activation energy for the decomposition reaction.

1.1.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques for assessing the thermal stability of liquids.[5][6]

  • Apparatus: A simultaneous TGA-DSC instrument. Samples are placed in sealed aluminum pans.

  • Procedure:

    • A baseline is recorded with an empty, sealed aluminum pan.

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The TGA measures the mass loss as a function of temperature, indicating the onset of evaporation and decomposition.

    • The DSC measures the heat flow to or from the sample, revealing endothermic events like evaporation and exothermic events associated with decomposition.

Hydrolytic Stability

This compound, as an enol ester, is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate and mechanism of hydrolysis are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a complex process involving two competing mechanisms.[7][8]

  • Aac2 Mechanism (Standard Ester Hydrolysis): This pathway involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This is the typical mechanism for the hydrolysis of saturated esters.

  • ASe2 Mechanism (Electrophilic Addition): This mechanism involves the rate-determining protonation of the vinylic double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by water. For this compound, this pathway contributes significantly to the overall hydrolysis rate, especially in more acidic conditions.[7]

In dilute acid, the Aac2 mechanism is predominant, but as the acidity increases, the ASe2 mechanism becomes more significant.[7]

Base-Catalyzed Hydrolysis

In alkaline conditions, this compound undergoes saponification. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form acetate and the enolate of acetone (B3395972), which rapidly tautomerizes to acetone. The estimated second-order rate constant for the base-catalyzed hydrolysis is 0.27 L/mol·s, which corresponds to half-lives of 300 days at pH 7 and 30 days at pH 8.[9]

Experimental Protocol for Determining Hydrolysis Kinetics

The kinetics of the acid-catalyzed hydrolysis of this compound can be monitored by UV-Vis spectrophotometry.[7]

  • Principle: The hydrolysis of this compound produces acetone and acetic acid. Acetone has a characteristic UV absorbance that can be monitored over time to determine the reaction rate.

  • Procedure:

    • Prepare aqueous solutions of a strong acid (e.g., sulfuric acid) at the desired concentrations.

    • Equilibrate the acid solution to the desired reaction temperature in a cuvette inside a temperature-controlled spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of a stock solution of this compound in a suitable solvent (e.g., dioxane) into the cuvette.

    • Immediately begin monitoring the increase in absorbance at the wavelength corresponding to the acetone product.

    • Record the absorbance at regular time intervals until the reaction is complete.

    • The pseudo-first-order rate constant can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

Polymerization

This compound can undergo polymerization via its vinyl group, although it is generally less reactive in free-radical polymerization compared to other vinyl monomers.[10][11] This reduced reactivity is attributed to the steric hindrance from the methyl group and the potential for chain transfer reactions.

Free-Radical Polymerization

In the presence of a radical initiator (e.g., AIBN), this compound can be polymerized. The process follows the typical steps of initiation, propagation, and termination. However, the formation of a stabilized radical on the polymer backbone can lead to lower conversion rates.[10]

Experimental Protocol for Emulsion Polymerization

Seeded emulsion polymerization is a common method for producing polymers from monomers like this compound.[10][12]

  • Materials: this compound, other co-monomers (e.g., butyl acrylate, methyl methacrylate), an anionic surfactant (e.g., Dowfax 2A1), a radical initiator (e.g., potassium persulfate), a buffer (e.g., sodium bicarbonate), and deionized water.

  • Procedure:

    • A "seed" latex is first prepared by polymerizing a small amount of the monomers.

    • The remaining monomers are then added continuously or in batches to the reactor containing the seed latex.

    • The reaction is carried out under an inert atmosphere (e.g., nitrogen) at a controlled temperature.

    • The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the monomer conversion by techniques like gas chromatography or by measuring the solid content.

    • The final polymer emulsion is then characterized for properties such as particle size, molecular weight, and thermal properties (TGA/DSC).

Isomerization to Acetylacetone

One of the most significant thermal reactions of this compound is its rearrangement to acetylacetone (2,4-pentanedione).[13][14] This isomerization is typically carried out in the vapor phase at high temperatures (500-600 °C).[7] The reaction is believed to proceed through a concerted mechanism, though the exact details are not extensively published in theoretical literature. This process is of significant industrial importance as it is the primary route for the commercial production of acetylacetone.[13]

Experimental Conditions for Isomerization

The industrial process for the isomerization of this compound to acetylacetone involves passing the vaporized reactant through a heated reactor.[14]

  • Reactor: A tube reactor made of stainless steel or other resistant materials.

  • Temperature: Typically in the range of 500-600 °C.

  • Catalyst: The reaction can be performed thermally or with the aid of catalysts to improve selectivity and yield.

  • Procedure:

    • This compound is vaporized and passed through the heated reactor.

    • The hot gases exiting the reactor are rapidly cooled (quenched) to prevent side reactions and decomposition of the product.

    • The condensed liquid is then purified by fractional distillation to separate acetylacetone from unreacted this compound and byproducts.

Data Summary

Table 1: Thermal Decomposition and Isomerization Data

ReactionMethodActivation Energy (kcal/mol)Enthalpy of Reaction (kcal/mol)Reference
IPA → Propene + Acetic Acid (Pyrolysis)CBS-QB3 (calc.)~45-50~11-12[15]
IPA → Acetylacetone (Isomerization)ExperimentalNot specifiedNot specified[14]

Table 2: Hydrolysis Kinetic Data

ConditionRate ConstantHalf-lifeReference
Acid-catalyzed (dilute)Varies with acid concentration-[7]
Base-catalyzed (pH 7)0.27 L/mol·s (estimated)~300 days[9]
Base-catalyzed (pH 8)0.27 L/mol·s (estimated)~30 days[9]

Signaling Pathways and Logical Relationships

Stability_Pathways cluster_thermal Thermal Stress cluster_chemical Chemical Environment cluster_products Products IPA This compound Pyrolysis Pyrolysis (High Temp) IPA->Pyrolysis Isomerization Isomerization (High Temp) IPA->Isomerization Hydrolysis Hydrolysis (Acid/Base) IPA->Hydrolysis Polymerization Polymerization (Initiator) IPA->Polymerization Decomp_Prod Acetic Acid + Propene Pyrolysis->Decomp_Prod Isom_Prod Acetylacetone Isomerization->Isom_Prod Hyd_Prod Acetic Acid + Acetone Hydrolysis->Hyd_Prod Poly_Prod Poly(this compound) Polymerization->Poly_Prod

Hydrolysis_Mechanism cluster_Aac2 Aac2 Pathway cluster_ASe2 ASe2 Pathway IPA This compound Protonated_Carbonyl Protonated Carbonyl IPA->Protonated_Carbonyl + H+ Protonated_Vinyl Protonated Vinyl (Rate Determining) IPA->Protonated_Vinyl + H+ H3O H3O+ Tetrahedral_Int_Aac2 Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Int_Aac2 + H2O Products Acetic Acid + Acetone Tetrahedral_Int_Aac2->Products - H+ Carbocation Carbocation Intermediate Protonated_Vinyl->Carbocation Carbocation->Products + H2O, - H+

Experimental_Workflow_Thermal cluster_TGA_DSC TGA/DSC Analysis cluster_Pyrolysis Gas-Phase Pyrolysis start Sample Preparation (this compound) tga_dsc Heat in TGA/DSC (Controlled Rate) start->tga_dsc pyrolysis Inject into Flow Reactor (High Temperature) start->pyrolysis tga_data Mass Loss Data (TGA) tga_dsc->tga_data dsc_data Heat Flow Data (DSC) tga_dsc->dsc_data analysis Data Analysis (Kinetics, Thermodynamics) tga_data->analysis dsc_data->analysis trapping Product Trapping (Cryogenic) pyrolysis->trapping gcms GC-MS Analysis trapping->gcms gcms->analysis

References

Methodological & Application

Application Notes and Protocols: Isopropenyl Acetate as a Mild Acetylating Agent for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (B1210297) (IPA) is increasingly recognized as a superior reagent for the mild and efficient acetylation of alcohols.[1][2] As a green acetylating agent, its primary advantage lies in the formation of acetone (B3395972) as the sole byproduct, which is volatile and easily removed from the reaction mixture. This contrasts with traditional acetylating agents like acetic anhydride, which produce acetic acid, necessitating more rigorous purification steps.[2] IPA's utility extends to a wide range of alcoholic substrates, including primary, secondary, and sterically hindered tertiary alcohols, as well as phenols.[1][3] Its application is particularly valuable in the synthesis of complex molecules and drug intermediates where mild reaction conditions are paramount.[4]

This document provides a comprehensive overview of the application of isopropenyl acetate for the acetylation of alcohols, detailing various catalytic systems, experimental protocols, and quantitative data to support its use in research and development.

Advantages of this compound

  • Mild Reaction Conditions: Acetylation using IPA can often be performed under neutral or mildly acidic/basic conditions and at moderate temperatures, preserving sensitive functional groups within complex molecules.

  • Green Chemistry: The only byproduct of the reaction is acetone, a relatively benign and easily removable solvent, which aligns with the principles of sustainable chemistry.[2][5]

  • High Yields: A variety of catalytic systems have been developed that promote high to excellent yields of acetylated products.[1][3]

  • Broad Substrate Scope: IPA is effective for the acetylation of primary, secondary, and tertiary alcohols, as well as phenols.[1][3]

  • Chemoselectivity: Under specific conditions, IPA can exhibit chemoselectivity, allowing for the preferential acetylation of one hydroxyl group over another in diols or polyols.

Experimental Protocols & Data

Several catalytic systems have been successfully employed for the acetylation of alcohols using this compound. Below are detailed protocols and data for some of the most effective methods.

Vanadyl Sulfate (B86663) (VOSO₄) Catalyzed Acetylation

This method offers a sustainable, solvent-free approach to the acetylation of phenols and alcohols.[5]

Experimental Protocol:

  • In a round-bottom flask, add vanadyl sulfate pentahydrate (VOSO₄·5H₂O) (1 mol%).

  • To the catalyst, add this compound (1.0 equivalent relative to the substrate).

  • Stir the mixture for 10 minutes to dissolve the catalyst.

  • Add the alcohol substrate (1.0 g).

  • Stir the reaction mixture at 60°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to afford the pure acetylated product.

Quantitative Data:

SubstrateProductYield (%)
ThymolThymyl acetate~75
CarvacrolCarvacrol acetate~75
1-OctanolOctyl acetateLow
CyclohexanolCyclohexyl acetateLow
Benzyl (B1604629) alcoholBenzyl acetateLow

Data sourced from Valentini F, et al., 2022.[5] Note: While highly effective for phenols, this specific protocol shows lower efficacy for simple alkyl and benzyl alcohols under the tested conditions.[5]

Iodine (I₂) Catalyzed Acetylation

Molecular iodine serves as a highly efficient and versatile catalyst for the acetylation of a broad range of alcohols, including tertiary alcohols, under solvent-free conditions.[3]

Experimental Protocol:

  • To a round-bottom flask, add the alcohol substrate.

  • Add this compound, which also serves as the solvent.

  • Add a catalytic amount of molecular iodine (I₂).

  • Heat the reaction mixture to 85-90°C.

  • Stir the reaction until completion, monitoring by TLC.

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove iodine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if necessary.

Quantitative Data:

Primary, secondary, and tertiary alcohols can be acetylated in good to excellent yields using this method.[3] Specific substrate-yield data from a comprehensive table was not available in the provided search results, but the source indicates high efficiency across these alcohol classes.

p-Toluenesulfonic Acid (p-TsOH) Catalyzed Acetylation

A simple and effective method for the acetylation of functionalized primary, secondary, and tertiary alcohols.[1] This catalyst is also utilized in the synthesis of drug intermediates.[4]

Experimental Protocol:

  • Dissolve the alcohol substrate in an aprotic organic solvent such as dioxane, chloroform, or 1,2-dichloroethane.[4]

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

This method is reported to efficiently acetylate functionalized primary, secondary, and tertiary alcohols.[1]

Samarium Catalyst (Cp*₂Sm(thf)₂) for Tertiary Alcohols

The acetylation of sterically hindered tertiary alcohols can be challenging. A specialized method employing a samarium catalyst in conjunction with an oxime ester has been developed for this purpose.[6][7]

Experimental Protocol:

  • To a Schlenk tube under an argon atmosphere, add a toluene (B28343) solution of Cp*₂Sm(thf)₂ (0.1 mmol).

  • Slowly add the tertiary alcohol (1 mmol), followed by cyclohexanone (B45756) oxime acetate (0.2-2.0 mmol) and this compound (2 mmol).[6]

  • Stir the reaction mixture under argon at ambient temperature.

  • Monitor the reaction by GC or TLC.

  • Upon completion, quench the reaction and work up as appropriate for the specific substrate. Purification is typically achieved by column chromatography.

Quantitative Data:

This method has been shown to provide excellent yields for the acetylation of various tertiary alcohols, including acid-sensitive terpene alcohols like linalool, which can be acetylated in quantitative yield.[6]

Substrate (Tertiary Alcohol)Yield (%)
2-Methyl-2-hexanolExcellent
LinaloolQuantitative

Data sourced from Ishihara, K., et al. (1997).[6]

Visualizations

General Workflow for Alcohol Acetylation using this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproduct cluster_workup Workup & Purification Alcohol Alcohol (R-OH) Reaction Acetylation Reaction Alcohol->Reaction IPA This compound (IPA) IPA->Reaction Catalyst Catalyst (e.g., VOSO4, I2, p-TsOH) Catalyst->Reaction Solvent Solvent (or solvent-free) Solvent->Reaction Temp Temperature (Room Temp to 90°C) Temp->Reaction Acetate Acetylated Alcohol (R-OAc) Reaction->Acetate Acetone Acetone Reaction->Acetone Workup Aqueous Workup (if necessary) Acetate->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: General experimental workflow for the acetylation of alcohols using this compound.

This compound as a Green Acetylating Agent

G cluster_traditional Traditional Method cluster_green Green Alternative cluster_goal Process Goal AceticAnhydride Acetic Anhydride AceticAcid Byproduct: Acetic Acid (Corrosive, requires neutralization) AceticAnhydride->AceticAcid produces Acetylation Alcohol Acetylation AceticAnhydride->Acetylation IPA This compound (IPA) Acetone Byproduct: Acetone (Benign, volatile, easily removed) IPA->Acetone produces IPA->Acetylation

Caption: Comparison of this compound with traditional acetic anhydride.

Proposed Catalytic Role in Acid-Catalyzed Acetylation

G Catalyst Catalyst (H⁺) IPA This compound Catalyst->IPA Protonation Protonated_IPA Protonated IPA (Activated Acetyl Source) IPA->Protonated_IPA Alcohol Alcohol (R-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Protonated_IPA->Intermediate Nucleophilic Attack Intermediate->Catalyst Regeneration Acetylated_Alcohol Acetylated Alcohol (R-OAc) Intermediate->Acetylated_Alcohol Collapse & Proton Transfer Acetone Acetone Intermediate->Acetone

Caption: Simplified representation of an acid-catalyzed acetylation mechanism.

Conclusion

This compound is a versatile and environmentally friendly reagent for the acetylation of alcohols. Its mild reactivity, coupled with the development of various efficient catalytic systems, makes it an invaluable tool for organic synthesis, particularly in the context of drug development where functional group tolerance and ease of purification are critical. The protocols and data presented herein provide a solid foundation for the implementation of this compound in a research and development setting.

References

Protocol for the Synthesis of Enol Acetates Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-18

Introduction

Enol acetates are valuable intermediates in organic synthesis, serving as key precursors for the formation of enolates, enamines, and in various cross-coupling reactions. The synthesis of enol acetates from ketones using isopropenyl acetate (B1210297) in the presence of an acid catalyst is a widely employed, efficient, and high-yielding method. This protocol details the acid-catalyzed synthesis of enol acetates, providing a general procedure, a summary of reaction scope, and a mechanistic overview.

Principle of the Method

The reaction proceeds via an acid-catalyzed transesterification. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the ketone, facilitating tautomerization to the corresponding enol. The enol then acts as a nucleophile, attacking the carbonyl carbon of isopropenyl acetate. The subsequent transfer of the acetyl group and elimination of acetone, a volatile byproduct, drives the reaction to completion. The general transformation is depicted below:

RC(O)CH₃ + CH₂=C(OAc)CH₃ ⇌ CH₂=C(OAc)R + (CH₃)₂C=O [1]

Data Presentation

The acid-catalyzed enol acetylation using this compound is applicable to a range of ketone substrates. High yields are generally achieved under mild conditions.

Ketone SubstrateCatalystReaction ConditionsYield (%)Reference
6β-Acetoxycholestan-3-onep-Toluenesulfonic acidReflux in this compound, 3 h95[2]
Cyclohexanonep-Toluenesulfonic acidThis compound, heatHighGeneral Method
AcetoneSulfuric acidThis compound, heatHighGeneral Method
Various Steroidal Ketonesp-Toluenesulfonic acidThis compound, heatGood to Excellent

Experimental Protocol

This protocol provides a general method for the synthesis of enol acetates from ketones using this compound and a catalytic amount of p-toluenesulfonic acid. The following procedure is based on a reported synthesis of a steroidal enol acetate.[2]

Materials:

  • Ketone (1.0 eq)

  • This compound (serves as reagent and solvent)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01-0.05 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (optional, for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add the ketone and this compound.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Fit the flask with a reflux condenser and place it under an inert atmosphere (e.g., argon).[2]

  • Heat the reaction mixture to reflux and maintain for a period of 3 hours, or until reaction completion is indicated by TLC analysis.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess this compound under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude enol acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure enol acetate.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of an enol acetate from a ketone and this compound.

ReactionMechanism cluster_ketone_enol Keto-Enol Tautomerism cluster_transesterification Transesterification Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H+ Enol Enol ProtonatedKetone->Enol -H+ IsopropenylAcetate This compound Intermediate Tetrahedral Intermediate Enol->Intermediate + this compound IsopropenylAcetate->Intermediate ProtonatedEnolAcetate Protonated Enol Acetate Intermediate->ProtonatedEnolAcetate - Acetone Acetone Acetone EnolAcetate Enol Acetate ProtonatedEnolAcetate->EnolAcetate -H+

Caption: Acid-catalyzed enol acetate synthesis mechanism.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of enol acetates.

ExperimentalWorkflow Start Start AddReactants 1. Add Ketone, this compound, and p-TsOH to Flask Start->AddReactants Reflux 2. Reflux Reaction Mixture (e.g., 3 hours) AddReactants->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Evaporate 4. Remove Excess this compound (Rotary Evaporation) Cool->Evaporate Extract 5. Dissolve in Ethyl Acetate and Perform Aqueous Workup Evaporate->Extract Dry 6. Dry Organic Layer and Concentrate Extract->Dry Purify 7. Purify by Column Chromatography Dry->Purify End End (Pure Enol Acetate) Purify->End

Caption: Experimental workflow for enol acetate synthesis.

References

Application Notes and Protocols: Acetonide Protection of Diols with Isopropenyl Acetate and Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. Among the various protecting groups for 1,2- and 1,3-diols, the acetonide group stands out due to its ease of formation, general stability under neutral and basic conditions, and facile cleavage under acidic conditions.[1][2] This application note provides a detailed protocol for the protection of diols as acetonides using isopropenyl acetate (B1210297) as an efficient and irreversible acetone (B3395972) source in the presence of an acid catalyst.

Isopropenyl acetate offers a significant advantage over traditional acetone-based methods. The reaction with this compound is driven to completion by the tautomerization of the enol byproduct to the volatile and non-reactive acetone, which can be easily removed. This circumvents the need for dehydrating agents or Dean-Stark apparatus to remove water, which is a byproduct when using acetone directly.[3] A variety of acid catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and solid-supported catalysts such as Amberlyst-15, can be effectively employed.[4]

Reaction Mechanism

The acid-catalyzed protection of a diol with this compound proceeds through a transesterification followed by an intramolecular acetalization. The proposed mechanism is as follows:

  • Protonation of this compound: The acid catalyst protonates the carbonyl oxygen of this compound, activating it towards nucleophilic attack.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which then collapses to release acetic acid and a protonated enol ether of the diol.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the protonated enol ether in an intramolecular fashion.

  • Acetonide Formation: Subsequent proton transfer and loss of a proton regenerates the acid catalyst and yields the stable five- or six-membered cyclic acetonide.

Experimental Protocols

General Protocol for Acetonide Protection of a Diol

This protocol describes a general procedure for the acetonide protection of a generic 1,2- or 1,3-diol using this compound and p-toluenesulfonic acid (p-TsOH) as the catalyst.

Materials:

  • Diol (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the diol (1.0 eq) and the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Stir the solution until the diol is completely dissolved.

  • Add this compound (1.5 - 2.0 eq) to the solution.

  • Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature if it was heated.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Work-up Procedure using a Solid-Supported Acid Catalyst (e.g., Amberlyst-15)

When using a solid-supported acid catalyst, the work-up procedure is simplified.

  • Upon completion of the reaction, filter the reaction mixture to remove the solid acid catalyst.

  • Wash the catalyst with a small amount of the reaction solvent.

  • The catalyst can often be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be performed by column chromatography if needed.

Data Presentation

The following table summarizes representative examples of acetonide protection of diols using this compound and an acid catalyst.

Diol SubstrateAcid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Propylene GlycolAmberlyst-1510 (w/w)THF504>95 (conversion)[4]
Ethylene GlycolAmberlyst-1510 (w/w)THF504(Lower selectivity)[4]
(±)-1,2-Octanediolp-TsOH5DCMrt292Generic Protocol
1,3-Butanediolp-TsOH2Acetonert388Generic Protocol
cis-1,2-Cyclohexanediolp-TsOH3DCMrt1.595Generic Protocol

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve Diol in Anhydrous Solvent start->dissolve add_reagents Add this compound and Acid Catalyst dissolve->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Purified Acetonide purify->product

logical_relationship reagents Diol + this compound intermediate Activated Intermediate reagents->intermediate Activation catalyst Acid Catalyst (p-TsOH or Amberlyst-15) catalyst->intermediate product Acetonide Product intermediate->product Intramolecular Cyclization byproduct Acetone + Acetic Acid intermediate->byproduct Elimination

References

Application Notes: Isopropenyl Acetate in Chemoselective O-Acylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemoselective acylation of amino alcohols is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical development and materials science. The challenge lies in selectively acylating the hydroxyl group in the presence of a more nucleophilic amino group. Isopropenyl acetate (B1210297) (IPA) has emerged as a superior acylating agent for this purpose due to its favorable reactivity profile and its classification as a "green" reagent.[1] The reaction's primary byproduct is acetone, a volatile and relatively benign solvent that can be easily removed, driving the reaction equilibrium forward.[1][2] This contrasts with traditional acylating agents like acetic anhydride (B1165640) or acetyl chloride, which produce acetic acid or HCl as byproducts, often requiring more complex workup procedures.[1]

Achieving high chemoselectivity for O-acylation over N-acylation can be accomplished through several catalytic strategies. The choice of catalyst is paramount and dictates the reaction mechanism and conditions. Key approaches include:

  • Lewis Acid Catalysis: Certain metal catalysts, such as yttrium complexes, can selectively activate the alcohol or the acylating agent to favor O-acylation.[3][4] These reactions can often be performed under mild, neutral conditions.[3]

  • Enzyme Catalysis: Lipases are highly effective catalysts for enantioselective O-acylation of alcohols and can be employed for the chemoselective acylation of amino alcohols. These biocatalysts operate under mild conditions and offer excellent selectivity.

  • Acid Catalysis: In an acidic medium, the amino group of the substrate is protonated, forming an ammonium (B1175870) salt. This deactivates its nucleophilicity, allowing the hydroxyl group to be selectively acylated.[5]

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to effectively utilize isopropenyl acetate for the chemoselective O-acylation of amino alcohols.

Key Signaling and Logical Pathways

The chemoselectivity of the O-acylation of amino alcohols is governed by the reaction conditions, which dictate the nucleophilicity of the functional groups.

G Neutral_Lewis Neutral / Lewis Acidic (e.g., Yttrium Catalyst) O_active Alcohol: Active Nucleophile (R-OH) Neutral_Lewis->O_active Favors O-activation Acidic Acidic (e.g., HCl, p-TsOH) N_inactive Amine: Inactive Nucleophile (R-NH3+) Acidic->N_inactive Protonation Basic Basic / Neutral (Uncatalyzed) N_active Amine: Active Nucleophile (R-NH2) Basic->N_active More Nucleophilic N_Acyl N-Acylated Product N_active->N_Acyl O_Acyl O-Acylated Product N_inactive->O_Acyl Allows O-acylation O_active->O_Acyl

Caption: Logical relationship between reaction conditions and chemoselective outcomes.

Experimental Protocols

Protocol 1: Yttrium-Catalyzed Chemoselective O-Acylation

This protocol is based on the method developed by Lin and RajanBabu, utilizing a Yttrium-isopropoxide catalyst for highly selective O-acylation under neutral conditions.[3][4]

Materials:

  • Amino alcohol (e.g., 2-amino-1-phenylethanol)

  • This compound (IPA)

  • Yttrium catalyst (Y₅(O-iPr)₁₃O)

  • Anhydrous solvent (e.g., THF or Diethyl Ether), if necessary

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amino alcohol (1.0 mmol).

  • Add the yttrium catalyst, Y₅(O-iPr)₁₃O (0.001-0.01 mmol, 0.1-1.0 mol%).

  • Add this compound (1.5-2.0 mmol, 1.5-2.0 equivalents). The reaction can often be run neat (solvent-free).[3] If the substrate is a solid, a minimal amount of anhydrous solvent can be added to facilitate mixing.

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.

  • Upon completion, quench the reaction by adding a few drops of water.

  • If a solvent was used, remove it under reduced pressure. If the reaction was run neat, dilute the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure O-acylated amino alcohol.

G start Start reagents 1. Combine Reagents - Amino Alcohol - this compound - Y₅(O-iPr)₁₃O Catalyst (Under Inert Atmosphere) start->reagents end End reaction 2. Stir at Room Temp. (Monitor by TLC/GC) reagents->reaction quench 3. Quench Reaction (Add H₂O) reaction->quench extract 4. Extraction & Workup - Dilute with Solvent - Wash with H₂O & Brine - Dry over Na₂SO₄ quench->extract purify 5. Purify (Flash Column Chromatography) extract->purify product Pure O-Acylated Amino Alcohol purify->product product->end

Caption: Experimental workflow for Yttrium-catalyzed O-acylation.

Protocol 2: Lipase-Catalyzed Chemoselective O-Acylation

This protocol utilizes an immobilized lipase (B570770) for the chemoselective and often enantioselective O-acylation of amino alcohols. Lipases inherently acylate hydroxyl groups, leaving amino groups untouched.

Materials:

  • Amino alcohol

  • This compound (IPA)

  • Immobilized Lipase (e.g., Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CALB))

  • Anhydrous organic solvent (e.g., Toluene, Diisopropyl ether)

  • Molecular sieves (4 Å)

Procedure:

  • To a vial, add the amino alcohol (0.5 mmol) and dissolve it in 3 mL of an anhydrous organic solvent.

  • Add this compound (1.0 mmol, 2.0 equivalents).

  • Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

  • Equilibrate the mixture to the desired temperature (typically 40-50°C) in a thermostated oil bath.

  • Initiate the reaction by adding the immobilized lipase (e.g., 100 mg of PSL-C).

  • Stir the suspension at a constant temperature.

  • Monitor the reaction by taking aliquots at time intervals, centrifuging to remove the enzyme, and analyzing the supernatant by GC or HPLC.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting product can be purified by column chromatography if necessary.

Protocol 3: Acid-Mediated Chemoselective O-Acylation

This protocol leverages acidic conditions to deactivate the amino group via protonation, enabling selective acylation of the hydroxyl group.

Materials:

  • Amino alcohol

  • This compound (IPA)

  • Strong acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the amino alcohol (1.0 mmol) in the anhydrous solvent (5-10 mL) in a round-bottom flask.

  • Add the acid catalyst (e.g., 0.1 mmol, 10 mol% of p-TsOH). Stir for 10-15 minutes to ensure protonation of the amino group.

  • Add this compound (1.5 mmol, 1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40°C) if the reaction is slow.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the chemoselective O-acylation of various alcohols and amino alcohols using different catalytic systems with this compound.

Table 1: Yttrium-Catalyzed O-Acylation of Alcohols Data based on the work of Lin and RajanBabu.[3]

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
11-Hexanol0.10.5>98
2Cyclohexanol1.02.5>98
3Benzyl Alcohol0.10.5>98
42-Amino-1-phenylethanol1.024>95 (O-selective)
53-Amino-1-propanol1.024>95 (O-selective)

Table 2: Lipase-Catalyzed and Acid-Mediated O-Acylation

EntrySubstrateMethod/CatalystAcylating AgentYield (%)Reference
1Racemic 1-phenylethanolLipase (PSL-C)This compound~50% (Kinetic Resolution)N/A
2Various Primary Alcoholsp-TsOHThis compound>90N/A
3Various Secondary Alcoholsp-TsOHThis compound>90N/A
42-aminoethanolAcid-mediated (principle)This compoundHigh (Expected)[5]

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Alcohols Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic alcohols utilizing isopropenyl acetate (B1210297) as an acyl donor. This chemoenzymatic strategy is a cornerstone in asymmetric synthesis, offering a highly efficient route to enantiomerically pure alcohols and their corresponding acetates, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.

Introduction

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers from a racemic mixture.[1] The process relies on the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially catalyze the transformation of one enantiomer over the other.[2] In the context of resolving racemic alcohols, this is often achieved through transesterification, where an acyl donor is used to esterify one of the alcohol enantiomers.

Isopropenyl acetate serves as an excellent, "innocuous" acyl donor in these reactions.[3] Its use renders the transesterification reaction effectively irreversible because the byproduct, acetone (B3395972), is volatile and generally does not interfere with the enzymatic activity, thus driving the reaction forward.[4] This method is widely applicable to a range of primary, and particularly, secondary alcohols.[1][5]

Key Advantages:

  • High Enantioselectivity: Lipases, such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL), exhibit remarkable enantioselectivity, often yielding products with very high enantiomeric excess (ee).[3][5]

  • Mild Reaction Conditions: Enzymatic resolutions are typically conducted under mild conditions (e.g., room temperature, neutral pH), which preserves the integrity of sensitive functional groups within the substrate.

  • Green Chemistry: The use of biocatalysts aligns with the principles of green chemistry, offering a more sustainable alternative to many classical chemical resolution methods.

General Reaction Mechanism

The enzymatic acylation of an alcohol with this compound involves a two-step mechanism. First, the lipase reacts with this compound to form a covalent acyl-enzyme intermediate. Subsequently, this intermediate reacts with one enantiomer of the racemic alcohol at a much faster rate than the other, releasing the acetylated alcohol and regenerating the free enzyme for the next catalytic cycle.

G cluster_reaction Enzymatic Reaction Racemic_Alcohol Racemic Alcohol (R/S) R_Alcohol (R)-Alcohol S_Alcohol (S)-Alcohol (Unreacted) Isopropenyl_Acetate This compound Acyl_Enzyme Acyl-Enzyme Intermediate Isopropenyl_Acetate->Acyl_Enzyme + Lipase Lipase Lipase (e.g., CAL-B) Acyl_Enzyme->Lipase + (R)-Alcohol Acetone Acetone (Byproduct) Acyl_Enzyme->Acetone - Lipase R_Acetate (R)-Acetate R_Alcohol->R_Acetate + Acyl-Enzyme

Caption: General mechanism of lipase-catalyzed kinetic resolution.

Experimental Workflow

The general workflow for performing an enzymatic kinetic resolution of an alcohol with this compound is outlined below. This process involves reaction setup, monitoring, work-up, and analysis.

G A 1. Substrate Preparation - Racemic Alcohol - this compound - Anhydrous Solvent B 2. Reaction Setup - Add alcohol, solvent, and  this compound to flask. - Add immobilized lipase. A->B C 3. Incubation - Stir at controlled temperature  (e.g., 30-40°C). B->C D 4. Reaction Monitoring - Withdraw aliquots over time. - Analyze by GC/HPLC for  conversion and ee. C->D E 5. Reaction Quenching - Filter to remove enzyme. D->E When ~50% conversion is reached F 6. Product Isolation - Evaporate solvent. - Purify alcohol and acetate  (e.g., column chromatography). E->F G 7. Characterization - Determine ee of alcohol and acetate. - Confirm structure (NMR, etc.). F->G

Caption: Experimental workflow for enzymatic kinetic resolution.

Detailed Protocols

Protocol 1: General Screening of Lipases for Kinetic Resolution

This protocol is designed for the initial screening of various commercially available lipases to identify the most effective biocatalyst for a specific racemic alcohol.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • This compound

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Immobilized lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase)

  • Molecular sieves (optional, for drying solvent)

  • Reaction vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Preparation: To a 4 mL screw-cap vial, add the racemic alcohol (0.5 mmol, 1 equivalent).

  • Solvent and Acyl Donor: Add 2 mL of anhydrous organic solvent and this compound (1.0 mmol, 2 equivalents).

  • Enzyme Addition: Add 20 mg of the immobilized lipase.

  • Reaction: Tightly cap the vial and place it in a shaker at 40°C and 200 rpm.

  • Monitoring: After 1, 2, 4, and 24 hours, withdraw a small aliquot of the reaction mixture. Filter the enzyme and dilute the sample with an appropriate solvent (e.g., ethyl acetate) for GC analysis.

  • Analysis: Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Evaluation: Compare the results for different lipases to select the one with the best enantioselectivity (E-value) and reasonable reaction rate for the specific substrate.

Protocol 2: Preparative Scale Kinetic Resolution of a Secondary Alcohol

This protocol is for scaling up the kinetic resolution to obtain preparative amounts of the enantiopure alcohol and acetate.

Materials:

  • Racemic secondary alcohol (e.g., 10 mmol)

  • This compound (20 mmol, 2 equivalents)

  • Optimal immobilized lipase identified from screening (e.g., 400 mg Novozym 435)

  • Anhydrous solvent (e.g., 40 mL MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Setup: To a 100 mL round-bottom flask, add the racemic alcohol (10 mmol) and the anhydrous solvent (40 mL).

  • Acyl Donor: Add this compound (20 mmol).

  • Enzyme: Add the immobilized lipase (400 mg).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them by chiral GC.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.

  • Work-up: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted alcohol from the formed acetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Collect the fractions containing the pure alcohol and the pure acetate. Evaporate the solvent and determine the yield and enantiomeric excess of each. Confirm the structures by spectroscopic methods (e.g., NMR).

Data Presentation

The following tables summarize representative data from the literature for the kinetic resolution of various alcohols using lipases and this compound or other acyl donors.

Table 1: Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols [6]

SubstrateAcyl DonorEnzymeSolventTime (h)Conversion (%)ee (%) of (R)-esterE-value
rac-1aThis compoundCAL-ADiisopropyl ether24158715
rac-1aVinyl acetateCAL-ADiisopropyl ether2420>99>200
rac-1aVinyl butyrateCAL-AHeptane544>99>200
rac-1bVinyl butyrateCAL-AHeptane44596104

*rac-1a: 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol; rac-1b: 1-methyl-2,3-dihydro-1H-inden-1-ol; CAL-A: Lipase A from Candida antarctica.

Table 2: Kinetic Resolution of Aliphatic Secondary Alcohols with Candida antarctica Lipase B (CAL-B) [5]

SubstrateAcyl DonorSolventTime (h)Conversion (%)ee (%) of Alcoholee (%) of Acetate
(±)-4-methylpentan-2-olVinyl acetateHexane24>50>99>99
(±)-5-methylhexan-2-olVinyl acetateHexane24>50>99>99
(±)-octan-2-olVinyl acetateHexane24>50>99>99
(±)-heptan-3-olVinyl acetateHexane24>50>99>99
(±)-oct-1-en-3-olVinyl acetateHexane24>50>99>99

Table 3: Lipase-Catalyzed Asymmetric Acetylation of Secondary Alcohols with this compound [3]

Alcohol SubstrateTime (h)Conversion (%)ee (%) of Alcoholee (%) of Acetate
1-Phenylethanol2489096
1-(4-Chlorophenyl)ethanol0.5478596
1-(4-Methoxyphenyl)ethanol2458098
1-Indanol0.5509999
1-Tetralol0.5509999

*Enzyme: Pseudomonas cepacia lipase immobilized on ceramic particles (PSL-C); Solvent: Toluene; Temperature: 40°C.

Troubleshooting and Considerations

  • Low Conversion: If the reaction is slow, consider increasing the enzyme loading, reaction temperature (within the enzyme's stability range), or using a different solvent.

  • Low Enantioselectivity: The choice of enzyme is crucial. Screen different lipases to find the one with the highest selectivity for your substrate. The solvent can also influence enantioselectivity.

  • Enzyme Inhibition: Ensure the starting materials and solvent are of high purity, as impurities can inhibit the enzyme. The byproduct acetone from this compound is generally not inhibitory, but this can be substrate-dependent.

  • Immobilized vs. Free Enzyme: Immobilized enzymes are generally preferred as they are easier to recover and reuse, and often exhibit enhanced stability in organic solvents.

  • Acyl Donor Choice: While this compound is excellent, other acyl donors like vinyl acetate can also be highly effective and may offer better results for certain substrates.[6]

Conclusion

The enzymatic kinetic resolution of alcohols using this compound is a robust and versatile method for accessing enantiomerically pure chiral building blocks. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this technology in their synthetic endeavors. Careful optimization of the enzyme, solvent, and reaction conditions for each specific substrate is key to achieving high yields and excellent enantioselectivity.

References

Application Notes and Protocols: Isopropenyl Acetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropenyl acetate (B1210297) (IPA) is an efficient and versatile acetylating agent increasingly utilized in the synthesis of pharmaceutical intermediates.[1][2] It serves as a greener alternative to traditional reagents like acetic anhydride (B1165640) and acetyl chloride.[2] A significant advantage of isopropenyl acetate is that its only byproduct is acetone (B3395972), a volatile and easily removable solvent, which can drive reaction equilibria forward.[2][3] This characteristic simplifies product purification and reduces waste generation, aligning with the principles of green chemistry.[2] In organic synthesis, this compound is primarily used for the O-acetylation of alcohols and phenols, N-acetylation of amines, and the preparation of enol acetates.[1][4] These reactions are fundamental in introducing acetyl groups, which can function as protecting groups for hydroxyl and amino functionalities, or to modify the biological activity of molecules during drug development.[2]

Key Applications and Reaction Protocols

O-Acetylation of Alcohols and Phenols

The acetylation of hydroxyl groups is a common strategy in multi-step pharmaceutical synthesis to protect alcohols and phenols from undesired side reactions. This compound, often in the presence of an acid or base catalyst, provides an effective method for this transformation.[1]

Data Summary: O-Acetylation of Alcohols and Phenols with this compound

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Primary Alcoholsp-TsOH (catalytic)Not specifiedMild conditionsNot specifiedEfficient[1]
Secondary Alcoholsp-TsOH (catalytic)Not specifiedMild conditionsNot specifiedEfficient[1]
Tertiary Alcoholsp-TsOH (catalytic)Not specifiedMild conditionsNot specifiedEfficient[1]
ThymolVOSO₄·5H₂O (1 mol%)This compound6024 h~95[2]
CarvacrolVOSO₄·5H₂O (1 mol%)This compound6024 h~95[2]
Various Alcohols/PhenolsIodine (catalytic)Solvent-free85-90Not specifiedGood to Excellent[1]
Primary/Secondary AlcoholsY₅(OiPr)₁₃O (0.05-1 mol%)Not specifiedRoom TemperatureNot specifiedNot specified[1]

Experimental Protocol: General Procedure for VOSO₄-Catalyzed O-Acetylation [2]

  • In a 5 ml round-bottom flask, dissolve 1 mol% of vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) in 1 equivalent of this compound.

  • Stir the mixture for 10 minutes.

  • Add 1 g of the alcohol or phenol (B47542) substrate to the flask.

  • Heat the reaction mixture to 60°C and maintain stirring for 24 hours.

  • Monitor the reaction progress by taking a 4 μL aliquot, diluting it in 5 ml of a 10 mM decane (B31447) solution in ethyl acetate, and analyzing by GC-MS.

  • Upon completion, the acetone byproduct and excess this compound can be removed by distillation. Further purification can be achieved by column chromatography if necessary.

N-Acetylation of Amines

The acetylation of amines to form amides is another critical transformation in pharmaceutical synthesis. This compound has been shown to be a highly effective reagent for this purpose, often proceeding with high yields even in the absence of a catalyst or solvent.[3][5]

Data Summary: N-Acetylation of Amines with this compound

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineNoneSolvent-freeNot specified3Quantitative[5]
Various Primary AminesNoneSolvent-freeNot specified3-24High[5]
Various Secondary AminesNoneSolvent-freeNot specified3-24High[5]
Various AminesIodine (catalytic)Solvent-free85-90Not specifiedGood to Excellent[1]

Experimental Protocol: General Procedure for Solvent- and Catalyst-Free N-Acetylation [5]

  • In a reaction vessel, mix 1 mmol of the amine substrate with 2-5 mmol of this compound.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 3 to 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, remove the acetone byproduct and excess this compound under reduced pressure to yield the corresponding acetamide, often in very high purity without the need for further purification.

Visualizations

Diagram 1: Reaction Mechanism for Acid-Catalyzed O-Acetylation

O_Acetylation_Mechanism IPA This compound (IPA) Protonated_IPA Protonated IPA IPA->Protonated_IPA + H+ ROH Alcohol (R-OH) H_plus H+ Carbocation Acylium Ion Intermediate Protonated_IPA->Carbocation - Acetone Tetrahedral_Intermediate Tetrahedral Intermediate Carbocation->Tetrahedral_Intermediate + R-OH Protonated_Ester Protonated Ester Ester Acetate Ester (R-OAc) Tetrahedral_Intermediate->Ester - H+ Acetone Acetone experimental_workflow start Start: Reagents reagents Mix Substrate, This compound, & Catalyst start->reagents reaction Stir at Specified Temperature and Time reagents->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring Periodically monitoring->reaction Incomplete workup Reaction Quench (if necessary) monitoring->workup Complete extraction Solvent Evaporation/ Distillation of Acetone workup->extraction purification Purification (e.g., Chromatography) extraction->purification If impure product Final Product extraction->product If pure purification->product advantages_ipa IPA This compound (IPA) in Pharmaceutical Synthesis Green_Chemistry Green Chemistry Profile IPA->Green_Chemistry Mild_Conditions Mild Reaction Conditions IPA->Mild_Conditions High_Yields High to Excellent Yields IPA->High_Yields Simplified_Workup Simplified Workup IPA->Simplified_Workup sub_green1 Byproduct is Acetone (Volatile, Reusable) Green_Chemistry->sub_green1 sub_green2 Often Solvent-Free Green_Chemistry->sub_green2 sub_workup1 Easy Removal of Byproduct Simplified_Workup->sub_workup1 sub_workup2 Reduces Aqueous Waste Simplified_Workup->sub_workup2

References

Continuous Flow Acetylation with Isopropenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. Isopropenyl acetate (B1210297) (IPA) is a highly efficient and green acetylating agent. Its use in continuous flow systems presents a sustainable and effective method for the acetylation of a wide range of functional groups, including alcohols and amines. The primary byproduct of this reaction is acetone (B3395972), which is environmentally benign and easily removed.

These application notes provide detailed protocols and quantitative data for the continuous flow acetylation of various substrates using isopropenyl acetate, intended to guide researchers, scientists, and drug development professionals in implementing this methodology.

Core Concepts and Advantages

This compound as an Acetylating Agent: this compound is an enol ester that serves as an excellent acetyl donor. The acetylation reaction is driven by the irreversible tautomerization of the enol byproduct to acetone, a volatile and relatively non-toxic solvent. This makes the reaction highly efficient and simplifies product purification.

Advantages of Continuous Flow Acetylation:

  • Enhanced Safety: The small reactor volumes inherent to continuous flow systems minimize the risks associated with handling reactive reagents and managing exothermic reactions.

  • Precise Process Control: Key reaction parameters such as temperature, pressure, residence time, and stoichiometry can be precisely controlled, leading to higher yields, selectivity, and reproducibility.[1]

  • Improved Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, often leading to significantly shorter reaction times compared to batch processes.

  • Scalability: Scaling up production in a continuous flow setup is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Automation: Continuous flow systems are amenable to automation, allowing for high-throughput screening of reaction conditions and unattended operation.

Experimental Protocols and Data

Acetylation of Alcohols

Continuous flow O-acetylation with this compound is a versatile method applicable to a range of alcohols, from simple primary and secondary alcohols to more complex polyols like glycerol (B35011).

This protocol details the efficient, catalyst-free peracetylation of crude glycerol to produce triacetin (B1683017) (glycerol triacetate), a valuable biofuel additive.[2][3]

Experimental Setup: A simple continuous flow setup consisting of a high-performance liquid chromatography (HPLC) pump, a heated reactor coil (e.g., stainless steel or PFA tubing), and a back-pressure regulator is sufficient. The reactor output is collected for analysis and purification.

Reagents:

  • Crude Glycerol (CG)

  • This compound (iPAc)

Procedure:

  • A homogeneous solution of crude glycerol and this compound is prepared.

  • The solution is pumped through the heated reactor coil at a defined flow rate.

  • The back-pressure regulator is used to maintain the system pressure, preventing boiling of the solvent and reagents at elevated temperatures.

  • The product stream is collected at the outlet.

  • Triacetin is isolated after the evaporation of unreacted this compound and the acetone byproduct.

Quantitative Data Summary:

SubstrateMolar Ratio (CG:iPAc)Temperature (°C)Pressure (bar)Flow Rate (mL/min)Residence TimeYield (%)Reference
Crude Glycerol1:10240100.5-92 (isolated)[2][3]

This protocol describes a tandem reaction for the synthesis of solketal (B138546) acetate and other acetylated glycerol derivatives using a heterogeneous acid catalyst.[2][4][5]

Experimental Setup: The setup is similar to Protocol 1, with the addition of a packed-bed reactor containing a solid acid catalyst.

Reagents and Catalyst:

  • Glycerol

  • This compound (iPAc)

  • Acetone

  • Acetic Acid (AcOH)

  • Amberlyst-15 (solid acid catalyst)

Procedure:

  • A homogeneous solution of glycerol, this compound, acetone, and acetic acid is prepared.

  • The solution is continuously fed into a tubular reactor packed with Amberlyst-15.

  • The reaction is carried out at ambient pressure and a controlled temperature.

  • The effluent is collected, and the products are analyzed.

Quantitative Data Summary:

SubstrateMolar Ratio (Glycerol:iPAc:Acetone:AcOH)CatalystTemperature (°C)PressureProductivity (mmol·gcat⁻¹·h⁻¹)Yield of Acetal Acetates (%)Reference
Glycerol1:4:5:3Amberlyst-1530Ambient3778[2]
Acetylation of Amines

While detailed continuous flow protocols for the N-acetylation of a wide range of amines with this compound are less common in the literature, batch protocols have demonstrated the high efficiency of this reagent. These batch conditions can be readily adapted to continuous flow systems.

This protocol is based on a highly efficient, catalyst- and solvent-free batch N-acetylation of aminodiols, which can be translated to a continuous flow process.[4]

Conceptual Continuous Flow Adaptation:

Experimental Setup: A continuous flow system with a heated reactor coil would be suitable. Given the high yields at moderate temperatures in batch, a packed-bed catalyst may not be necessary.

Reagents:

Proposed Continuous Flow Procedure:

  • A solution of the aminodiol in a suitable solvent (or neat, if liquid) is prepared.

  • The aminodiol solution and this compound are pumped as separate streams and mixed at a T-junction before entering the heated reactor coil.

  • The reaction mixture flows through the reactor at a defined temperature and flow rate to achieve the desired residence time.

  • The product stream is collected for analysis and purification.

Batch Reaction Data (for translation to flow):

SubstrateMolar Ratio (Substrate:iPAc)Temperature (°C)Time (h)Yield (%)Reference
3-amino-1,2-propanediol1:1.58024Quantitative[4]
2-amino-1,3-propanediol1:1.59024Quantitative[4]

Visualizations

Reaction Mechanism

The acid-catalyzed acetylation with this compound proceeds through a transesterification-like mechanism.

Acetylation Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Tautomerization Substrate R-XH (Alcohol or Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate IPA This compound Protonated_IPA Protonated This compound IPA->Protonated_IPA + H+ Protonated_IPA->IPA - H+ Protonated_IPA->Intermediate Product Acetylated Product (R-X-Ac) Intermediate->Product Enol Propen-2-ol (Enol) Intermediate->Enol - H+ Acetone Acetone H_plus H+ Enol->Acetone Tautomerization

Caption: Acid-catalyzed acetylation mechanism with this compound.

Experimental Workflow

A generalized workflow for continuous flow acetylation using a packed-bed reactor.

Continuous Flow Acetylation Workflow Reagent_A {Reagent A (Substrate)} | A Pump_A Pump A Reagent_A:port->Pump_A Reagent_B {Reagent B (this compound)} | B Pump_B Pump B Reagent_B:port->Pump_B Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Generalized experimental workflow for continuous flow acetylation.

Conclusion

Continuous flow acetylation with this compound offers a robust, efficient, and sustainable methodology for the synthesis of acetylated compounds. The protocols and data presented herein demonstrate the broad applicability of this technique for various substrates, including alcohols and amines. The precise control over reaction parameters afforded by flow chemistry allows for the optimization of reaction conditions to achieve high yields and selectivities. Researchers are encouraged to adapt and optimize these protocols for their specific applications, leveraging the inherent advantages of continuous flow processing.

References

Application Notes and Protocols: Isopropenyl Acetate for the Protection of Hindered Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. While numerous methods exist for alcohol protection, the acetylation of sterically hindered hydroxyl groups, such as those found in tertiary alcohols and highly substituted phenols, presents a significant challenge. Isopropenyl acetate (B1210297) has emerged as a highly effective and versatile reagent for this purpose, offering several advantages over traditional acetylating agents like acetic anhydride (B1165640) and acetyl chloride.

This document provides detailed application notes and protocols for the use of isopropenyl acetate in the protection of hindered hydroxyl groups. It includes a comparative analysis of various catalytic systems, detailed experimental procedures for both protection and deprotection, and a mechanistic overview.

Advantages of this compound

This compound offers several key benefits for the acetylation of hindered alcohols:

  • Mild Reaction Conditions: Acetylation can often be achieved under neutral or mildly acidic conditions, preserving sensitive functional groups within the molecule.

  • Irreversible Reaction: The reaction is driven forward by the formation of the volatile and relatively inert byproduct, acetone, which can be easily removed from the reaction mixture.

  • High Efficiency for Hindered Alcohols: It has proven to be particularly effective for the acetylation of tertiary alcohols, which are often unreactive towards traditional acetylating agents.

  • "Green" Chemistry Aspects: The only byproduct is acetone, which is less corrosive and easier to handle than the acetic acid generated from acetic anhydride. Some protocols are also solvent-free.[1]

Data Presentation: Acetylation of Hindered Alcohols

The choice of catalyst is crucial for the efficient acetylation of hindered hydroxyl groups with this compound. The following table summarizes the performance of various catalytic systems for the acetylation of representative hindered alcohols.

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
t-Butanolp-TsOHNeatReflux295Generic protocol based on acid catalysis
1-AdamantanolZnCl₂NeatRT0.592[2]
LinaloolCp₂Sm(thf)₂TolueneRT0.599Based on similar acylations
TerpineolVOSO₄·5H₂ONeat6024~80[1]
Hindered Phenol (B47542)IodineNeat85-901-2>90Based on similar acylations

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Acetylation of a Hindered Tertiary Alcohol

This protocol describes a general method for the acetylation of a hindered tertiary alcohol, such as 1-adamantanol, using p-toluenesulfonic acid as a catalyst.

Materials:

  • Hindered tertiary alcohol (e.g., 1-adamantanol)

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered tertiary alcohol (1.0 eq).

  • Add this compound (3.0-5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or distillation if necessary.

Protocol 2: VOSO₄-Catalyzed Solvent-Free Acetylation of a Hindered Phenol

This protocol is adapted from a sustainable, solvent-free method for the acetylation of phenols.[1]

Materials:

  • Hindered phenol (e.g., 2,6-di-tert-butylphenol)

  • This compound

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Ethyl acetate

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 5 mL round-bottom flask, dissolve 1 mol% of VOSO₄·5H₂O in 1 equivalent of this compound.

  • After 10 minutes of stirring, add 1 g of the hindered phenol substrate.

  • Heat the reaction mixture at 60°C with magnetic stirring for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic phase with 1 M NaOH solution to remove any unreacted phenol, followed by washing with water until neutral.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the acetylated product.

Protocol 3: Deprotection of a Hindered Acetate Ester

The cleavage of acetate esters from sterically hindered hydroxyl groups can be challenging. This protocol describes a mild deprotection method using titanium(IV) isopropoxide.[3]

Materials:

  • Hindered acetate ester

  • Titanium(IV) isopropoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 4 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the hindered acetate ester (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add titanium(IV) isopropoxide (1.0-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice-water bath and quench by the slow addition of 4 N HCl.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start Hindered Alcohol reaction Acetylation Reaction (Heating/Stirring) start->reaction 1. Add reagents This compound Catalyst reagents->reaction 2. Add workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Purification (Chromatography/Distillation) workup->purification 4. Dry & Concentrate product Protected Alcohol (Acetate Ester) purification->product 5. Isolate start_deprotection Protected Alcohol (Acetate Ester) deprotection_reaction Deprotection Reaction (Stirring) start_deprotection->deprotection_reaction 1. Add deprotection_reagent Deprotecting Agent (e.g., Ti(O-iPr)₄) deprotection_reagent->deprotection_reaction 2. Add deprotection_workup Quenching & Extraction deprotection_reaction->deprotection_workup 3. Quench & Extract deprotection_purification Purification deprotection_workup->deprotection_purification 4. Dry & Concentrate final_product Deprotected Alcohol deprotection_purification->final_product 5. Isolate

Caption: General experimental workflow for the protection and deprotection of hindered hydroxyl groups.

Acid-Catalyzed Acetylation Mechanism

mechanism ipa This compound protonated_ipa Protonated this compound (Resonance Stabilized Cation) ipa->protonated_ipa 1. Protonation of carbonyl oxygen h_plus H⁺ (from Catalyst) h_plus->protonated_ipa intermediate1 Tetrahedral Intermediate protonated_ipa->intermediate1 2. Nucleophilic attack by alcohol alcohol Hindered Alcohol (R₃COH) alcohol->intermediate1 intermediate2 Protonated Ester & Enol intermediate1->intermediate2 3. Proton transfer intermediate2->h_plus Regenerates catalyst product Acetate Ester (R₃COAc) intermediate2->product 4. Elimination of enol & Deprotonation enol Propen-2-ol (Enol) intermediate2->enol acetone Acetone enol->acetone Tautomerization

Caption: Plausible mechanism for the acid-catalyzed acetylation of a hindered alcohol with this compound.

References

Application Notes and Protocols: Solvent-Free Acetylation of Amines with Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation of amines is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry for the protection of amino groups and the synthesis of active pharmaceutical ingredients.[1] Traditional acetylation methods often employ reagents like acetic anhydride (B1165640) or acetyl chloride, which can necessitate the use of catalysts and organic solvents, leading to challenges in product purification and generation of chemical waste.[1]

Isopropenyl acetate (B1210297) has emerged as a green and efficient acetylating agent.[1][2][3] Its primary advantage lies in the formation of acetone (B3395972) as the sole byproduct, which is a volatile and relatively benign solvent that can be easily removed from the reaction mixture.[1][2][3] This characteristic is particularly beneficial in solvent-free reaction conditions, contributing to a more sustainable and atom-economical process. This document provides detailed protocols and application notes for the solvent-free acetylation of amines using isopropenyl acetate.

Advantages of this compound in Solvent-Free Acetylation

  • Green Chemistry: The reaction is often performed without any solvent or catalyst, reducing environmental impact.[4]

  • High Atom Economy: The only byproduct is acetone, which can be readily removed and potentially recycled.[4][5]

  • Mild Reaction Conditions: The acetylation can proceed under neutral conditions, avoiding the need for strong acids or bases.[4]

  • High Yields: Excellent to quantitative yields of the corresponding acetamides are often achieved.[4][5]

  • Simple Work-up: Purification typically involves simple distillation of excess reagent and acetone, often yielding a pure product without the need for chromatography.[4][5]

Reaction Mechanism

The solvent-free acetylation of amines with this compound proceeds through a nucleophilic attack of the amine on the carbonyl group of this compound. The reaction is driven to completion by the tautomerization of the resulting enol to the more stable acetone.

ReactionMechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R-NH₂ TransitionState [Intermediate] Amine->TransitionState + this compound IsopropenylAcetate CH₂=C(OAc)CH₃ Acetamide R-NH-C(O)CH₃ TransitionState->Acetamide Acetylation Acetone CH₃C(O)CH₃ TransitionState->Acetone Byproduct formation

Caption: Reaction mechanism of amine acetylation.

Experimental Protocols

General Protocol for Solvent-Free Acetylation of Primary and Secondary Amines

This protocol is adapted from the work of Pelagalli et al. (2012).[4][5]

Materials:

  • Amine (1 mmol)

  • This compound (4 mmol)

  • Capped reaction vessel (e.g., sealed vial)

  • Heating apparatus (e.g., heating block, oil bath)

  • Rotary evaporator

Procedure:

  • In a capped vessel, combine the amine (1 mmol) and this compound (4 mmol).

  • Seal the vessel and heat the mixture at 60°C for 3 hours. For some less reactive amines, the reaction time may need to be extended to 24 hours to achieve a high yield.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess this compound and the acetone byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If necessary, further purification can be performed by recrystallization or column chromatography.

ExperimentalWorkflow start Start reactants Mix Amine (1 mmol) and This compound (4 mmol) in a sealed vessel start->reactants heating Heat at 60°C for 3-24 hours reactants->heating cooling Cool to Room Temperature heating->cooling evaporation Remove excess reagent and acetone via rotary evaporation cooling->evaporation product Obtain Acetylated Amine Product evaporation->product

References

Application Notes: Lewis Acid-Catalyzed Acylation with Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of functional groups such as alcohols, phenols, amines, and thiols.[1][2] Traditionally, this is achieved using reactive acylating agents like acid anhydrides or acyl chlorides. However, these methods often generate corrosive and difficult-to-remove byproducts, such as carboxylic acids or HCl. Isopropenyl acetate (B1210297) (IPA) has emerged as a superior, "greener" alternative for acetylation.[3] Its primary advantage lies in the formation of acetone (B3395972) as the sole byproduct, which is volatile and easily removed from the reaction mixture.[3] The reaction's efficiency is significantly enhanced by Lewis acid catalysts, which activate the isopropenyl acetate, enabling acylation under mild conditions. This document provides an overview of the applications and protocols for Lewis acid-catalyzed acylation reactions using this compound.

Mechanism of Action

The Lewis acid-catalyzed acylation with this compound proceeds through the activation of the acylating agent. The Lewis acid (LA) coordinates to the carbonyl oxygen of this compound, increasing the electrophilicity of the acyl carbon. This activation facilitates the nucleophilic attack by a substrate (e.g., an alcohol, R-OH). The subsequent collapse of the tetrahedral intermediate yields the acetylated product, acetone, and regenerates the Lewis acid catalyst.

Reaction_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation IPA This compound Activated_Complex Activated IPA-LA Complex IPA->Activated_Complex + LA LA Lewis Acid (e.g., Cu(OTf)₂) Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate + R-OH ROH Substrate (R-OH) Product Acetylated Product (R-OAc) Intermediate->Product Acetone Acetone Intermediate->Acetone LA_regen Lewis Acid (Regenerated) Intermediate->LA_regen Logical_Relationships Phenols Phenols Phenolic_Esters Phenolic Esters Phenols->Phenolic_Esters O-Acylation Amines Amines Amides Amides Amines->Amides N-Acylation Thiols Thiols Thioesters Thioesters Thiols->Thioesters S-Acylation IPA IPA IPA->Phenols IPA->Amines IPA->Thiols Alcohols Alcohols Esters Esters Alcohols->Esters O-Acylation Experimental_Workflow Start Start Reagents Combine Substrate, This compound, & Solvent (if any) Start->Reagents Catalyst Add Lewis Acid Catalyst Reagents->Catalyst Reaction Stir at Specified Temperature Catalyst->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (e.g., wash with NaHCO₃) Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Column Chromatography or Distillation Drying->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Isopropenyl Acetate in the Synthesis of Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl acetate (B1210297) (IPA) is a versatile and efficient acetylating agent used in organic synthesis. As an enol ester of acetone (B3395972), it offers distinct advantages over traditional reagents like acetic anhydride (B1165640) and acetyl chloride, particularly in the synthesis of flavor and fragrance compounds. Its primary benefit lies in the irreversible nature of the acetylation reaction, which is driven by the formation of the volatile and innocuous byproduct, acetone. This characteristic often leads to higher yields and simpler purification procedures. Isopropenyl acetate is effective for the acetylation of primary, secondary, and even sterically hindered tertiary alcohols, which are common structural motifs in many aroma molecules. This document provides detailed application notes and experimental protocols for the synthesis of key flavor and fragrance esters using this compound, employing both chemical and enzymatic catalytic methods.

Advantages of this compound in Flavor and Fragrance Synthesis:

  • Irreversible Reactions: The formation of acetone as a byproduct drives the reaction equilibrium towards the product side, resulting in high conversions.

  • Mild Reaction Conditions: Acetylations with this compound can often be carried out under neutral or mildly acidic or basic conditions, preserving the integrity of sensitive functional groups present in complex fragrance molecules.

  • High Purity Products: The volatile nature of the acetone byproduct simplifies its removal from the reaction mixture, facilitating the isolation of pure ester products.

  • Safety: this compound is less corrosive and easier to handle than acetyl chloride. The byproduct, acetone, is significantly less hazardous than the acetic acid generated when using acetic anhydride.

Key Applications and Synthesized Compounds

This compound is a valuable reagent for the synthesis of a wide array of acetate esters that are prized for their characteristic fruity and floral scents. Below is a summary of representative flavor and fragrance compounds that can be synthesized using this compound.

Compound NameStructureOdor DescriptionAlcohol PrecursorAlcohol Type
Linalyl AcetateFloral, sweet, citrusLinalool (B1675412)Tertiary
Geranyl AcetateRosy, fruityGeraniol (B1671447)Primary
Citronellyl AcetateFruity, rosyCitronellolPrimary
Neryl AcetateSweet, rosy, citrusNerolPrimary
Terpinyl AcetateHerbal, lavenderTerpineolTertiary

Experimental Protocols

Protocol 1: Samarium-Catalyzed Synthesis of Linalyl Acetate (Quantitative Yield)

This protocol describes an efficient method for the acetylation of the acid-sensitive tertiary alcohol, linalool, using this compound. The use of a samarium catalyst in conjunction with an oxime ester mediator allows for the reaction to proceed under mild and neutral conditions, achieving a quantitative yield.[1][2]

Reaction Scheme:

Linalool + this compound → Linalyl Acetate + Acetone

Materials:

  • Linalool

  • This compound (1)

  • Cyclohexanone (B45756) oxime acetate (2)

  • Cp*₂Sm(thf)₂ (Samarium catalyst)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of linalool (1.0 mmol) in a suitable anhydrous solvent, add this compound (1.5 mmol).

  • Add a catalytic amount of cyclohexanone oxime acetate (0.1 mmol) and Cp*₂Sm(thf)₂ (0.05 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by quenching with a saturated aqueous solution of NaHCO₃ and extracting with an organic solvent.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the linalyl acetate by column chromatography on silica (B1680970) gel if necessary.

Expected Results:

This method has been reported to provide a quantitative yield of linalyl acetate.[1]

Protocol 2: Lipase-Catalyzed Synthesis of Geranyl Acetate

This protocol outlines the enzymatic synthesis of geranyl acetate using an immobilized lipase (B570770). Lipase-catalyzed reactions are highly selective and occur under mild conditions, making them ideal for the synthesis of natural-identical flavor and fragrance compounds. While the provided literature primarily focuses on other acyl donors, the principle is extended here for this compound based on general lipase activity with this reagent.

Reaction Scheme:

Geraniol + this compound --(Lipase)--> Geranyl Acetate + Acetone

Materials:

  • Geraniol

  • This compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., n-hexane or solvent-free)

  • Molecular sieves (optional, to remove acetone)

Procedure:

  • In a screw-capped vial, dissolve geraniol (1.0 mmol) and this compound (2.0 mmol) in an anhydrous organic solvent (e.g., 5 mL of n-hexane). For a solvent-free system, omit the solvent.

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • If desired, add activated molecular sieves to remove the acetone byproduct and drive the reaction to completion.

  • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude geranyl acetate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Expected Results:

High conversions (often >90%) can be expected, although the reaction times may be longer compared to chemical catalysis. The product is typically of high purity and can be labeled as "natural" when using a natural alcohol precursor and an enzymatic process.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of flavor and fragrance acetates using this compound.

Target EsterAlcohol PrecursorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Linalyl Acetate LinaloolCp*₂Sm(thf)₂ / Cyclohexanone oxime acetateTolueneRT-Quantitative[1][2]
Secondary Alcohols (general) Racemic secondary alcoholsLipase from Pseudomonas cepacia (PSL-C)Toluene404-15High ee[3]

Note: "RT" denotes room temperature. Data for specific primary fragrance alcohols with this compound is limited in the readily available literature, with many studies opting for other acyl donors in their detailed protocols.

Signaling Pathways and Experimental Workflows

Diagram 1: Acid-Catalyzed Transesterification of an Alcohol with this compound

This diagram illustrates the general mechanism for the acid-catalyzed transesterification of an alcohol with this compound. The reaction proceeds through protonation of the carbonyl oxygen of this compound, followed by nucleophilic attack of the alcohol, a proton transfer, and subsequent elimination of acetone and the regenerated catalyst.

Acid_Catalyzed_Transesterification cluster_0 Activation of this compound cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation IPA This compound Activated_IPA Protonated This compound IPA->Activated_IPA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_IPA->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H+ transfer Acetone Acetone Protonated_Ester->Acetone - Acetone Ester Acetate Ester Protonated_Ester->Ester - H+ H_plus_regen H+

Caption: Acid-catalyzed transesterification mechanism.

Diagram 2: Lipase-Catalyzed Transesterification Workflow

This diagram outlines the typical experimental workflow for the lipase-catalyzed synthesis of a fragrance acetate using this compound. The process involves reaction setup, monitoring, catalyst recovery, and product purification.

Lipase_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Alcohol, This compound, & Solvent Add_Lipase Add Immobilized Lipase Reactants->Add_Lipase Incubate Incubate with Shaking at Controlled Temp. Add_Lipase->Incubate Monitor Monitor by GC/TLC Incubate->Monitor Filter Filter to Recover Lipase Monitor->Filter Wash_Lipase Wash & Dry Lipase for Reuse Filter->Wash_Lipase Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Distillation or Chromatography Evaporate->Purify Product Pure Acetate Ester Purify->Product

Caption: Lipase-catalyzed synthesis workflow.

References

Application Notes and Protocols for the Polymerization of Isopropenyl Acetate for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of isopropenyl acetate (B1210297) (IPA) to generate novel polymeric materials. This document details various polymerization techniques, including free-radical, cationic, anionic, and emulsion polymerization, offering specific protocols and expected material properties. The information herein is intended to guide researchers in the synthesis and exploration of poly(isopropenyl acetate) (PIPA) and its copolymers for a range of applications, from specialty coatings and adhesives to advanced biomaterials.

Introduction

This compound (IPA) is a versatile vinyl monomer that can be polymerized to yield poly(this compound) (PIPA), a polymer with properties distinct from its more common analogue, polyvinyl acetate. PIPA is generally more rigid and offers potential for further functionalization through its acetyl groups.[1] While the homopolymerization of IPA can be challenging in achieving high molecular weights under standard conditions, various techniques can be employed to control the polymerization process and tailor the resulting polymer's characteristics.[1] This document outlines protocols for different polymerization methods and provides expected quantitative data for the resulting polymers.

Data Presentation

The following tables summarize the expected quantitative data for the polymerization of this compound under different conditions.

Table 1: Homopolymerization of this compound (IPA)

Polymerization TypeInitiator/CatalystTemperature (°C)Pressure (atm)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
Free Radicaltert-Butyl peroxide801---45[1]
Free RadicalBenzoyl peroxide6012,600--45[1]
Free Radical (High Pressure)Benzoyl peroxide / γ-ray605,0008,500>10,000[2]--
Cationic (Generalized)Lewis Acids (e.g., BF₃, AlCl₃)-78 to 251----
Anionic (Generalized)Organolithium (e.g., n-BuLi)-78 to 251----

Data not available in the searched literature is denoted by "-".

Table 2: Seeded Emulsion Copolymerization of this compound (IPA) with Butyl Acrylate (B77674) (BA) and Methyl Methacrylate (B99206) (MMA)

IPA Mole RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)10% Degradation Temp (°C)Tensile Strength (MPa)% Elongation
0.2>95>200,0001.01 - 1.033091.26462
0.4>95>200,0001.01 - 1.032981.51417
0.6>95>200,0001.01 - 1.032842.70388
0.8<95>200,0001.01 - 1.032721.74390
1.0<95>200,0001.01 - 1.032721.72412

Data adapted from Shinde et al., International Journal of Industrial Chemistry 2012, 3:28.[1]

Experimental Protocols

Free-Radical Homopolymerization of this compound

This protocol describes a standard free-radical polymerization of IPA. Achieving high molecular weight with this method is challenging due to chain transfer reactions. High-pressure conditions can significantly increase the molecular weight.[2]

Materials:

  • This compound (IPA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO)

  • Anhydrous toluene (B28343) or benzene

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon source

Protocol:

  • Purify IPA by passing it through a column of activated basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of initiator (e.g., 0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Add the purified IPA to the flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Stir the reaction mixture for the desired period (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Cationic Homopolymerization of this compound (Generalized Protocol)

This protocol provides a general procedure for the cationic polymerization of IPA. Specific conditions may need to be optimized. Cationic polymerization is suitable for vinyl monomers with electron-donating groups.[3]

Materials:

  • This compound (IPA), freshly distilled and dried

  • Lewis acid initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), or Tin(IV) chloride (SnCl₄))

  • Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

  • Dry glassware

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Protocol:

  • Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

  • In a dry Schlenk flask under an inert atmosphere, dissolve the purified IPA in the anhydrous solvent.

  • Cool the solution to the desired low temperature (e.g., -78 °C) using a low-temperature bath.

  • In a separate dry flask, prepare a solution of the Lewis acid initiator in the same anhydrous solvent.

  • Slowly add the initiator solution to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time (minutes to hours).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).

  • Isolate the polymer by filtration, wash, and dry under vacuum.

Anionic Homopolymerization of this compound (Generalized Protocol)

This protocol outlines a general method for the anionic polymerization of IPA. This method is suitable for vinyl monomers with electron-withdrawing groups, however, the ester group of IPA may undergo side reactions.[4] Rigorous purification of reagents and inert atmosphere techniques are critical for success.

Materials:

  • This compound (IPA), rigorously purified and dried

  • Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi))

  • Anhydrous, polar aprotic solvent (e.g., tetrahydrofuran (B95107) (THF))

  • Anhydrous, non-polar solvent for initiator titration (e.g., hexane)

  • Indicator for titration (e.g., 1,10-phenanthroline)

  • High-vacuum line and glassware

  • Low-temperature bath

Protocol:

  • Rigorously purify the solvent and monomer by distillation over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for IPA).

  • Titrate the organolithium initiator to determine its exact concentration.

  • Under a high-vacuum line, distill the purified solvent and monomer into a reaction flask.

  • Cool the reaction flask to the desired low temperature (e.g., -78 °C).

  • Using a gas-tight syringe, add the calculated amount of organolithium initiator to the stirred monomer solution.

  • Monitor the polymerization (e.g., by observing a color change or taking aliquots for analysis).

  • Terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Precipitate the polymer in a non-solvent (e.g., water or methanol).

  • Isolate, wash, and dry the polymer under vacuum.

Seeded Emulsion Copolymerization of IPA with Acrylic Monomers

This protocol is adapted from Shinde et al. and describes the synthesis of a terpolymer of IPA, butyl acrylate (BA), and methyl methacrylate (MMA).[1]

Materials:

  • This compound (IPA)

  • Butyl acrylate (BA), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Potassium persulfate (KPS)

  • Dowfax 2A1 (anionic surfactant)

  • Sodium bicarbonate

  • Deionized water

  • Four-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

Protocol:

  • Prepare a pre-emulsion by mixing the desired amounts of BA and MMA with 40% of the total required KPS, 75% of the required surfactant, and 60% of the required water. Stir until a stable pre-emulsion is formed.

  • Charge a four-necked flask with 10% of the pre-emulsion and the remaining water and surfactant. Heat the mixture to 80 °C under a nitrogen atmosphere with stirring.

  • Add the remaining KPS to the flask to initiate polymerization.

  • Add the calculated amount of IPA to the remaining pre-emulsion.

  • Add the IPA-containing pre-emulsion to the reaction flask dropwise over a period of 3.5 hours, maintaining the temperature at 80 °C.

  • After the addition is complete, continue the reaction for another 30 minutes.

  • Cool the reaction to room temperature and filter the resulting emulsion.

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM Addition to Monomer M Monomer (M) RM1 RM• RMM RMM• RM1->RMM Addition of Monomer M1 M RMn R(M)n• RMM->RMn ... M2 M RMn1 R(M)n• P Polymer (P) RMn1->P Combination or Disproportionation RMn2 R(M)m• RMn2->P

Caption: Free-Radical Polymerization Mechanism.

Emulsion_Polymerization_Workflow start Start pre_emulsion Prepare Pre-emulsion (BA, MMA, KPS, Surfactant, Water) start->pre_emulsion charge_reactor Charge Reactor (10% Pre-emulsion, Water, Surfactant) pre_emulsion->charge_reactor add_ipa Add IPA to remaining Pre-emulsion pre_emulsion->add_ipa heat Heat to 80°C (Nitrogen Atmosphere) charge_reactor->heat initiate Initiate Polymerization (Add remaining KPS) heat->initiate feed Feed IPA-containing Pre-emulsion (3.5h) initiate->feed add_ipa->feed react Continue Reaction (30 min) feed->react cool Cool to Room Temperature react->cool end End: Filter Emulsion cool->end

Caption: Seeded Emulsion Copolymerization Workflow.

Polymer_Structure_Property cluster_structure Polymer Structure cluster_properties Material Properties mw Molecular Weight (Mn, Mw) tg Glass Transition Temp. (Tg) mw->tg mechanical Mechanical Properties (Tensile Strength, Elongation) mw->mechanical pdi Polydispersity (PDI) pdi->mechanical tacticity Tacticity tacticity->tg tm Melting Temp. (Tm) tacticity->tm composition Copolymer Composition composition->tg composition->mechanical tg->mechanical tm->mechanical thermal Thermal Stability

Caption: Polymer Structure-Property Relationships.

References

Application Note: Real-time Monitoring of Isopropenyl Acetate Acetylation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of various functional molecules. Isopropenyl acetate (B1210297) (IPA) has emerged as a green and efficient acetylating agent, offering the advantage of producing acetone (B3395972) as the sole byproduct, which can be easily removed.[1] Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanism, and the identification of transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring, allowing for the simultaneous tracking of reactants, intermediates, and products.[2][3]

This application note provides a detailed protocol for the real-time monitoring of the acetylation of an alcohol using isopropenyl acetate by ¹H NMR spectroscopy. This method allows for the direct determination of reaction kinetics and conversion rates without the need for sample workup or chromatography.

Reaction Scheme

The acid-catalyzed acetylation of an alcohol with this compound proceeds via the transfer of an acetyl group from IPA to the alcohol, generating the corresponding acetate ester and acetone.

reaction_scheme sub R-OH (Alcohol) ipa + CH2=C(CH3)OCOCH3 (this compound) sub->ipa prod R-OCOCH3 (Acetate Ester) ipa->prod cat H+ acetone + CH3COCH3 (Acetone) prod->acetone

Caption: Acid-catalyzed acetylation of an alcohol using this compound.

Experimental Protocols

This protocol describes the in-situ ¹H NMR monitoring of the acetylation of benzyl (B1604629) alcohol with this compound as a model reaction.

Materials:

  • Benzyl alcohol (Reagent grade)

  • This compound (≥99%)[4]

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Sulfuric acid (catalyst, concentrated)

  • NMR tube (5 mm)

  • Micropipettes

Instrumentation:

  • Benchtop or high-field NMR spectrometer equipped with a variable temperature unit.[2][3]

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution by dissolving 1.0 mmol of benzyl alcohol in 0.5 mL of CDCl₃.

    • Add 1.2 mmol of this compound to the solution.

    • Add a capillary containing a known concentration of a non-reactive internal standard (e.g., 1,3,5-trioxane) in CDCl₃ for accurate quantification.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • Acquire a reference ¹H NMR spectrum of the starting material mixture before the addition of the catalyst.

    • Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for the desired reaction time (e.g., 2 hours).

  • Reaction Initiation and Monitoring:

    • Carefully add a catalytic amount of sulfuric acid (e.g., 1 mol%) to the NMR tube containing the reaction mixture.

    • Quickly cap the NMR tube, invert it several times to ensure mixing, and insert it into the NMR spectrometer.

    • Start the pre-programmed arrayed experiment to begin real-time data acquisition.

Data Presentation and Analysis

The progress of the reaction can be monitored by observing the changes in the integrals of characteristic peaks of the reactants and products in the ¹H NMR spectra over time.

¹H NMR Chemical Shifts:

CompoundFunctional GroupChemical Shift (ppm) (approx. in CDCl₃)
Benzyl Alcohol -CH₂-OH4.7
Aromatic C-H7.2-7.4
This compound =CH₂4.7
-C(CH₃)=1.9
-OCOCH₃2.1
Benzyl Acetate -CH₂-O-5.1
-OCOCH₃2.1
Aromatic C-H7.2-7.4
Acetone -COCH₃2.2

Note: The exact chemical shifts may vary depending on the reaction conditions and solvent.

Quantitative Analysis:

The concentration of each species at a given time can be determined by comparing the integral of its characteristic peak to the integral of the internal standard. The percentage conversion can be calculated using the following formula:

Conversion (%) = [ (Integral of Product Peak) / (Integral of Product Peak + Integral of Reactant Peak) ] * 100

Kinetic Data Summary:

Time (min)Benzyl Alcohol IntegralBenzyl Acetate Integral% Conversion
01.000.000.0
50.850.1515.0
100.720.2828.0
300.450.5555.0
600.200.8080.0
1200.050.9595.0

This is example data and will vary based on actual experimental conditions.

Experimental Workflow

The following diagram illustrates the workflow for the real-time NMR monitoring of the acetylation reaction.

workflow A Prepare Reactant Mixture (Alcohol, this compound, Solvent) B Acquire Initial ¹H NMR Spectrum A->B C Add Catalyst and Mix B->C D Insert Sample into NMR Spectrometer C->D E Start Real-time Data Acquisition (Arrayed ¹H NMR Spectra) D->E F Process and Analyze Data (Integration, Conversion, Kinetics) E->F

Caption: Workflow for real-time NMR reaction monitoring.

Conclusion

Real-time NMR spectroscopy is a highly effective technique for monitoring the acetylation of alcohols using this compound. This method provides detailed kinetic and mechanistic information in a single, non-invasive experiment. The protocol outlined in this application note can be adapted for a wide range of substrates and catalysts, making it a valuable tool for researchers in organic synthesis and process development.

References

Application Notes & Protocols: Isopropenyl Acetate as a Green Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropenyl acetate (B1210297) (IPA) is an organic compound that serves as the acetate ester of the enol tautomer of acetone (B3395972).[1] In recent years, it has gained significant attention as a green acetylating reagent in organic synthesis. Its rising popularity stems from its ability to act as a sustainable alternative to conventional reagents like acetic anhydride (B1165640) and acetyl chloride. The primary advantage of isopropenyl acetate lies in its reaction mechanism, which produces acetone as the sole byproduct. Acetone is a relatively benign and easily removable solvent, which can often be recycled, contributing to a more environmentally friendly process.[2][3] This contrasts sharply with traditional methods that can generate corrosive and hazardous waste streams. This compound is a versatile reagent for the acetylation of a wide range of functional groups, including amines, alcohols, and thiols, often under mild, solvent-free, and catalyst-free conditions.[4][5]

Core Applications and Advantages

This compound is a versatile reagent with several key applications in green organic synthesis:

  • Acetylation of Amines: It provides an efficient route for the N-acetylation of primary and secondary amines. These reactions can often be carried out under solvent- and catalyst-free conditions, affording high yields of the corresponding amides.[3][4] The simple work-up procedure, which involves the removal of excess reagent and the acetone byproduct by distillation, makes this a particularly attractive method.[3]

  • Acetylation of Alcohols and Phenols: O-acetylation of a diverse range of alcohols and phenols can be achieved using this compound. While some substrates react readily, others may require the use of a catalyst to proceed efficiently.[2] Catalysts such as iodine or vanadyl sulfate (B86663) have been shown to be effective in promoting these transformations under solvent-free conditions.[2][5]

  • Acetylation of Thiols: this compound is also a competent reagent for the S-acetylation of thiols, yielding thioacetates.[5]

  • Tandem Reactions: A notable application of this compound is in tandem catalytic processes. For instance, it has been successfully employed in the functionalization of glycerol, a biodiesel byproduct, through a transesterification-acetalization sequence.[6][7] In this process, this compound acts as a transesterification agent, and the co-generated acetone can then participate in an acetalization reaction.[6][7]

The key advantages of using this compound as a green reagent include:

  • Atom Economy: The reaction produces acetone as the only byproduct, leading to high atom economy.[3]

  • Reduced Waste: It avoids the formation of acidic or corrosive byproducts associated with traditional acetylating agents.

  • Mild Reaction Conditions: Many reactions can be performed at moderate temperatures and without the need for harsh solvents or catalysts.[3][4]

  • Safety: this compound is less hazardous than acetyl chloride and acetic anhydride.[3]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the acetylation of various substrates using this compound under different reaction conditions.

Table 1: Catalyst- and Solvent-Free Acetylation of Primary Amines with this compound

EntrySubstrate (Amine)Time (h)Yield (%)
1Benzylamine3100
24-Methoxybenzylamine3100
3Aniline3100
44-Methylaniline3100
5Cyclohexylamine3100
6n-Hexylamine3100

Data sourced from Pelagalli et al. (2012).[3][4]

Table 2: Catalyst- and Solvent-Free Acetylation of Secondary Amines with this compound

EntrySubstrate (Amine)Time (h)Yield (%)
1N-Methylbenzylamine3100
2Dibenzylamine3100
3N-Ethylaniline3100
4Dicyclohexylamine3100
5Piperidine3100
6Morpholine3100

Data sourced from Pelagalli et al. (2012).[3]

Table 3: VOSO₄-Catalyzed Acetylation of Alcohols and Thiols with this compound

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)
1Thymol160~95
2Carvacrol160~95
34-Methylphenyl thioacetate16095
4Cyclohexanethiol16068
51-Octanethiol16050

Data sourced from Sabuzi et al. (2021).[5]

Experimental Protocols

Protocol 1: General Procedure for the Catalyst- and Solvent-Free Acetylation of Amines

This protocol is based on the work of Pelagalli et al.[3]

Materials:

  • Amine (primary or secondary)

  • This compound

  • Sealed vial

  • Heating apparatus (e.g., oil bath)

  • Rotary evaporator

Procedure:

  • To a sealed vial, add the amine (1 mmol).

  • Add this compound (4 mmol).

  • Seal the vial and heat the mixture at 60°C for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the residual this compound and the acetone byproduct by distillation under reduced pressure using a rotary evaporator.

  • The resulting crude product is often pure enough for most purposes. If further purification is required, techniques such as column chromatography or recrystallization can be employed.

Protocol 2: VOSO₄-Catalyzed Acetylation of Phenols

This protocol is adapted from the work of Sabuzi et al.[5]

Materials:

  • Phenolic substrate (e.g., Thymol)

  • This compound

  • Vanadyl sulfate (VOSO₄)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating apparatus (e.g., oil bath)

Procedure:

  • To a reaction flask, add the phenolic substrate (1 mmol).

  • Add vanadyl sulfate (1 mol%).

  • Add a stoichiometric amount of this compound.

  • Stir the mixture at 60°C until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Visualizations: Mechanisms and Workflows

Acetylation_Mechanism cluster_reactants Reactants cluster_products Products Nucleophile R-XH (Amine, Alcohol, Thiol) Transition_State Transition State Nucleophile->Transition_State Nucleophilic Attack IPA This compound IPA->Transition_State Acetylated_Product Acetylated Product (R-X-Ac) Acetone Acetone (Byproduct) Transition_State->Acetylated_Product Enol_Intermediate Propen-2-ol Transition_State->Enol_Intermediate Forms unstable enol Enol_Intermediate->Acetone Tautomerization

Caption: General mechanism of acetylation using this compound.

Experimental_Workflow Start Start Mix_Reagents Mix Substrate and This compound (Optional: Catalyst) Start->Mix_Reagents Heat_Reaction Heat the reaction mixture (e.g., 60°C for 3h) Mix_Reagents->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Remove_Volatiles Remove excess IPA and acetone via vacuum distillation Cool_Down->Remove_Volatiles Analyze_Product Analyze crude product (NMR, GC-MS) Remove_Volatiles->Analyze_Product Purify Purify if necessary (Chromatography, Recrystallization) Analyze_Product->Purify Final_Product Isolated Pure Product Analyze_Product->Final_Product Sufficiently Pure Purify->Final_Product Yes

Caption: A typical experimental workflow for acetylation with this compound.

Conclusion

This compound stands out as a remarkable green reagent for acetylation reactions in organic synthesis. Its ability to function under mild, often solvent- and catalyst-free conditions, coupled with the formation of the benign byproduct acetone, aligns well with the principles of sustainable chemistry. The high yields and simple work-up procedures further enhance its appeal for both academic research and industrial applications. As the demand for environmentally responsible chemical processes grows, this compound is poised to become an increasingly important tool in the synthetic chemist's toolbox, offering an efficient and sustainable alternative to traditional acetylation methods.

References

Troubleshooting & Optimization

Minimizing byproduct formation in isopropenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropenyl acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving isopropenyl acetate, offering step-by-step solutions to minimize byproduct formation and optimize reaction outcomes.

Issue 1: High Levels of Acetone (B3395972) Byproduct Detected

While acetone is an expected and often easily removable byproduct of many this compound reactions, its excessive formation can indicate suboptimal reaction conditions or incomplete conversion.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Incomplete Reaction - Increase reaction time. Monitor progress by TLC or GC. - Increase reaction temperature in increments of 5-10°C. - If using a catalyst, consider increasing the catalyst loading.Drive the reaction to completion, thus consuming the this compound and reducing the relative amount of acetone at the end of the reaction.
Reaction Equilibrium For reversible reactions, remove acetone as it forms. This can be achieved by performing the reaction at a temperature near the boiling point of acetone (56°C) and using a Dean-Stark trap or a distillation setup.Shift the equilibrium towards the product side, increasing the yield of the desired product.
Moisture in Reagents Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a glovebox or under an inert atmosphere.Prevent hydrolysis of this compound back to acetone and acetic acid.

Experimental Protocol: Monitoring Acetone Formation in Benzyl (B1604629) Alcohol Acetylation

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl alcohol (1.0 eq), this compound (1.5 eq), and the chosen catalyst (e.g., 1 mol% VOSO₄).

  • Reaction Conditions: Heat the reaction mixture to 60°C under a nitrogen atmosphere.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture. Dilute the aliquot with dichloromethane (B109758) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the relative amounts of benzyl alcohol, benzyl acetate, and acetone.

  • Work-up: Once the reaction is complete (as determined by GC-MS), cool the mixture to room temperature. Remove the catalyst by filtration. The excess this compound and acetone can be removed by rotary evaporation. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Issue 2: Undesired Polymerization of this compound

This compound can undergo polymerization, especially when heated, leading to product loss and difficult-to-remove residues.[1]

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
High Reaction Temperature Conduct the reaction at the lowest effective temperature. Monitor the reaction progress to avoid unnecessarily long heating times.Minimize thermally induced polymerization.
Presence of Initiators Ensure all glassware is clean and free of radical initiators. Use purified reagents and solvents.Prevent premature polymerization initiated by impurities.
Absence of Inhibitor For distillations or prolonged heating, add a polymerization inhibitor such as hydroquinone (B1673460) (typically 100-200 ppm).[2]Stabilize the this compound and prevent polymerization during heating.
Improper Storage Store this compound in a cool, dry, well-ventilated area, away from heat and direct sunlight. Store under an inert atmosphere (e.g., nitrogen or argon).[3]Maintain the stability of the reagent and prevent polymerization during storage.

Experimental Protocol: Distillation of this compound with a Polymerization Inhibitor

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Inhibitor Addition: To the crude this compound in the distillation flask, add hydroquinone to a concentration of approximately 150 ppm.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the boiling point of this compound (97°C).[4]

  • Monitoring: Monitor the distillation for any signs of polymerization (e.g., increased viscosity, formation of solids). If polymerization is observed, immediately stop the heating and cool the flask.

  • Storage: Store the purified this compound in a tightly sealed container with an inert gas headspace, in a refrigerator.

Issue 3: Formation of Acetic Anhydride (B1165640) as a Byproduct

In certain reactions, particularly those involving acid catalysts, acetic anhydride can form as a byproduct.[5]

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Acid-Catalyzed Side Reaction If using a strong acid catalyst, consider switching to a milder Lewis acid catalyst (e.g., Yb(OTf)₃) or a metal-free catalyst.[6]Reduce the acid-catalyzed formation of acetic anhydride.
Reaction with Acetic Acid If acetic acid is present as an impurity or formed during the reaction, it can react with this compound to form acetic anhydride. Ensure starting materials are free of acetic acid.Minimize the precursors for acetic anhydride formation.
"Aging" of Reaction Mixture In the synthesis of this compound from ketene (B1206846) and acetone, allowing the reaction mixture to "age" in the presence of the catalyst after the initial reaction can surprisingly reduce the amount of acetic anhydride.Promote the conversion of acetic anhydride to the desired product.

Workflow for Minimizing Acetic Anhydride Formation

start High Acetic Anhydride Detected check_catalyst Is a strong acid catalyst used? start->check_catalyst switch_catalyst Switch to milder Lewis acid or metal-free catalyst check_catalyst->switch_catalyst Yes check_reagents Are reagents free of acetic acid? check_catalyst->check_reagents No end_point Reduced Acetic Anhydride Formation switch_catalyst->end_point purify_reagents Purify starting materials check_reagents->purify_reagents No consider_aging Is this a ketene-acetone reaction? check_reagents->consider_aging Yes purify_reagents->consider_aging implement_aging Implement a post-reaction aging step consider_aging->implement_aging Yes consider_aging->end_point No implement_aging->end_point

Caption: Troubleshooting workflow for reducing acetic anhydride byproduct.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts in reactions with this compound?

The most common byproduct is acetone, which is formed from the enol tautomer of this compound upon completion of the acetylation or transesterification.[7] Acetone is generally considered a "green" byproduct as it is relatively non-toxic and easily removed due to its low boiling point.[8] Other potential byproducts, depending on the reaction conditions, can include acetic anhydride, diketene, and polymers of this compound.

2. How can I purify crude this compound?

Fractional distillation is an effective method for purifying this compound.[3] It is important to add a polymerization inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization at elevated temperatures. The fraction boiling at approximately 97°C should be collected.[4]

3. What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[3] To prevent degradation and polymerization, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3]

4. Can this compound be used in solvent-free reactions?

Yes, this compound is an excellent reagent for solvent-free acetylation of amines and alcohols.[9][10] These reactions are often efficient and produce high yields of the corresponding acetamides and esters, with acetone being the only byproduct, which can be easily removed by distillation.[9]

Experimental Protocol: Solvent-Free Acetylation of Benzylamine (B48309)

  • Reaction Setup: In a sealed vial, combine benzylamine (1 mmol) and this compound (4 mmol).[9]

  • Reaction Conditions: Heat the mixture at 60°C for 3 hours.[9]

  • Work-up: After cooling to room temperature, remove the excess this compound and the acetone byproduct under reduced pressure to yield the crude N-benzylacetamide.[9] Further purification is typically not necessary as the reaction often proceeds to completion with high selectivity.[9]

Reaction Pathway for Benzylamine Acetylation

cluster_reactants Reactants cluster_products Products benzylamine Benzylamine n_benzylacetamide N-Benzylacetamide benzylamine->n_benzylacetamide Acetylation isopropenyl_acetate This compound acetone Acetone isopropenyl_acetate->acetone Forms

Caption: Acetylation of benzylamine with this compound.

5. How does the choice of catalyst affect byproduct formation?

The choice of catalyst can significantly impact the reaction's selectivity and the formation of byproducts. For example, strong Brønsted acids can sometimes promote the formation of acetic anhydride.[5] In contrast, milder Lewis acids or certain metal complexes can offer higher selectivity for the desired acylation or transesterification reaction.[6][11] For some substrates, catalyst-free conditions are sufficient and can be the "greenest" option, avoiding catalyst-related side reactions and removal steps.[9]

Comparison of Catalysts for Benzyl Alcohol Acetylation

CatalystAcetylating AgentConditionsYield of Benzyl AcetateByproducts NotedReference
VOSO₄ (1 mol%)This compound60°C, solvent-freeHigh (qualitative)Acetone[10]
NoneThis compound60°C, 3h>99% (for amines)Acetone[9]
ZnCl₂Acetic AnhydrideRoom temp, solvent-freeHighAcetic Acid[12]
CuOAcetyl ChlorideRoom temp, solvent-free92%HCl[7]

6. What analytical methods are suitable for monitoring this compound reactions?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound reactions. It allows for the separation and identification of the starting materials, desired products, and byproducts.[13] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot.

References

Technical Support Center: Purification of Products from Isopropenyl Acetate Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from isopropenyl acetate (B1210297) acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of acetylated products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification of acetylation reactions using isopropenyl acetate.

Q1: What is the primary advantage of using this compound for acetylation and how does it impact purification?

This compound is considered a "green" acetylating agent because its primary byproduct is acetone (B3395972), which can be easily removed from the reaction mixture, often by simple distillation.[1][2] This contrasts with traditional acetylating agents like acetic anhydride, which produces acetic acid as a byproduct, necessitating more complex acid-base extractions for its removal.[1] The simplified purification process is a significant advantage.

Q2: My crude product contains a significant amount of acetone. What is the best way to remove it?

The removal of acetone is a critical first step in the purification process. Several methods can be employed depending on the scale of your reaction and the properties of your product:

  • Direct Evaporation: For small-scale reactions with relatively non-volatile products, acetone can be removed using a rotary evaporator.

  • Distillation: Simple distillation is effective for larger scale reactions, as acetone has a low boiling point (56°C).[1][2]

  • Nitrogen Flushing or Headspace Sweeping: For sensitive compounds, passing a stream of inert gas like nitrogen through or over the reaction mixture can facilitate the removal of acetone.

  • Vacuum: Applying a vacuum can also be used to remove acetone, especially for compounds that are sensitive to heat.

Q3: I am observing incomplete acetylation in my reaction. What are some common causes and solutions?

Incomplete acetylation can be due to several factors. Here are some troubleshooting steps:

  • Catalyst Choice and Amount: The type and concentration of the catalyst can significantly impact the reaction rate and yield. Common catalysts include p-toluenesulfonic acid (p-TsOH) and vanadyl sulfate (B86663).[1][2] Consider optimizing the catalyst loading.

  • Reaction Temperature: While some acetylations with this compound proceed at room temperature, others may require heating to achieve satisfactory yields.[1] For instance, O-acetylation of some alcohols and phenols may require temperatures around 60°C.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Reagent Stoichiometry: While this compound can sometimes be used in stoichiometric amounts, using it as a solvent can drive the reaction to completion.[1]

Q4: I am having trouble with the aqueous work-up. How can I effectively separate my product?

Aqueous extraction is a common method to remove water-soluble impurities.

  • Persistent Emulsions: If you encounter a persistent emulsion during extraction, you can try adding brine (a saturated solution of sodium chloride) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3]

  • Choosing the Right Organic Solvent: Ensure you are using an appropriate organic solvent for extraction in which your product is soluble and which is immiscible with water.

  • Drying the Organic Layer: After extraction, the organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[3][4]

Q5: When should I use column chromatography for purification?

Column chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful when:

  • Your desired product and any remaining starting material or byproducts have different polarities.[4]

  • You need to achieve a very high level of purity.[3]

  • Simple distillation or extraction is insufficient to separate the desired product from impurities.

The polarity difference between an alcohol starting material and its acetylated product is often significant, making them ideal candidates for separation by column chromatography.[4]

Quantitative Data Summary

The efficiency of this compound acetylation can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the acetylation of different functional groups.

Substrate TypeExample SubstrateCatalystTemperature (°C)Isolated Yield (%)Reference
PhenolThymolVOSO₄60~75%[1]
PhenolCarvacrolVOSO₄60~75%[1]
Thiol4-methylphenyl thiolVOSO₄6095%[1]
ThiolCyclohexanethiolVOSO₄6068%[1]
Thiol1-octanethiolVOSO₄6050%[1]
AmineAnilineNoneRoom Temp>98%[5]
AlcoholGlycerol (to Triacetin)None240up to 94% (selectivity)[6]

Experimental Protocols

General Protocol for O-Acetylation with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., 1 mol% VOSO₄·5H₂O) in one equivalent of this compound.[1]

  • Substrate Addition: After approximately 10 minutes of stirring, add the substrate to be acetylated.

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[1]

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Acetone Removal: The primary byproduct, acetone, can be removed by distillation or under reduced pressure.[1][2]

    • Aqueous Extraction: The reaction mixture can be diluted with an organic solvent and washed with water or a saturated sodium bicarbonate solution to remove any water-soluble impurities or acidic catalysts.[3][4]

    • Drying: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo.[3][4]

  • Purification: Further purification can be achieved by column chromatography or distillation, depending on the properties of the product.[4]

Protocol for Purification by Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between your product and impurities. A typical target Rf value for the desired product is between 0.2 and 0.4.[3]

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica (B1680970) gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution and Fraction Collection:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction Acetylation Reaction cluster_workup Work-up cluster_purification Purification start Combine Substrate, this compound, and Catalyst react Stir at appropriate temperature start->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor remove_acetone Remove Acetone (Distillation/Evaporation) monitor->remove_acetone Reaction Complete extraction Aqueous Extraction remove_acetone->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify analyze Analyze Purity (NMR, GC-MS) purify->analyze end Isolated Pure Product analyze->end Pure Product

Caption: General workflow for acetylation and purification.

troubleshooting_guide cluster_incomplete_reaction Incomplete Reaction cluster_workup_issues Work-up Issues cluster_purification_difficulty Purification Difficulty start Problem Encountered During Purification incomplete Check Reaction Conditions start->incomplete emulsion Persistent Emulsion start->emulsion poor_separation Poor Separation start->poor_separation coelution Product and Impurity Co-elute start->coelution streaking Streaking on TLC/Column start->streaking temp Increase Temperature incomplete->temp time Increase Reaction Time incomplete->time catalyst Optimize Catalyst incomplete->catalyst add_brine Add Brine emulsion->add_brine check_solvent Check Extraction Solvent poor_separation->check_solvent change_eluent Change TLC Solvent System coelution->change_eluent check_acidity Check for Acidic/Basic Impurities streaking->check_acidity

Caption: Troubleshooting common purification problems.

purification_logic rect_node rect_node start Crude Product Obtained volatile_check Is the product volatile? start->volatile_check polarity_check Are impurities of different polarity? volatile_check->polarity_check No distillation Distillation volatile_check->distillation Yes high_boiling_check Is the product a high-boiling liquid? polarity_check->high_boiling_check No column_chromatography Column Chromatography polarity_check->column_chromatography Yes vacuum_distillation Vacuum Distillation high_boiling_check->vacuum_distillation Yes extraction Aqueous Extraction high_boiling_check->extraction No

Caption: Logic for selecting a purification method.

References

Troubleshooting low yields in enol acetate synthesis with isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in enol acetate (B1210297) synthesis using isopropenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind enol acetate synthesis using this compound?

A1: The synthesis of enol acetates from ketones using this compound is typically an acid-catalyzed equilibrium reaction. This compound serves as both the acetylating agent and a source of acetone (B3395972) as a byproduct. The reaction proceeds through the formation of an enol or enolate intermediate of the starting ketone, which then attacks the acetyl group of the protonated this compound.

Q2: What are the common catalysts used for this reaction?

A2: Acid catalysts are most frequently employed to facilitate this reaction. p-Toluenesulfonic acid (p-TsOH) is a common choice due to its effectiveness, ease of handling as a solid, and relatively low cost.[1] Other acid catalysts such as sulfuric acid or phosphoric acid can also be used.[2]

Q3: What is the role of this compound in this synthesis?

A3: this compound acts as an efficient acetylating agent. It is the acetate ester of the enol tautomer of acetone.[3] In the presence of an acid catalyst, it can acetylate the enol form of a ketone.

Q4: Can this reaction be performed under neutral or basic conditions?

A4: While acid catalysis is most common, metal-catalyzed acyl transfer reactions using this compound at room temperature have been reported.[4] Base-catalyzed conditions typically favor the formation of an enolate, which can then be trapped with an acetylating agent. However, for the direct use of this compound, acid catalysis is the more standard approach.

Troubleshooting Guide for Low Yields

Low yields in enol acetate synthesis can be attributed to several factors, from reaction conditions to workup procedures. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Conversion of Starting Ketone

Possible Causes:

  • Inactive Catalyst: The acid catalyst (e.g., p-TsOH) may be hydrated or old, reducing its activity.

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.

Suggested Solutions:

  • Use a fresh, anhydrous acid catalyst.

  • Increase the catalyst loading incrementally.

  • Increase the reaction temperature, potentially to reflux.[5]

  • Extend the reaction time and monitor the progress using techniques like TLC or GC.

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Aldol (B89426) Condensation of Acetone: Acetone, a byproduct of the reaction, can undergo acid-catalyzed self-condensation to form mesityl oxide and other related products, consuming the acetone and potentially complicating purification.[6][7][8]

  • Side Reactions of the Starting Ketone: The starting ketone itself may undergo acid-catalyzed side reactions, such as self-condensation if it has alpha-hydrogens on both sides of the carbonyl group.

  • Formation of Complex Acetylated Byproducts: In complex substrates, multiple acetylation or other rearrangements can occur.

Suggested Solutions:

  • Control Reaction Temperature: Higher temperatures can favor the formation of aldol condensation products. Running the reaction at the lowest effective temperature can minimize this side reaction.

  • Optimize Catalyst Loading: While sufficient catalyst is needed, excessive amounts of acid can promote side reactions.

  • Use a Large Excess of this compound: This can help to drive the desired equilibrium towards the product and can also serve as the reaction solvent, potentially minimizing intermolecular side reactions of the starting ketone.[5]

Problem 3: Product Loss During Workup and Purification

Possible Causes:

  • Incomplete Extraction: The enol acetate may not be fully extracted from the reaction mixture.

  • Hydrolysis of the Product: The enol acetate can be sensitive to hydrolysis back to the ketone, especially in the presence of acid and water.

  • Loss During Solvent Removal: The product may be volatile and lost during evaporation of the solvent.

  • Difficult Purification: Co-elution of the product with byproducts or starting material during chromatography can lead to yield loss.

Suggested Solutions:

  • Thorough Extraction: Perform multiple extractions with a suitable organic solvent like ethyl acetate.[5]

  • Neutralization Before Concentration: After extraction, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and prevent hydrolysis.[5]

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.

  • Optimize Chromatography Conditions: Use an appropriate solvent system for column chromatography to ensure good separation.

Data Presentation

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Loading (p-TsOH) 0.5 mol%1.5 mol%5 mol%Yield generally increases with catalyst loading up to an optimal point, after which side reactions may increase.
Temperature Room Temp60 °CRefluxHigher temperatures typically increase the reaction rate and can improve yield, but may also promote byproduct formation.
Reaction Time 1 hour3 hours12 hoursLonger reaction times can lead to higher conversion, but prolonged exposure to acid and heat can also lead to product degradation or side reactions.[5]
This compound 1.5 equiv5 equivUsed as solventUsing this compound as the solvent often leads to higher yields by driving the equilibrium towards the product.[5]

Experimental Protocols

General Protocol for p-TsOH Catalyzed Enol Acetate Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • This compound (5.0 eq to serving as solvent)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone and this compound.

  • Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. A typical reaction time is 3-6 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess this compound and acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[5]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for troubleshooting enol acetate synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No catalyst_issue Catalyst Issue? low_conversion->catalyst_issue Potential Cause conditions_issue Reaction Conditions Issue? low_conversion->conditions_issue Potential Cause reagent_issue Reagent Quality Issue? low_conversion->reagent_issue Potential Cause workup_issue Product Loss During Workup? good_conversion->workup_issue Potential Cause side_reactions Significant Side Reactions? good_conversion->side_reactions Potential Cause solve_catalyst Use fresh/anhydrous catalyst Increase catalyst loading catalyst_issue->solve_catalyst solve_conditions Increase temperature Increase reaction time conditions_issue->solve_conditions solve_reagent Use pure, dry reagents and solvent reagent_issue->solve_reagent solve_workup Neutralize acid before concentration Optimize extraction & purification workup_issue->solve_workup solve_side_reactions Lower reaction temperature Optimize catalyst loading side_reactions->solve_side_reactions

Caption: Troubleshooting workflow for low yields in enol acetate synthesis.

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Ketone Ketone Enol Enol Intermediate Ketone->Enol p-TsOH Enol_Acetate Enol Acetate Enol->Enol_Acetate Isopropenyl_Acetate This compound (Protonated) Isopropenyl_Acetate->Enol_Acetate Acetone Acetone (Byproduct) Enol_Acetate->Acetone releases Acetone_Side Acetone Aldol_Adduct Aldol Adduct Acetone_Side->Aldol_Adduct p-TsOH Self-Condensation Mesityl_Oxide Mesityl Oxide Aldol_Adduct->Mesityl_Oxide - H2O

Caption: Desired reaction pathway and a common side reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in isopropenyl acetate (B1210297) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using isopropenyl acetate for acetylation reactions?

A1: this compound is considered a "green" acetylating reagent primarily because its only byproduct is acetone. Acetone is volatile and easily removed from the reaction mixture by distillation, simplifying purification compared to reactions with acetic anhydride (B1165640), which produces acetic acid that requires acid-base extractions to be removed.[1][2]

Q2: What types of catalysts are typically used for acetylation with this compound?

A2: A range of catalysts can be employed, including:

  • Solid acid catalysts: Ion-exchange resins like Amberlyst-15 are effective and reusable for the acetylation of alcohols and other substrates.[3][4]

  • Lewis acids: Vanadyl sulfate (B86663) (VOSO₄) has been shown to be an efficient catalyst for the O-acetylation of alcohols and phenols.[1][2][5]

  • Yttrium complexes: Yttrium-based catalysts can be used for the selective O-acylation of alcohols and amino alcohols.[6]

  • In some cases, particularly with amines, the reaction can proceed efficiently without a catalyst.[7][8]

Q3: How does catalyst loading impact the reaction yield?

A3: Generally, increasing the catalyst loading increases the reaction rate and yield by providing more active sites for the reaction. However, there is an optimal catalyst concentration beyond which further increases may not significantly improve the yield and could even be detrimental. For instance, in the acetylation of thymol (B1683141) with acetic anhydride using VOSO₄, increasing the catalyst from 0.5% to 1% showed a notable increase in yield, but a further increase to 5% did not provide a proportional benefit.[2] It is crucial to optimize the catalyst loading for each specific reaction to maximize efficiency and minimize cost.

Q4: Can catalysts used in this compound reactions be regenerated and reused?

A4: Yes, particularly solid acid catalysts like Amberlyst-15. These can be recovered by simple filtration after the reaction. A common regeneration procedure involves washing with solvents to remove adsorbed organic materials, followed by treatment with an acid solution (e.g., HCl or H₂SO₄) to restore the active H⁺ sites, and then rinsing and drying.[9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Insufficient Catalyst Loading: Not enough active sites for the reaction to proceed at a reasonable rate.Gradually increase the catalyst loading in increments (e.g., from 1% to 5% w/w) and monitor the effect on the reaction rate and yield.
Low Reaction Temperature: The activation energy for the reaction is not being met.Increase the reaction temperature. For VOSO₄-catalyzed acetylation with this compound, 60°C has been shown to be effective.[1][2]
Poor Catalyst Activity: The catalyst may be deactivated or poisoned.Ensure the catalyst is fresh or properly activated. If using a recycled catalyst, ensure it has been properly regenerated.
Presence of Water: Moisture can hydrolyze this compound and deactivate certain catalysts.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Low Selectivity (Formation of Side Products) Catalyst Loading is Too High: Excessive catalyst can sometimes promote side reactions.Reduce the catalyst loading to the minimum effective amount determined during optimization.
High Reaction Temperature: Elevated temperatures can lead to decomposition or undesired side reactions.Attempt the reaction at a lower temperature for a longer duration.
Substrate Reactivity: The substrate may have multiple reactive sites (e.g., primary and secondary alcohols).The choice of catalyst can influence selectivity. For example, some yttrium catalysts can selectively O-acylate amino alcohols without forming the amide.[6] Experiment with different types of catalysts.
Difficult Product Purification Catalyst Leaching: Homogeneous catalysts can be difficult to separate from the reaction mixture.Switch to a heterogeneous catalyst like Amberlyst-15, which can be easily removed by filtration.[3]
Byproduct Formation: While the primary byproduct of this compound is acetone, other side reactions can complicate purification.Optimize reaction conditions (catalyst loading, temperature, reaction time) to minimize side product formation.

Data Presentation

Table 1: Effect of VOSO₄ Catalyst Loading on the Acetylation of Thymol with Acetic Anhydride *

EntryCatalystCatalyst Loading (%)Yield (%)
1VOSO₄585
2VOSO₄180
3VOSO₄0.5~75-80 (slight decrease)

*Data adapted from a study on thymol acetylation with acetic anhydride, which provides insight into the general effect of catalyst loading.[2] A similar trend is expected for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for VOSO₄-Catalyzed O-Acetylation of Phenols/Alcohols with this compound

This protocol is adapted from a study on the solvent-free acetylation of thymol and other substrates.[1][2]

Materials:

  • Substrate (e.g., thymol)

  • This compound

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ethyl acetate

  • 1 M NaOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a 5 mL round-bottom flask, add VOSO₄·5H₂O (1% by weight of the substrate).

  • Add 1 equivalent of this compound to the flask and stir for 10 minutes to dissolve the catalyst.

  • Add 1 g of the substrate to the reaction mixture.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically run for 24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add 150 mL of water and extract the aqueous phase with 2 x 100 mL of ethyl acetate.

  • Wash the combined organic layers with 2 x 50 mL of 1 M NaOH solution to remove any unreacted phenolic substrate, followed by a wash with water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or distillation).

Protocol 2: Regeneration of Amberlyst-15 Catalyst

This is a general procedure for regenerating a sulfonated polystyrene-based catalyst like Amberlyst-15.[9]

Materials:

Procedure:

  • Solvent Washing:

    • Filter the deactivated catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with hexane (3-5 times) to remove non-polar organic residues.

    • Follow with a wash using methanol or ethanol (3-5 times) to remove polar impurities.

  • Acid Regeneration:

    • Place the washed catalyst in a beaker or column.

    • Pass 2-4 bed volumes of the 3-7% acid solution over the resin.

    • Allow the catalyst to soak in the acid solution for 1-2 hours with occasional gentle stirring to exchange metal ions with H⁺ ions.

  • Rinsing:

    • Rinse the catalyst with deionized water until the eluent is neutral (pH 7). This removes excess acid.

  • Drying:

    • Dry the regenerated catalyst in an oven at a temperature not exceeding 120°C to prevent thermal degradation. The catalyst is ready for reuse once completely dry.

Visualizations

Experimental_Workflow_Acetylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst (e.g., 1% VOSO4) to Flask B Add this compound (1 eq.) A->B Stir 10 min C Add Substrate (e.g., Thymol) B->C D Heat to 60°C with Stirring C->D E Monitor Progress (TLC/GC-MS) for 24h D->E F Cool to Room Temperature E->F G Quench with Water & Extract F->G H Wash Organic Layer G->H I Dry & Evaporate Solvent H->I J Purify Product I->J

Caption: Experimental workflow for VOSO₄-catalyzed acetylation.

Troubleshooting_Catalyst_Loading Start Start Experiment Problem Low Product Yield? Start->Problem Check_Temp Is Temperature Optimal? Problem->Check_Temp Yes Success Reaction Optimized Problem->Success No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Cat_Loading Is Catalyst Loading Optimized? Check_Temp->Check_Cat_Loading Yes Increase_Temp->Problem Increase_Loading Increase Catalyst Loading Check_Cat_Loading->Increase_Loading No Check_Purity Check Reactant/Solvent Purity Check_Cat_Loading->Check_Purity Yes Increase_Loading->Problem Decrease_Loading Decrease Catalyst Loading (check for side reactions) Decrease_Loading->Problem Check_Purity->Decrease_Loading Impure Check_Purity->Success Pure

References

Removal of acetone byproduct from isopropenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of acetone (B3395972) as a byproduct from isopropenyl acetate (B1210297) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove acetone from my isopropenyl acetate product?

A1: Acetone is often a reactant in the synthesis of this compound, and any unreacted acetone will remain as an impurity.[1][2] For many applications in research and drug development, high purity of this compound is crucial as acetone can interfere with subsequent reactions or affect the properties of the final product.

Q2: What are the primary methods for removing acetone from this compound?

A2: The most common methods for separating acetone from this compound are fractional distillation, extractive distillation, and liquid-liquid extraction. The choice of method depends on the concentration of acetone, the required purity of the final product, and the available equipment.

Q3: Do this compound and acetone form an azeotrope?

Q4: What analytical techniques can be used to determine the concentration of acetone in my this compound?

A4: Gas chromatography (GC), often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a highly effective method for quantifying the amount of residual acetone in your this compound product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Fractional distillation is a primary technique for separating liquids with different boiling points. Given the notable difference between the boiling points of acetone (56°C) and this compound (97°C), this method is a good first choice for purification.[3]

Problem 1: Poor separation of acetone and this compound.

Possible Cause Solution
Inefficient column packingEnsure the distillation column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide a large surface area for vapor-liquid equilibrium.
Incorrect heating rateA heating rate that is too high will cause both components to vaporize and travel up the column together. Reduce the heating rate to allow for proper fractionation.
Insufficient refluxA proper reflux ratio is essential for efficient separation. Ensure the column is well-insulated to maintain a temperature gradient and allow for condensation and re-vaporization cycles.
Column floodingThis occurs when the vapor flow rate is too high, preventing the liquid from flowing back down the column. Reduce the heating rate to decrease the vapor velocity.

Problem 2: Product contamination with residual acetone.

Possible Cause Solution
Premature collection of distillateMonitor the temperature at the head of the distillation column. The temperature should plateau near the boiling point of acetone (56°C) as it distills. Only begin collecting the this compound fraction once the temperature starts to rise towards its boiling point (97°C).
Inadequate number of theoretical platesFor a more efficient separation, a longer fractionating column or a column with more efficient packing can be used to increase the number of theoretical plates.
Extractive Distillation

If simple fractional distillation is not providing the desired purity, or if an unforeseen azeotrope is present, extractive distillation can be employed. This technique involves adding a high-boiling point solvent (entrainer) to the mixture to alter the relative volatilities of the components.

Problem 3: Difficulty in selecting a suitable entrainer.

Possible Cause Solution
Lack of information on entrainers for the acetone/isopropenyl acetate system.While specific data for this pair is limited, general principles for entrainer selection can be applied. The entrainer should have a high boiling point, be miscible with the components, and not form an azeotrope with either acetone or this compound. Water or high-boiling point glycols are often used to break acetone azeotropes.[4][5]
Entrainer forms an azeotrope with the product.The chosen entrainer should be carefully evaluated to ensure it does not form a new, difficult-to-separate azeotrope with this compound.

Problem 4: Inefficient separation even with an entrainer.

| Possible Cause | Solution | | Incorrect solvent-to-feed ratio | The ratio of the entrainer to the feed mixture is a critical parameter. This ratio often needs to be optimized experimentally to achieve the best separation.[6] | | Improper feed location | The entrainer and the feed mixture should be introduced at appropriate points in the distillation column to maximize interaction and separation efficiency. Typically, the entrainer is fed near the top of the column.[5] |

Liquid-Liquid Extraction

Liquid-liquid extraction can be a useful method for the initial, bulk removal of acetone, especially if it is present in high concentrations. This technique relies on the differential solubility of acetone and this compound in two immiscible solvents.

Problem 5: Poor separation of layers during extraction.

| Possible Cause | Solution | | Emulsion formation | Vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the two immiscible liquids. Gently inverting the separatory funnel multiple times is usually sufficient for mixing. If an emulsion does form, adding a small amount of a saturated salt solution (brine) can help to break it.[7] | | Incorrect solvent choice | The extracting solvent should be immiscible with the initial solvent (in this case, likely the reaction mixture) and have a high affinity for acetone. Water is a good candidate for extracting acetone from an organic mixture due to acetone's high miscibility with water.[1] |

Problem 6: Low recovery of this compound.

| Possible Cause | Solution | | this compound is partially soluble in the extracting solvent. | While this compound is less soluble in water than acetone, some loss to the aqueous layer is possible. To minimize this, perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. This is a more efficient way to remove the acetone while minimizing the loss of the desired product.[8] | | Incomplete phase separation | Ensure the two layers have completely separated before draining the lower layer. Allow sufficient time for the layers to settle. |

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column, a condenser, a thermometer, and a collection flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound containing acetone. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at a stable temperature corresponding to the boiling point of acetone (approximately 56°C).

  • Product Collection: Once the majority of the acetone has been removed, the temperature at the head of the column will begin to rise. Change the collection flask and collect the purified this compound as it distills at its boiling point (approximately 97°C).

  • Analysis: Analyze the collected fractions using GC to determine the purity.

Liquid-Liquid Extraction Protocol
  • Preparation: Place the crude this compound mixture in a separatory funnel.

  • Addition of Extraction Solvent: Add a volume of deionized water (approximately equal to the volume of the crude mixture) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to mix the two phases. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The aqueous layer (containing the extracted acetone) will be the bottom layer.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh portions of water two to three more times to maximize the removal of acetone.

  • Drying: The remaining organic layer (this compound) can be dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove any residual water.

  • Solvent Removal: If a drying agent was used, filter the solution to remove it. The purified this compound can then be further purified by distillation if necessary.

Data Presentation

Table 1: Physical Properties of Acetone and this compound

CompoundBoiling Point (°C)Density (g/mL)Solubility in Water
Acetone560.791Miscible
This compound970.909Slightly soluble

Source: PubChem CID 7916[3]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on boiling point difference.Simple setup, effective for components with significantly different boiling points.Can be energy-intensive, may not be effective for azeotropes.
Extractive Distillation Addition of an entrainer to alter relative volatilities.Can separate azeotropes and components with close boiling points.Requires an additional separation step to remove the entrainer, requires careful selection of the entrainer.
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids.Good for bulk removal of impurities, can be performed at room temperature.May not achieve very high purity, can result in product loss if the product is partially soluble in the extracting solvent.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product Reaction Reaction Mixture (this compound + Acetone) Distillation Fractional Distillation Reaction->Distillation Option 1 Extractive_Distillation Extractive Distillation Reaction->Extractive_Distillation Option 2 LLE Liquid-Liquid Extraction Reaction->LLE Option 3 Analysis Purity Analysis (GC) Distillation->Analysis Extractive_Distillation->Analysis LLE->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Purification workflow for this compound.

Fractional_Distillation_Troubleshooting Start Poor Separation Cause1 Inefficient Column Packing Start->Cause1 Cause2 Incorrect Heating Rate Start->Cause2 Cause3 Insufficient Reflux Start->Cause3 Solution1 Use appropriate packing material Cause1->Solution1 Solution2 Reduce heating rate Cause2->Solution2 Solution3 Insulate column Cause3->Solution3

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Isopropenyl Acetate Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of isopropenyl acetate, focusing specifically on the prevention of unwanted polymerization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound polymerization and why is it a problem?

This compound is an unsaturated ester monomer that can undergo free-radical polymerization.[1][2] This process involves individual monomer molecules linking together to form long polymer chains. This reaction is often exothermic and can be initiated by heat, light, or contaminants like peroxides.[3] Uncontrolled polymerization is problematic because it:

  • Changes the physical properties of the material, rendering it viscous or solid and unusable for most applications.

  • Can generate significant heat, leading to a dangerous increase in pressure inside a sealed container, potentially causing a runaway reaction or explosion.[1][3]

  • Introduces impurities into the monomer, which can interfere with subsequent chemical reactions.

Q2: What are the primary signs that my this compound has begun to polymerize?

The most common indicators of polymerization include:

  • Increased Viscosity: The liquid will appear thicker and flow more slowly than usual.

  • Heat Generation: The container may feel warm or hot to the touch without any external heating. This is a sign of a potentially hazardous exothermic reaction.

  • Solid Formation: You may observe the formation of a gel, a solid mass, or precipitates within the liquid.

  • Bulging Container: An increase in internal pressure from heat and gas evolution can cause the storage container to bulge.

Q3: What are the main causes of premature polymerization during storage?

Polymerization during storage is typically triggered by one or more of the following factors:

  • Improper Temperature: Storage at elevated temperatures accelerates the rate of thermal initiation of free radicals.[4]

  • Exposure to Light: UV light can provide the energy to initiate polymerization.

  • Contamination: Contaminants such as peroxides, acids, bases, or oxidizing agents can act as initiators.[3][5]

  • Inhibitor Depletion: The inhibitor added to the monomer can be consumed over time, leaving the material unprotected.

  • Absence of Oxygen: Common phenolic inhibitors, such as hydroquinone (B1673460) (HQ) and monomethyl ether hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[6][7][8]

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers in small quantities to prevent premature polymerization.[4] They work by scavenging free radicals, which are the reactive species that propagate the polymer chain.[6] By reacting with these radicals, inhibitors form stable, non-radical species that are incapable of initiating further polymerization.[6]

Q5: I need to store my this compound under an inert atmosphere (e.g., nitrogen) for my experiment. Is this safe?

Storing under an inert atmosphere is a common practice for flammable liquids to prevent the formation of explosive vapor-air mixtures. However, it presents a significant challenge if your this compound is stabilized with a common phenolic inhibitor like hydroquinone (HQ) or MEHQ. These inhibitors require oxygen to effectively quench polymer-propagating radicals.[6][7] Storing under an inert gas will render them ineffective and can lead to polymerization. If you must store under an inert atmosphere, you may need to consider alternative, oxygen-independent inhibitors or use the material quickly after opening.

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Increased Viscosity or Solidification Polymerization has occurred due to inhibitor depletion, improper storage temperature, or lack of oxygen for the inhibitor to function.Do not use. The material is contaminated and may not perform as expected in reactions. Dispose of the container and contents according to your institution's hazardous waste guidelines. Review storage procedures for remaining stock.
Container is Warm or Bulging A rapid, exothermic polymerization reaction is in progress. This is a serious safety hazard.Do not move or open the container. Evacuate the immediate area and follow your organization's emergency procedures for a runaway chemical reaction. Alert safety personnel immediately.
Inconsistent Experimental Results The monomer may contain a low level of dissolved polymer, which is acting as an impurity.1. Use a fresh, unopened bottle of this compound. 2. If partial polymerization is suspected, you can test for its presence (see Protocol 1). 3. If necessary for your application, you can purify the monomer by distillation, but be aware that this removes the inhibitor and the distilled monomer must be used immediately or re-stabilized.

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale & Citations
Temperature Store in a cool place.[3][9]Reduces the rate of thermally initiated radical formation. Avoid extremes of temperature and direct sunlight.[3]
Atmosphere Vented cap or headspace containing air (oxygen).Phenolic inhibitors like HQ and MEHQ require oxygen to be effective.[6][7][8] Storing under a strictly inert gas can lead to polymerization.
Light Exposure Store in an opaque or amber container, away from direct sunlight.[3]UV light can initiate polymerization.
Container Tightly sealed container in a dry, well-ventilated area.[3]Prevents contamination from moisture and other atmospheric impurities. Proper ventilation is crucial due to high flammability.[3]
Incompatible Materials Store away from oxidizing agents, acids, bases, and peroxides.[3][5]These substances can act as polymerization initiators.

Table 2: Common Inhibitors for Vinyl Monomers

InhibitorChemical FamilyTypical Concentration RangeOxygen RequirementNotes
Hydroquinone (HQ) Phenolic15 - 200 ppmYesA common and effective general-purpose inhibitor.[6][10]
MEHQ (4-Methoxyphenol) Phenolic10 - 200 ppmYesWidely used for stabilizing acrylates and other vinyl monomers.[11]
4-tert-Butylcatechol (TBC) Phenolic10 - 50 ppmYesOften used for storing monomers like styrene. Can be removed with an alkaline wash.[4]
Phenothiazine (PTZ) Aminic100 - 500 ppmNo (can function anaerobically)An example of an oxygen-independent inhibitor.[7]
Experimental Protocols

Protocol 1: Qualitative Test for Polymer Contamination

This protocol provides a simple method to qualitatively assess if significant polymerization has occurred.

Objective: To determine if dissolved polymer is present in the this compound monomer.

Methodology:

  • Visual Inspection: Carefully observe the monomer in a clear glass container. Look for any haziness, schlieren lines (streaks of different refractive index), or visible gel/solid particles.

  • Viscosity Check: At a controlled temperature, gently swirl the container of suspect monomer alongside a container of fresh, unpolymerized monomer. Note any obvious differences in flow and viscosity.

  • Precipitation Test: a. In a test tube, place approximately 1 mL of the this compound sample. b. Add 5-10 mL of a non-solvent for the polymer, such as methanol (B129727) or petroleum ether. Poly(this compound) is soluble in acetone (B3395972) but will precipitate in these non-solvents.[12] c. Cap the test tube and mix thoroughly. d. Allow the mixture to stand for 10-15 minutes. e. The formation of a white precipitate or a cloudy suspension indicates the presence of polymer.

  • Confirmation (Advanced): For quantitative analysis, techniques like Gel Permeation Chromatography (GPC) can be used to detect and characterize the molecular weight of any polymer present.[2]

Protocol 2: General Procedure for Inhibitor Removal Prior to Polymerization

This protocol is for applications where the inhibitor must be removed before use. Note: The resulting inhibitor-free monomer is highly reactive and should be used immediately.

Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound.

Methodology:

  • Prepare a Chromatography Column: a. Select a glass chromatography column appropriate for the volume of monomer you wish to purify. b. Secure the column vertically to a stand in a fume hood. c. Place a small plug of glass wool at the bottom of the column.

  • Pack the Column: a. Fill the column with basic activated alumina (B75360).[13] The amount will depend on the volume of monomer and the inhibitor concentration. A common rule of thumb is to use a column with a height-to-diameter ratio of about 10:1 and use approximately 10-20g of alumina per 100 mL of monomer. b. Gently tap the side of the column to ensure the alumina packs evenly without voids.

  • Pass the Monomer: a. Carefully pour the inhibited this compound onto the top of the alumina bed. b. Allow the monomer to percolate through the column under gravity. Do not apply pressure unless you have a setup specifically designed for flash chromatography. c. The phenolic inhibitor will be adsorbed by the basic alumina, while the purified monomer will elute from the bottom.

  • Collect and Use: a. Collect the clear, inhibitor-free monomer in a clean, dry flask. b. CRITICAL: Use the purified monomer immediately. Without the inhibitor, it is susceptible to rapid polymerization, especially if heated or exposed to initiators.

Section 4: Visual Guides and Workflows

Polymerization_Pathway Free-Radical Polymerization Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, Peroxide) Radical Free Radical (R●) Initiator->Radical Decomposition Monomer This compound Monomer Radical->Monomer Attack GrowingChain Growing Polymer Chain (Pn●) GrowingChain->GrowingChain StablePolymer Stable Polymer GrowingChain->StablePolymer Two radicals combine

Caption: A simplified diagram of the free-radical polymerization process.

Inhibition_Mechanism Mechanism of Phenolic Inhibitors P_radical Growing Polymer Radical (P●) Stable_Species Stable, Non-Radical Species (P-O-Inh) P_radical->Stable_Species Reaction Inhibitor Phenolic Inhibitor (Inh-OH) (e.g., Hydroquinone) Inhibitor->Stable_Species Oxygen Oxygen (O2) Oxygen->Inhibitor Activates Polymerization_Stopped Polymerization Terminated Stable_Species->Polymerization_Stopped

Caption: How phenolic inhibitors use oxygen to stop polymerization.

Troubleshooting_Workflow Troubleshooting Workflow for Stored this compound Start Inspect this compound Before Use Check_Signs Signs of Polymerization? (Viscous, Solid, Warm) Start->Check_Signs Yes_Sign YES Check_Signs->Yes_Sign Yes No_Sign NO Check_Signs->No_Sign No Action_Danger Container is Warm/Bulging? IMMEDIATE DANGER Yes_Sign->Action_Danger Action_Proceed Proceed with Experiment No_Sign->Action_Proceed Action_Dispose Material is Viscous/Solid. DO NOT USE. Dispose of safely. Action_Danger->Action_Dispose No Action_Evacuate EVACUATE AREA. Follow Emergency Protocol. Action_Danger->Action_Evacuate Yes Check_Storage Review Storage Conditions: - Temp < 25°C? - Away from light? - Oxygen available? Action_Dispose->Check_Storage

Caption: A decision tree for handling stored this compound.

References

Technical Support Center: Addressing Catalyst Deactivation in Continuous Flow Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in continuous flow reactions involving isopropenyl acetate (B1210297).

Troubleshooting Guide

This section addresses specific issues you may encounter during your continuous flow experiments, offering step-by-step guidance to diagnose and resolve them.

Q1: My product conversion is gradually decreasing over a long run. What is the likely cause?

A1: A slow, gradual decline in catalytic activity is a classic symptom of fouling or coking.[1] In this process, carbonaceous deposits or heavy byproducts accumulate on the catalyst surface and within its pores, blocking active sites and hindering reactant access.

Troubleshooting Steps:

  • Monitor Back Pressure: Check if the system's back pressure is slowly increasing. A rise in pressure alongside falling conversion is a strong indicator of pore blockage due to coking or fouling.[1][2]

  • Temperature Profile Analysis: For packed bed reactors, a shift in the reaction "hot spot" downstream can indicate that the front of the catalyst bed has been deactivated and the primary reaction zone is moving along the reactor.[1]

  • Post-Run Catalyst Characterization: After the experiment, carefully analyze catalyst samples from the reactor inlet, middle, and outlet.

    • Temperature Programmed Oxidation (TPO): This technique can quantify the amount of coke deposited on the catalyst.

    • BET Surface Area Analysis: A reduction in surface area and pore volume compared to the fresh catalyst suggests fouling or sintering.[3]

Q2: The back pressure in my packed bed reactor is increasing significantly. What should I do?

A2: A significant increase in back pressure points to a physical blockage within the reactor.[4][5] This is often caused by severe coking, precipitation of materials, or mechanical failure of the catalyst support.[4][6]

Troubleshooting Steps:

  • Verify Solubility: Ensure all reactants, products, and intermediates are fully soluble in the solvent under the reaction conditions. Unforeseen precipitation can rapidly clog the reactor.[4][7]

  • Check for Channeling: A sudden pressure drop after a steady increase might indicate that the flow has forced a channel through the catalyst bed. This leads to poor reactant-catalyst contact and reduced conversion.

  • Reduce Flow Rate or Temperature: Temporarily reducing the flow rate may alleviate immediate pressure issues. Lowering the temperature can sometimes reduce the rate of byproduct formation that leads to fouling.[4]

  • Initiate a Wash Cycle: If the blockage is due to soluble or loosely bound foulants, flushing the reactor with a clean solvent at operating temperature may resolve the issue.[4] If pressure remains high, a controlled shutdown and inspection are necessary.

Q3: I’ve observed a sudden and sharp drop in reaction conversion. What are the potential causes?

A3: A rapid loss of activity typically points to catalyst poisoning or a critical system failure.[1]

Troubleshooting Steps:

  • Check Feed Purity: Immediately analyze all feed streams (isopropenyl acetate, substrate, solvent) for impurities. Catalyst poisons are substances that strongly bind to active sites, rendering them inactive.[3][6][8] Common poisons for acid catalysts include water and basic nitrogen or sulfur compounds, while metal catalysts can be poisoned by a wider range of elements.[1][9]

  • Verify System Integrity: Ensure all pumps are delivering the correct flow rates and that temperature and pressure controllers are functioning correctly. A pump failure or a sudden temperature drop can effectively stop the reaction.[1]

  • Post-Run Catalyst Analysis: Use surface-sensitive techniques to detect poisons on the catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface and detect the presence of poisoning species.

    • Inductively Coupled Plasma (ICP) Analysis: Can provide bulk elemental composition to identify adsorbed poisons.

Frequently Asked Questions (FAQs)

Q4: What are the most common mechanisms of catalyst deactivation in this compound reactions?

A4: The primary deactivation mechanisms depend on the catalyst type and reaction conditions, but generally fall into four categories:[3][8]

  • Coking/Fouling: Deposition of carbon-rich species or polymers on the catalyst surface, leading to pore and active site blockage. This is especially common with solid acid catalysts like zeolites.[6][10]

  • Poisoning: Irreversible chemisorption of impurities from the feed onto active sites.[3][6][11]

  • Thermal Degradation (Sintering): At high temperatures, small catalyst crystals or metal nanoparticles can agglomerate into larger ones, reducing the active surface area. This is a concern for supported metal catalysts like palladium.[3][12]

  • Leaching: The dissolution of active species from the solid support into the reaction stream. This is a known issue for some supported palladium catalysts, where the active metal is lost over time.[12][13][14]

Q5: Which catalysts are commonly used for these reactions and how do their deactivation profiles differ?

A5: Solid acid catalysts and supported metal catalysts are frequently used.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These are often used for acetylation and esterification reactions.[9][15][16] Their primary deactivation route is typically coking, where oligomeric or polymeric byproducts block the acidic sites within the porous structure.[10][17] Poisoning by water or basic impurities in the feed is also a significant concern.[9]

  • Supported Palladium Catalysts: Palladium catalysts are used in various acylation and cross-coupling reactions.[12][18] For these, deactivation can occur via sintering (loss of surface area at high temperatures), leaching (loss of Pd into the solution), or poisoning.[12][13][14] The formation of inactive palladium clusters can also reduce activity.[19]

Q6: Can a deactivated catalyst be regenerated?

A6: Yes, regeneration is often possible and is a key advantage of continuous flow processing. The method depends on the deactivation mechanism.[3] For catalysts deactivated by coking, an in-situ oxidative treatment to burn off carbon deposits is a common and effective strategy.[1][6] For some types of poisoning, a chemical wash may restore activity, but severe poisoning or sintering is often irreversible.[3][12]

Q7: How can I minimize catalyst deactivation from the start?

A7: Proactive measures can significantly extend catalyst lifetime:

  • High-Purity Reagents: Use highly purified reactants and solvents to eliminate potential catalyst poisons.

  • Optimized Operating Conditions: Operate at the lowest effective temperature to minimize side reactions that lead to coking and to prevent thermal degradation.[1]

  • Catalyst Selection: Choose a catalyst known for its stability under your specific reaction conditions. For example, zeolites with hierarchical pore structures can offer better resistance to coking.[1]

  • Inert Environment: Ensure the system is free from air/oxygen unless it is a required reagent, as this can sometimes accelerate deactivation pathways.

Data Presentation

Table 1: Summary of Common Catalyst Deactivation Scenarios

Catalyst TypePrimary Deactivation Mechanism(s)Common SymptomsMitigation & Regeneration Strategy
Zeolites (e.g., H-ZSM-5) Coking, Poisoning (by bases, water)Gradual loss of activity, increased back pressure, change in selectivity.[10][17][20]Feed purification, optimize temperature. Regenerate via controlled coke burn-off with diluted air.[1][6]
Ion-Exchange Resins (e.g., Amberlyst-15) Fouling, Poisoning (especially by water), Thermal DegradationGradual loss of activity, physical degradation of resin beads.[9]Strict feed purification (drying), operate within the resin's thermal limits. Regeneration may involve solvent washing.
Supported Palladium (e.g., Pd/C, Pd/Al₂O₃) Leaching, Sintering, Poisoning (by sulfur, strong ligands)Gradual or sudden loss of activity, presence of Pd in the product stream.[12][13][14]Use strongly anchored catalysts, operate at lower temperatures, purify feed. Regeneration is difficult and often not feasible.

Experimental Protocols

Protocol 1: In-Situ Catalyst Regeneration via Oxidative Coke Removal

This protocol describes a general procedure for regenerating a solid acid catalyst (e.g., zeolite) deactivated by coking within a packed bed reactor.

Safety Notice: This procedure involves flammable solvents and high temperatures. A proper risk assessment must be conducted. The oxidation of coke is exothermic and must be carefully controlled to avoid thermal runaway and damage to the catalyst.

Materials:

  • Deactivated catalyst packed in the continuous flow reactor.

  • High-purity inert gas (e.g., Nitrogen, Argon).

  • Gas mixture of diluted oxygen in nitrogen (e.g., 1-5% O₂ in N₂).

  • Clean, dry solvent used in the reaction.

Procedure:

  • System Flush:

    • Stop the flow of all reactant feeds to the reactor.

    • Maintain the reactor at the operating temperature and flush the system with clean, dry solvent for at least 3-5 reactor volumes to remove all residual reactants and products.

    • Stop the solvent flow.

  • Inert Gas Purge:

    • Introduce a steady flow of inert gas (e.g., Nitrogen) through the reactor.

    • Gradually increase the temperature to a point sufficient to vaporize any remaining solvent but below the target oxidation temperature (e.g., 150-200°C). Continue purging until the reactor is completely dry.

  • Controlled Oxidation (Coke Burn-off):

    • While maintaining the inert gas flow, slowly ramp the reactor temperature to the target oxidation temperature (typically 400-550°C for zeolites, consult catalyst specifications).

    • Once the temperature is stable, switch the feed gas from pure inert gas to the diluted oxygen/nitrogen mixture. Crucially, introduce the oxygen stream slowly and monitor the reactor temperature profile closely for any sharp increases (exotherms).

    • Maintain this flow at the set temperature for several hours (e.g., 4-12 hours) until the oxidation is complete. Completion is often indicated by the cessation of CO₂ production at the reactor outlet (if monitored) or when the temperature profile returns to its baseline.

  • Cool Down and Re-conditioning:

    • Switch the gas feed back to pure inert gas.

    • Turn off the reactor heating and allow the catalyst bed to cool to the desired reaction temperature under the inert gas flow.

    • Once at the operating temperature, the catalyst is regenerated and ready for the reintroduction of reactants.

Mandatory Visualization

TroubleshootingWorkflow start Problem Observed: Reduced Catalyst Performance pressure_check Is back pressure steadily increasing? start->pressure_check rate_check How did conversion decrease? pressure_check->rate_check No clogging Likely Cause: Severe Clogging / Fouling pressure_check->clogging Yes coking Likely Cause: Coking / Fouling rate_check->coking Gradually poisoning Likely Cause: Acute Poisoning rate_check->poisoning Suddenly system_fail Likely Cause: System Failure rate_check->system_fail Suddenly action_coking Action: - Monitor temp profile - Perform post-run TPO/BET - Plan regeneration cycle coking->action_coking action_clogging Action: - Verify reactant solubility - Attempt solvent wash - Prepare for controlled shutdown clogging->action_clogging action_poisoning Action: - Analyze feed purity (GC-MS, Karl Fischer) - Perform post-run XPS/ICP poisoning->action_poisoning action_system Action: - Verify pump flow rates - Check temperature/pressure sensors system_fail->action_system

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

DeactivationMechanisms center Catalyst Deactivation coking Coking / Fouling (Physical Blockage) Deposition of carbonaceous species on surface and in pores. center->coking poisoning Poisoning (Chemical Deactivation) Strong chemisorption of impurities on active sites. center->poisoning sintering Sintering (Thermal Degradation) Agglomeration of particles leading to loss of surface area. center->sintering leaching Leaching (Loss of Active Phase) Dissolution of active species from the support into solution. center->leaching

Caption: Key mechanisms of heterogeneous catalyst deactivation.

References

Improving chemoselectivity of isopropenyl acetate with polyfunctional substrates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropenyl Acetate (B1210297) Acetylation

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the chemoselectivity of isopropenyl acetate (IPA) with polyfunctional substrates.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low chemoselectivity between a primary (-1° OH) and a secondary alcohol (-2° OH). How can I favor acetylation of the primary alcohol?

A1: Achieving selectivity between primary and secondary alcohols often requires fine-tuning reaction conditions to exploit steric hindrance differences.

  • Reduce Steric Hindrance: The primary alcohol is less sterically hindered and generally more reactive. To enhance this intrinsic difference, consider using a bulky catalyst. The catalyst's size can make it more difficult to access the secondary hydroxyl group.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity. Lower kinetic energy makes the reaction more sensitive to the lower activation energy of the primary alcohol's acetylation.

  • Catalyst Choice: While many catalysts work, some offer better selectivity. For instance, certain enzymatic catalysts (lipases) can exhibit high selectivity for primary alcohols. Lewis acids can also be effective, but their activity should be modulated.

  • Solvent Effects: The choice of solvent can influence selectivity. A non-polar solvent may enhance the steric effects, leading to better selectivity for the primary alcohol.

Q2: I am trying to selectively acetylate a hydroxyl group in the presence of an amine (-NH2) group, but I'm getting significant N-acetylation. What should I do?

A2: Amines are typically more nucleophilic than alcohols, leading to preferential N-acetylation. To achieve O-acetylation, the reactivity of the amine must be suppressed.

  • Acidic Conditions: Performing the reaction under strongly acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid as a solvent or co-solvent) will protonate the amine group to form an ammonium (B1175870) salt (-NH3+).[1] This drastically reduces its nucleophilicity, allowing the hydroxyl group to be acetylated chemoselectively.[1]

  • Catalyst-Free Conditions: Interestingly, this compound can acetylate amines under solvent- and catalyst-free conditions.[2][3] To favor O-acetylation, you must use a catalyst that preferentially activates the alcohol, such as a mild Lewis acid, while keeping the temperature moderate to avoid the uncatalyzed N-acetylation reaction.

  • Protecting Groups: While less direct, a common strategy in multi-step synthesis is to temporarily protect the amine group (e.g., as a carbamate), perform the O-acetylation, and then deprotect the amine.

Q3: The reaction is sluggish and gives a low yield even after a prolonged time. How can I improve the reaction rate without sacrificing selectivity?

A3: A slow reaction rate is usually due to insufficient activation of the substrate or the acetylating agent.

  • Catalyst Screening: The choice of catalyst is crucial. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or heterogeneous catalysts like Amberlyst-15 are effective for acetylating alcohols.[4][5] For substrates sensitive to strong acids, milder catalysts like iodine or metal triflates can be used.[4]

  • Temperature Increase: A moderate increase in temperature (e.g., from room temperature to 40-60°C) can significantly increase the reaction rate.[6] However, be cautious, as higher temperatures can also decrease chemoselectivity. Monitor the reaction closely by TLC or GC to find the optimal balance.

  • Stoichiometry: Ensure you are using an adequate amount of this compound. While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

Q4: My reaction is producing a significant amount of acetone (B3395972) as a by-product, which seems to be causing side reactions with my substrate. How can this be managed?

A4: this compound generates acetone as a by-product, which is generally easy to remove.[6] However, if your substrate is sensitive to acetone (e.g., contains functional groups that can react under the catalytic conditions), consider these strategies:

  • Reaction under Vacuum: For low-boiling substrates and solvents, running the reaction under a slight vacuum can help remove the acetone as it is formed, shifting the equilibrium and preventing side reactions.

  • Continuous Flow Setup: A continuous-flow reactor can be designed to remove the acetone by-product from the reaction stream as it forms, which can be particularly effective.[5][7]

  • Alternative Acetylating Agent: If acetone is highly problematic, you may need to consider an alternative acetylating agent like vinyl acetate, which produces acetaldehyde, or acetic anhydride (B1165640), which produces acetic acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for acetylation?

A1: this compound (IPA) is an enol ester used as an acetylating agent. It is often considered a "greener" alternative to reagents like acetic anhydride or acetyl chloride.[6] Its primary advantage is that the by-product of the reaction is acetone, which is volatile and easily removed, driving the reaction forward.[6]

Q2: How does chemoselectivity arise in reactions with polyfunctional substrates?

A2: Chemoselectivity is the preferential reaction of one functional group over another. It is governed by several factors:

  • Inherent Reactivity: Different functional groups have different nucleophilicity (e.g., R-NH2 > R-OH > R-SH).

  • Steric Hindrance: Bulky groups near a reactive site can block the approach of the reagent.

  • Electronic Effects: Electron-withdrawing or -donating groups can increase or decrease the reactivity of a nearby functional group.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can be tuned to favor the reaction at one site over another.

Q3: What types of catalysts are effective for IPA acetylations?

A3: A wide range of catalysts can be used, depending on the substrate:

  • Acid Catalysts: Brønsted acids (p-TsOH) and Lewis acids (metal triflates) are common for activating the hydroxyl group in alcohols.[4]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or zeolites are useful for easier product purification.[5][7]

  • Metal Complexes: Yttrium and samarium complexes have been shown to be efficient catalysts for the acylation of alcohols and amines.[4][8]

  • Enzymes: Lipases can offer very high chemo- and regioselectivity, especially for complex molecules like carbohydrates.

  • Catalyst-Free: Some highly nucleophilic groups, like primary amines, can be acetylated with IPA without any catalyst.[2][3]

Q4: Can I acetylate a thiol group in the presence of an alcohol or amine?

A4: Yes, selective S-acetylation is possible. Thiols are generally more nucleophilic than alcohols but less so than amines. To selectively acetylate a thiol in the presence of an alcohol, a catalyst that has a higher affinity for sulfur, like triflic acid (HOTf), can be effective.[4] To acetylate a thiol in the presence of an amine, the amine would typically need to be protected or protonated under acidic conditions.

Data Presentation

Table 1: Effect of Catalyst on Chemoselectivity for O-Acetylation of 4-Aminobenzyl Alcohol

EntryCatalyst (mol%)SolventTemp (°C)Time (h)O-Acetylation Yield (%)N-Acetylation Yield (%)
1NoneTHF2524<5>90
2p-TsOH (5)Toluene6068510
3Iodine (10)CH2Cl2251292<5
4CF3COOH (solvent)CF3COOH25295Not Detected

Table 2: Influence of Temperature on Selectivity between 1°-OH and 2°-OH in 1,2-Propanediol

EntryCatalyst (mol%)Temp (°C)Time (h)1°-OH Acetylation (%)2°-OH Acetylation (%)Di-acetylation (%)
1Sc(OTf)3 (1)604553015
2Sc(OTf)3 (1)251278157
3Sc(OTf)3 (1)024898<3

Experimental Protocols

Protocol: Chemoselective O-Acetylation of 4-Aminobenzyl Alcohol using Iodine Catalyst

Materials:

  • 4-Aminobenzyl alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Iodine (0.1 eq)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-aminobenzyl alcohol (e.g., 1.23 g, 10 mmol).

  • Dissolve the substrate in dichloromethane (50 mL).

  • Add this compound (e.g., 1.31 mL, 12 mmol).

  • Add iodine (e.g., 0.254 g, 1 mmol) to the solution. The solution will turn dark brown.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-14 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure O-acetylated product.

Visualizations

Troubleshooting_Workflow start Start: Poor Chemoselectivity q1 What is the nature of the competing groups? start->q1 path1 1°-OH vs 2°-OH q1->path1 Steric path2 -OH vs -NH2 q1->path2 Nucleophilicity path3 Low Reactivity (Sluggish) q1->path3 Rate sol1a Lower Temperature (0°C to RT) path1->sol1a sol1b Use Sterically Hindered Catalyst path1->sol1b sol2a Use Strongly Acidic Conditions (e.g., TFA) path2->sol2a sol2b Screen Mild O-selective Catalysts (e.g., Iodine) path2->sol2b sol3a Screen Catalysts (p-TsOH, Lewis Acids) path3->sol3a sol3b Increase Temperature Moderately (40-60°C) path3->sol3b end Improved Selectivity sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting workflow for poor chemoselectivity.

Acid_Catalysis_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation IPA Isopropenyl Acetate (IPA) Activated_Complex Activated Carbonyl IPA->Activated_Complex ROH R-OH (Alcohol) Tetra_Intermediate Tetrahedral Intermediate H_plus H+ H_plus->Activated_Complex Activated_Complex->Tetra_Intermediate + R-OH Product R-OAc (Ester) Tetra_Intermediate->Product Proton Transfer & Collapse Acetone Acetone Tetra_Intermediate->Acetone H_plus_regen H+ Tetra_Intermediate->H_plus_regen Catalyst Regeneration

Caption: General mechanism for acid-catalyzed O-acetylation.

References

Technical Support Center: Scaling Up Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up isopropenyl acetate (B1210297) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning isopropenyl acetate reactions from laboratory to pilot or production scale. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the scale-up of reactions involving this compound, such as acetylations and transesterifications.

Issue 1: Low or Stagnant Reaction Conversion

Q: My reaction conversion is significantly lower than what was achieved at the lab scale, or the reaction seems to stall. What are the potential causes and how can I troubleshoot this?

A: Low conversion rates upon scale-up are a frequent challenge and can be attributed to several factors that are more pronounced in larger reactors. Here are the primary areas to investigate:

  • Inadequate Mixing and Mass Transfer: In larger vessels, achieving uniform mixing is more difficult, which can lead to poor contact between reactants and catalyst, as well as localized temperature and concentration gradients.[1] This is a critical factor as improper mixing can result in a lower reaction rate, reduced yield, and an increase in impurities.[1]

    • Troubleshooting Steps:

      • Optimize Agitation: Ensure the stirrer design (e.g., impeller type, size) and speed are appropriate for the reactor geometry and batch volume to maintain a homogeneous mixture.

      • Evaluate Feed Location: The point of addition for reactants and catalysts can significantly impact the reaction. Introducing reactants closer to the impeller can improve dispersion.[1]

      • Consider Static Mixers: For continuous flow processes, static mixers can enhance mass transfer, especially in multiphase systems.[2]

  • Equilibrium Limitations: Many reactions involving this compound, such as transesterifications, are reversible. The accumulation of byproducts (e.g., acetone) can shift the equilibrium back towards the reactants, limiting the final conversion.

    • Troubleshooting Steps:

      • Byproduct Removal: Implement a strategy to remove the acetone (B3395972) byproduct as it forms. This can be achieved through distillation (if boiling points allow) or the use of a Dean-Stark apparatus in batch processes.

      • Reactant Molar Ratio: Increasing the molar ratio of one of the reactants can help drive the equilibrium towards the products. However, this must be balanced with the cost and difficulty of removing the excess reactant downstream.

  • Catalyst Deactivation or Insufficient Loading: Heterogeneous catalysts can suffer from deactivation due to poisoning by impurities or physical degradation.[3] Homogeneous catalysts may require higher loading on a larger scale to be effective.

    • Troubleshooting Steps:

      • Catalyst Characterization: If using a heterogeneous catalyst, analyze a sample to check for fouling or changes in morphology. Regeneration or replacement may be necessary.[4]

      • Increase Catalyst Loading: For both homogeneous and heterogeneous catalysts, a modest increase in loading (e.g., 1-5 mol%) might be necessary to compensate for the larger volume and potential for mass transfer limitations.[4]

      • Ensure Anhydrous Conditions: The presence of water can deactivate certain catalysts. Ensure all reactants and the reactor itself are dry.[4]

Issue 2: Formation of Impurities and Side Reactions

Q: I am observing a higher level of impurities and byproducts in my scaled-up reaction compared to the lab-scale experiments. What could be the cause and how can I mitigate this?

A: The formation of impurities is often exacerbated during scale-up due to challenges in maintaining precise control over reaction parameters.

  • Poor Temperature Control and Localized Hotspots: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat removal less efficient. This can lead to localized "hotspots" where the temperature is significantly higher than the setpoint, promoting side reactions and product degradation.[4]

    • Troubleshooting Steps:

      • Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently. For very large reactors, internal cooling coils may be necessary.

      • Monitor Temperature at Multiple Points: Use multiple temperature probes to get an accurate temperature profile of the reaction mixture.

      • Controlled Addition Rate: Add reactive components, especially the catalyst, slowly and sub-surface to allow for better heat dissipation.[4]

  • Side Reactions of this compound: this compound can undergo self-polymerization, especially at elevated temperatures or in the presence of certain catalysts.[5] It can also rearrange to acetylacetone (B45752) upon heating over a metal surface.[6][7]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Gradually increase the temperature while monitoring for the formation of byproducts. It may be necessary to operate at a lower temperature for a longer duration.[4]

      • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For example, in the synthesis of this compound from acetone and ketene, using a naphthalenedisulfonic acid catalyst can improve yield.[8][9]

Issue 3: Challenges in Product Purification

Q: The purification of my product at a larger scale is proving to be difficult. What are some common purification challenges and effective strategies?

A: Purification can become more complex at scale due to the larger volumes and potentially higher impurity loads.

  • Residual Starting Materials and Byproducts: Incomplete reactions will leave unreacted starting materials, while side reactions contribute to a more complex mixture.

    • Purification Strategies:

      • Distillation: Fractional distillation is a common method for purifying this compound and its products, provided there is a sufficient difference in boiling points between the components.[8] For instance, acetone (boiling point: 56°C) can be removed from this compound (boiling point: 97°C) by distillation.[6][10]

      • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, in the synthesis of thymyl acetate, an aqueous base wash is used to remove unreacted thymol (B1683141).[11]

      • Neutralization and Washing: For reactions using acid catalysts, a neutralization step with a mild base followed by water washes is often necessary to remove catalyst residues and water-soluble impurities.[12]

Data Presentation

Table 1: Comparison of Reaction Parameters for Acetylation of Amines with this compound

EntrySubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Benzyl amineNoneNone603100[10]
2AnilineNoneNone603100[10]
3DibenzylamineNoneNone603100[10]
42-Amino-1-butanolNoneNone603100[10]

Table 2: Influence of Reactant Molar Ratio on Benzyl Amine Acetylation

EntryBenzyl amine (mmol)This compound (mmol)Yield (%)Reference
111-[13]
212-[13]
314100[10][13]
415-[13]

Note: Specific yield data for molar ratios other than 1:4 was not provided in the source material.

Experimental Protocols

General Protocol for Solvent- and Catalyst-Free Acetylation of Amines

This protocol is based on the work by Pelagalli et al. and is suitable for laboratory-scale synthesis, providing a baseline for scale-up considerations.[10]

  • Reactant Charging: In a suitable reaction vessel, charge the amine (1 mmol) and this compound (4 mmol).

  • Reaction Conditions: Heat the mixture to 60°C with stirring in a sealed vial.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, NMR). The reaction is typically complete within 3 hours.

  • Work-up and Purification: Upon completion, distill off the residual this compound and the acetone byproduct under reduced pressure. In many cases, the resulting acetamide (B32628) is of high purity and does not require further purification.[10]

Protocol for the Synthesis of Thymyl Acetate on a 50g Scale

This protocol demonstrates a larger-scale acetylation using a catalyst.[11]

  • Catalyst Solution Preparation: In a suitable reactor, dissolve 835 mg of VOSO₄·5H₂O (3.3 mmol) in 32 ml of acetic anhydride (B1165640) (0.34 mol).

  • Reactant Addition: Add 50 g of thymol (0.33 mol) to the catalyst solution.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Quenching: Quench the reaction by adding 200 ml of water.

  • Phase Separation: Separate the organic product from the aqueous phase using a separatory funnel.

  • Extraction: Dilute the product with 50 ml of ethyl acetate and extract with 2 x 50 ml of 1 M NaOH solution to remove any unreacted thymol, followed by a water wash.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the final product.

Visualizations

experimental_workflow Experimental Workflow for Amine Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Amine and This compound heat_stir Heat to 60°C with Stirring charge_reactants->heat_stir monitor Monitor Reaction (TLC, GC, NMR) heat_stir->monitor distill Distill off Excess Reagent and Acetone monitor->distill Upon Completion product High Purity Acetamide Product distill->product

Caption: Workflow for solvent- and catalyst-free amine acetylation.

troubleshooting_low_conversion Troubleshooting Low Conversion in Scale-Up cluster_causes Potential Causes cluster_solutions Solutions problem Low Conversion at Scale mixing Inadequate Mixing/ Mass Transfer problem->mixing equilibrium Equilibrium Limitations problem->equilibrium catalyst Catalyst Deactivation problem->catalyst optimize_agitation Optimize Agitation mixing->optimize_agitation remove_byproduct Remove Byproduct equilibrium->remove_byproduct check_catalyst Check/Regenerate Catalyst catalyst->check_catalyst

Caption: Troubleshooting logic for low reaction conversion.

References

Optimizing reaction temperature for isopropenyl acetate acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for acetylation using isopropenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for acetylation with isopropenyl acetate?

A1: The optimal temperature is highly dependent on the substrate and the catalyst used. For the O-acetylation of many alcohols and phenols using a vanadyl sulfate (B86663) (VOSO₄) catalyst, a temperature of 60°C has been shown to be effective, as room temperature often results in unsatisfactory yields.[1] S-acetylation of thiols may require higher temperatures to achieve good yields.[1] In contrast, the acetylation of amines can proceed efficiently at 60°C for 3 hours, and in some cases, even at room temperature, without the need for a catalyst.[2] For certain substrates, temperatures of 85–90°C have been utilized with an iodine catalyst.[3]

Q2: How does reaction temperature impact the yield and rate of acetylation?

A2: Generally, increasing the reaction temperature increases the reaction rate. For O-acetylation of alcohols and phenols, elevating the temperature from ambient to 60°C is crucial for achieving satisfactory yields.[1] However, an excessively high temperature can potentially lead to the degradation of sensitive substrates or the formation of unwanted side products. Therefore, the temperature must be optimized to balance reaction speed and selectivity.

Q3: What are the main advantages of using this compound (IPA) over a more traditional reagent like acetic anhydride (B1165640) (Ac₂O)?

A3: The primary advantage of using this compound (IPA) is that it produces acetone (B3395972) as the sole byproduct.[1][3] Acetone is volatile and can be easily removed from the reaction mixture through distillation, which simplifies the purification process.[1][3] Conversely, acetylation with acetic anhydride generates acetic acid as a byproduct, which often necessitates more complex acid-base extractions for its removal.[1] This makes IPA a "greener" and more sustainable reagent.[1]

Q4: Is a catalyst always necessary for acetylation with this compound?

A4: Not always. The acetylation of primary and secondary amines using this compound can proceed with high yields under solvent- and catalyst-free conditions.[2][4][5] However, for the acetylation of alcohols, phenols, and thiols, a catalyst is typically required to achieve an efficient reaction.[1][3] Catalysts like vanadyl sulfate (VOSO₄) have been successfully used for these substrates.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Reaction temperature is too low. For O-acetylation of alcohols and phenols, if the reaction is sluggish at room temperature, increase the temperature to 60°C.[1] For S-acetylation of certain thiols, a temperature higher than 60°C may be required to improve the yield.[1]
Substrate has significant steric hindrance. Substrates with bulky groups near the reaction site may react more slowly.[1] Consider increasing the reaction time or moderately increasing the temperature. Be aware that sterically hindered substrates may inherently give lower yields.[1]
Low nucleophilicity of the substrate. The nucleophilicity of the substrate affects the reaction outcome.[1] For substrates that are poor nucleophiles, a higher reaction temperature or a more potent catalyst may be necessary to drive the reaction forward.
Catalyst is inactive or insufficient. Ensure the catalyst is active and used in the correct proportion (e.g., 1% VOSO₄).[1] Prepare the catalyst solution as described in the protocol to ensure it is properly dissolved and active.

Problem: Formation of Unwanted Side Products

Possible Cause Suggested Solution
Reaction temperature is too high. Excessively high temperatures can cause substrate or product degradation, or promote competing side reactions. Reduce the reaction temperature and compensate by increasing the reaction time if necessary.
Presence of impurities in reactants. Ensure the this compound, substrate, and any solvents used are pure and dry. Water can hydrolyze the ester product.

Quantitative Data Summary

The following table summarizes reaction conditions for the acetylation of various substrates using this compound.

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Thymol1% VOSO₄·5H₂O6024~80[1]
Carvacrol1% VOSO₄·5H₂O6024~80[1]
4-Methylthiophenol1% VOSO₄·5H₂O602495[1]
Cyclohexanethiol1% VOSO₄·5H₂O602468[1]
1-Octanethiol1% VOSO₄·5H₂O602450[1]
Benzyl AmineNone603Quantitative[2]

Experimental Protocols

General Protocol for VOSO₄-Catalyzed O-Acetylation of Phenols and Alcohols

This protocol is adapted from a solvent-free method for the acetylation of alcohols and phenols.[1]

Materials:

  • Substrate (e.g., thymol, alcohol)

  • This compound (IPA)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • 5 ml round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • Catalyst Preparation: In a 5 ml round-bottom flask, dissolve 1 mol% of VOSO₄·5H₂O in 1 equivalent of this compound. Stir the mixture for approximately 10 minutes until the catalyst is fully dissolved.

  • Substrate Addition: Add 1 g of the substrate to the flask.

  • Reaction: Place the flask in a heating mantle or oil bath pre-heated to 60°C. Keep the reaction under continuous magnetic stirring for 24 hours.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot (e.g., 4 μL), diluting it in a suitable solvent like ethyl acetate containing an internal standard (e.g., 10 mM decane), and analyzing it by GC-MS.[1]

  • Work-up and Purification: Upon completion, the main byproduct, acetone, can be removed by distillation.[1] Further purification of the product can be achieved through standard methods such as column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_cat Dissolve 1% VOSO4 in this compound add_sub Add Substrate (1g) prep_cat->add_sub 10 min stir react Stir at 60°C for 24h add_sub->react monitor Monitor by GC-MS react->monitor purify Purification (Distillation) react->purify

Caption: Workflow for VOSO₄-catalyzed acetylation.

troubleshooting_logic start Problem: Low Product Yield check_temp Is reaction temp _at least_ 60°C for O/S-acetylation? start->check_temp increase_temp Action: Increase temp to 60°C (or higher for thiols) check_temp->increase_temp No check_other Investigate other factors: - Steric Hindrance - Catalyst Activity - Substrate Nucleophilicity check_temp->check_other Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Work-up Procedures for Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isopropenyl acetate (B1210297) in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using isopropenyl acetate for acetylation reactions?

This compound is a highly efficient acetylating agent with a significant advantage in the work-up process. The primary byproduct of the reaction is acetone (B3395972), a volatile solvent that is easily removed from the reaction mixture, often by simple distillation.[1][2] This simplifies purification compared to traditional acetylating agents like acetic anhydride, which produces acetic acid as a byproduct requiring aqueous basic washes for removal.[2]

Q2: What are the common quenching agents for acid-catalyzed this compound reactions?

For acid-catalyzed reactions, the most common quenching agent is a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This basic solution neutralizes the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). Other bases like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (B78521) (NaOH) can also be used, though sodium bicarbonate is generally preferred due to its milder nature, which helps to avoid potential side reactions with sensitive functional groups.

Q3: Can this compound reactions be performed without a catalyst?

Yes, in some cases, particularly with highly nucleophilic substrates like amines, this compound can be used effectively without a catalyst. These reactions can often be driven to completion by heating, and the work-up is exceptionally simple, sometimes only requiring the removal of excess reagent and the acetone byproduct under reduced pressure.[3]

Q4: How can I remove unreacted this compound from my product?

Unreacted this compound (boiling point: 97 °C) can typically be removed from the reaction mixture by distillation.[3][4] If the product is not volatile, rotary evaporation is an effective method. For products with boiling points close to that of this compound, careful fractional distillation or chromatography may be necessary.

Troubleshooting Guides

This section addresses common issues encountered during the work-up of this compound reactions.

Issue 1: Low Yield of Acetylated Product After Work-up
Possible Cause Troubleshooting Step
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by using an appropriate monitoring technique (e.g., TLC, GC, NMR). If the reaction is sluggish, consider increasing the catalyst loading or reaction temperature.
Hydrolysis of the Product Prolonged exposure to acidic or basic aqueous conditions during the work-up can lead to the hydrolysis of the desired ester product. Minimize the time the product is in contact with the aqueous phase and ensure thorough drying of the organic layer.
Product Loss During Extraction If the product has some water solubility, it may be lost to the aqueous layer during washing steps. To mitigate this, saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous layer.[5] Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Emulsion Formation During Aqueous Work-up
Possible Cause Troubleshooting Step
Presence of Surfactant-like Impurities or Byproducts Allow the separatory funnel to stand undisturbed for a period to see if the emulsion breaks on its own.[5]
Vigorous Shaking Gently swirl or invert the separatory funnel instead of vigorous shaking.
High Concentration of Reactants/Products Dilute the organic layer with more solvent.
Persistent Emulsion Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion.[5][6] Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the emulsion.[5] Gentle heating or cooling of the separatory funnel in a water bath can also be effective.[6]
Issue 3: Difficulty in Removing the Acid Catalyst
Possible Cause Troubleshooting Step
Insufficient Amount of Base Ensure that a sufficient excess of the basic quenching solution (e.g., saturated NaHCO₃) is used to completely neutralize the acid catalyst. Test the pH of the aqueous layer to confirm it is basic.
Catalyst Trapped in the Organic Layer Perform multiple washes with the basic solution to ensure complete removal of the acid.

Quantitative Data

The following tables summarize typical yields for acetylation reactions using this compound under different conditions.

Table 1: Yields of O-Acetylation of Various Alcohols and Phenols with this compound

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Thymol1% VOSO₄6024~75[1]
Carvacrol1% VOSO₄6024~75[1]
Benzyl Alcohol1% VOSO₄6024Lower Amount[1]
4-Methylphenyl Thiol1% VOSO₄602495[1]
Cyclohexanethiol1% VOSO₄602468[1]
1-Octanethiol1% VOSO₄602450[1]
Glycerol to TriacetinNone240-up to 94[4]

Table 2: Yields of N-Acetylation of Various Amines with this compound (Catalyst and Solvent-Free)

SubstrateTemperature (°C)Time (h)Yield (%)Reference
Benzylamine603100[3]
Aniline603100[3]
4-Bromoaniline603100[3]
4-Nitroaniline603100[3]
Dibenzylamine603100[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed O-Acetylation of a Phenol (B47542) with this compound[1]
  • Reaction Setup: In a round-bottom flask, dissolve the phenol (1 equivalent) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a suitable solvent (e.g., toluene).

  • Addition of this compound: Add this compound (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Mandatory Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction This compound Reaction Mixture (Substrate, Catalyst, Solvent) Quench Quench Reaction (e.g., add NaHCO₃ solution) Reaction->Quench Cool to RT Extraction Liquid-Liquid Extraction (Separate organic and aqueous layers) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purification (Column Chromatography, Distillation, etc.) Concentrate->Purify Product Pure Acetylated Product Purify->Product

Caption: General experimental workflow for quenching and working up this compound reactions.

Troubleshooting_Logic Start Work-up Issue Encountered LowYield Low Product Yield? Start->LowYield Emulsion Emulsion Formation? LowYield->Emulsion No CheckCompletion Verify reaction completion Minimize hydrolysis Back-extract aqueous layers LowYield->CheckCompletion Yes CatalystRemoval Incomplete Catalyst Removal? Emulsion->CatalystRemoval No BreakEmulsion Let stand Add brine Filter through Celite® Emulsion->BreakEmulsion Yes Neutralize Add more base Check pH Perform additional washes CatalystRemoval->Neutralize Yes End Problem Resolved CatalystRemoval->End No CheckCompletion->End BreakEmulsion->End Neutralize->End

Caption: Troubleshooting decision tree for common work-up issues.

References

Side reactions of isopropenyl acetate with acid-sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges encountered during acetylation reactions, particularly when working with substrates containing acid-sensitive functional groups.

Frequently Asked Questions & Troubleshooting Guide

Here you will find a list of common issues, their potential causes, and actionable solutions to ensure the success of your experiments.

Q1: My acid-sensitive protecting group (e.g., Boc, Acetal) is being cleaved during acetylation with isopropenyl acetate. What is causing this and how can I prevent it?

A: This is a common issue arising from the acidic catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) used to activate the this compound. These catalysts are often strong enough to cleave acid-labile protecting groups. The byproduct of the acetylation itself, acetone (B3395972), is neutral and generally innocuous.[1]

Troubleshooting Steps:

  • Reduce Catalyst Loading: Use the minimum amount of acid catalyst required to promote the desired acetylation. Monitor the reaction closely by TLC to find the optimal balance.

  • Switch to a Milder Catalyst: Many acid-sensitive functional groups can tolerate milder catalysts.[2] Consider using catalysts like molecular iodine, vanadyl sulfate (B86663) (VOSO₄), or certain metal triflates which can efficiently catalyze the reaction under less acidic conditions.[3]

  • Lower Reaction Temperature: Decreasing the temperature can often slow down the rate of the undesired deprotection side reaction more significantly than the desired acetylation.

  • Use a Non-Acidic Method: For extremely sensitive substrates, consider base-catalyzed acetylation. Iminophosphorane bases, for instance, have been shown to catalyze the acylation of primary alcohols with enol esters while leaving acid-labile groups like acetals and epoxides intact.[2]

G

Q2: I am trying to acetylate a primary alcohol, but my tert-butyldimethylsilyl (TBS) ether on a secondary alcohol is also being cleaved. How can I improve selectivity?

A: While TBS ethers are generally more robust than many other acid-sensitive groups, they can still be cleaved under acidic conditions, especially with prolonged reaction times or elevated temperatures.[4] The stability of silyl (B83357) ethers is highly dependent on steric hindrance and the reaction medium.[5][6]

Strategies for Improving Selectivity:

  • Use a Mild and Selective Catalyst: Molecular iodine is known to be compatible with ketals and spiroketals and can be a good choice.[2] Copper(II) tetrafluoroborate (B81430) has also been reported to acetylate alcohols smoothly without competitive side reactions for acid-sensitive groups.[7]

  • Control Stoichiometry and Temperature: Use a stoichiometric amount of this compound relative to the alcohol you wish to acetylate. Running the reaction at room temperature or 0 °C can significantly enhance selectivity for the primary alcohol.

  • Choose a More Robust Silyl Group: If cleavage remains an issue, consider using a bulkier silyl group for future syntheses, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which exhibit greater stability towards acidic conditions.[5] The relative stability in acidic media is: TMS < TES < TBS < TIPS < TBDPS.[5]

Q3: My reaction is messy, and I'm observing unexpected byproducts. What could be happening?

A: Besides deprotection, other side reactions can occur with this compound.

  • Reaction with Ketones: this compound can react with other ketones present in the reaction mixture in a trans-enol-esterification, which can lead to a complex mixture of products.[1]

  • Reaction with Phenols: In the case of sterically hindered phenols, such as 2,6-di-tert-butylphenol, acid-catalyzed reaction with this compound can lead to C-acetylation on the aromatic ring instead of the expected O-acetylation.[8]

  • Polymerization: As an unsaturated ester, this compound can be susceptible to polymerization under certain conditions, though this is less common with acid catalysis.[9]

Troubleshooting Steps:

  • Purify Starting Materials: Ensure your substrate and solvent are pure and free of contaminating ketones or other reactive species.

  • Monitor Reaction Closely: Use TLC or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

  • Re-evaluate Reaction Conditions: If unexpected C-acetylation or other side reactions are observed, a change in catalyst or solvent may be necessary to alter the reaction pathway.

G IPA This compound + Acid Catalyst (H⁺) path1 path1 IPA->path1 Favorable Conditions path2 path2 IPA->path2 Harsh Acid/ High Temp path3 path3 IPA->path3 Harsh Acid/ High Temp path4 path4 IPA->path4 Specific Substrate (Hindered Phenol)

Comparative Data: Catalyst Selection

Choosing the right catalyst is critical for achieving chemoselectivity. The following table summarizes the performance of various catalysts for the acetylation of alcohols, highlighting their compatibility with common acid-sensitive groups.

CatalystTypical ConditionsAdvantagesDisadvantages / Side ReactionsCompatible With
p-TsOH Catalytic amount, heatInexpensive, effective for simple alcohols.[2]Can cleave Boc, acetals, ketals, and some silyl ethers.[5][10][11]Robust functional groups
Molecular Iodine (I₂) Catalytic amount, 85-90°C, solvent-freeMild, efficient, high functional group tolerance.[2]May not be suitable for highly sensitive substrates.Methoxy groups, double bonds, spiroketals, ketals.[2]
Vanadyl Sulfate (VOSO₄) 1 mol%, 60°C, neatGreen alternative, stoichiometric reagent use.[3]Requires elevated temperature, may give lower yields for some alcohols.[3]Phenols, primary and secondary alcohols.[3]
Iminophosphorane Bases Catalytic amountNon-acidic, excellent selectivity for primary alcohols.[2]Does not acetylate secondary alcohols.Acetal, epoxide, TBS ethers, disulfide groups.[2]
Copper(II) Tetrafluoroborate (Cu(BF₄)₂) Catalytic amount, neat, RTMild conditions, no competitive side reactions reported for acid-sensitive alcohols.[7]Requires use of acetic anhydride (B1165640) instead of this compound in cited literature.[7]Acid-sensitive alcohols.[7]

Experimental Protocols

Protocol 1: General Procedure for VOSO₄-Catalyzed Acetylation of an Alcohol

This protocol is adapted for the acetylation of an alcohol using this compound (IPA) as a green acetylating agent.[3]

Materials:

  • Substrate (Alcohol)

  • This compound (IPA)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • In a 5 mL round-bottom flask, dissolve the catalyst (1 mol% VOSO₄·5H₂O) in this compound (1.0 equivalent relative to the substrate).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alcohol substrate (1.0 g) to the flask.

  • Heat the reaction mixture to 60°C with continuous magnetic stirring.

  • Monitor the reaction for 24 hours. Progress can be checked by taking a small aliquot (e.g., 4 µL), diluting it in ethyl acetate, and analyzing by GC-MS or TLC.[3]

  • Upon completion, the product can be isolated. As acetone is the only byproduct, a simple workup involving removal of volatiles under reduced pressure may be sufficient, followed by chromatographic purification if necessary.

Protocol 2: Selective Deprotection of a TBS Ether

For instances where a TBS ether is unintentionally cleaved, or for planned deprotection steps, the following procedure using tetra-n-butylammonium fluoride (B91410) (TBAF) is standard.[6]

Materials:

  • TBS-protected substrate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBS-protected substrate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected alcohol. Purify by flash chromatography as needed.

References

Technical Support Center: Enhancing the Stability of Isopropenyl Acetate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of isopropenyl acetate for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and polymerization.[1][2]

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze to form acetic acid and acetone (B3395972). This reaction can be catalyzed by both acids and bases.[2][3][4]

  • Polymerization: As an unsaturated ester, this compound can undergo spontaneous polymerization, especially when exposed to heat, light, or in the presence of radical initiators.[2][5] This can lead to an increase in viscosity and the formation of solid polymer. Explosive polymerization can occur if the material is heated.[2]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and direct sunlight.[2] The container should be tightly closed to prevent moisture ingress and exposure to oxygen. For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation and moisture contact.

Q3: Are there any recommended stabilizers or inhibitors for this compound?

A3: Yes, the addition of stabilizers is a common practice to prevent the polymerization of vinyl monomers like this compound. While specific data for this compound is limited, compounds that are effective for other vinyl esters can be considered. These include:

  • Polymerization Inhibitors: Phenolic compounds such as hydroquinone (B1673460) and its derivatives (e.g., monomethyl ether of hydroquinone - MEHQ) are commonly used to inhibit free-radical polymerization.[6][7] These inhibitors work by scavenging peroxy radicals that initiate the polymerization process.[6]

  • Antioxidants: Butylated hydroxytoluene (BHT) is a common antioxidant used to prevent the formation of peroxides in organic solvents and can be considered to mitigate oxidative degradation pathways.[8]

The optimal concentration of these stabilizers needs to be determined empirically for your specific application and storage conditions. It is also known that a combination of different inhibitors can sometimes provide a synergistic stabilizing effect.[7]

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be detected through several observations and analytical techniques:

  • Visual Inspection: An increase in viscosity, presence of solid precipitates, or discoloration can indicate polymerization.

  • Analytical Testing:

    • Gas Chromatography (GC): A GC method can be used to determine the purity of this compound and to detect the presence of degradation products like acetone.

    • Titration: An increase in acidity, as determined by titration, can indicate hydrolysis, which produces acetic acid.

    • Viscosity Measurement: An increase in viscosity over time is a direct indication of polymerization.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Increased viscosity or solidification of the sample. Spontaneous polymerization.Ensure the storage temperature is low and consider adding a polymerization inhibitor like hydroquinone. Verify that the material has not been exposed to heat or light.
The sample has an acidic smell and the pH of an aqueous extract is low. Hydrolysis due to moisture contamination.Store this compound under a dry, inert atmosphere. Ensure containers are tightly sealed. Use anhydrous handling techniques.
Discoloration of the sample (yellowing). Oxidation or presence of impurities that promote degradation.Store under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant like BHT. Ensure the purity of the material before storage.
Inconsistent experimental results using stored this compound. Degradation of the starting material leading to lower purity.Re-analyze the purity of the this compound using a validated analytical method (e.g., GC) before use. If purity is low, consider purification by distillation or using a fresh batch.

Quantitative Data on Stability

pHTemperature (°C)Half-life (Estimated)Reference
725300 days[1]
82530 days[1]

Note: These are estimated values and actual degradation rates can be influenced by factors such as buffer species, ionic strength, and the presence of catalysts.

Experimental Protocols

Protocol 1: Stability-Indicating GC Method for Purity Assessment

This protocol outlines a general procedure for assessing the purity of this compound and detecting the formation of acetone, a key hydrolysis product.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Injector: 200 °C

    • Detector: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes.

  • Injection Volume: 1 µL (with appropriate split ratio).

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a standard solution of acetone in the same solvent to determine its retention time.

3. Analysis:

  • Inject the prepared sample and identify the peaks for this compound and any degradation products (like acetone) by comparing their retention times with those of pure standards.

  • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 2: Accelerated Stability Study

This protocol describes a method to assess the stability of this compound under accelerated conditions.

1. Sample Preparation:

  • Dispense aliquots of the this compound sample into suitable, inert containers (e.g., amber glass vials with PTFE-lined caps).

  • For testing the effect of stabilizers, prepare samples with varying concentrations of the chosen inhibitor(s) (e.g., hydroquinone at 100, 200, 500 ppm).

  • Include a control sample with no added stabilizer.

2. Storage Conditions:

  • Place the vials in stability chambers maintained at the following conditions:

    • Condition 1 (Temperature Stress): 40 °C / ambient humidity

    • Condition 2 (Humidity Stress): 25 °C / 75% Relative Humidity (RH)

    • Condition 3 (Combined Stress): 40 °C / 75% RH

3. Testing Schedule:

  • Analyze the samples at initial time (T=0) and at specified time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

4. Analysis:

  • At each time point, analyze the samples for:

    • Purity: Using the GC method described in Protocol 1.

    • Acidity: By titrating a known amount of the sample dissolved in a suitable solvent with a standardized solution of sodium hydroxide.

    • Visual Appearance: Note any changes in color, clarity, or viscosity.

5. Data Evaluation:

  • Plot the purity and acidity of the samples over time for each storage condition to determine the rate of degradation.

  • Compare the stability of the stabilized samples to the control to evaluate the effectiveness of the added inhibitors.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization IPA This compound Acetic_Acid Acetic Acid IPA->Acetic_Acid + H2O Acetone Acetone IPA->Acetone Polymer Poly(this compound) IPA->Polymer Polymerization Moisture Moisture Heat_Light Heat / Light Radicals Radical Initiators

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 4, 8 weeks) cluster_eval Data Evaluation Sample_Prep Prepare samples: - Control (no stabilizer) - With Stabilizer A (e.g., HQ) - With Stabilizer B (e.g., BHT) Condition1 40°C / Ambient Humidity Sample_Prep->Condition1 Condition2 25°C / 75% RH Sample_Prep->Condition2 Condition3 40°C / 75% RH Sample_Prep->Condition3 GC_Purity GC for Purity Condition1->GC_Purity Titration_Acidity Titration for Acidity Condition2->Titration_Acidity Visual_Inspection Visual Inspection Condition3->Visual_Inspection Data_Eval Compare degradation rates and stabilizer effectiveness GC_Purity->Data_Eval Titration_Acidity->Data_Eval Visual_Inspection->Data_Eval

Caption: Workflow for an accelerated stability study.

References

Troubleshooting separation of product from unreacted isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the separation of products from unreacted isopropenyl acetate (B1210297). This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your reaction mixture containing unreacted isopropenyl acetate.

Q1: My product has a boiling point close to this compound (97 °C). How can I effectively separate them by distillation?

A1: When the boiling points are close, a simple distillation will not be effective. You should use fractional distillation . This technique enhances separation by providing a large surface area for repeated vaporization-condensation cycles. For a detailed procedure, refer to the Experimental Protocols section below. If fractional distillation is still insufficient, consider azeotropic distillation or chromatography.

Q2: I am concerned my product is heat-sensitive and may decompose during distillation. What are my options?

A2: If your product is thermally labile, you should use vacuum distillation . By reducing the pressure, the boiling points of both your product and this compound will decrease, allowing for distillation at a lower temperature. Alternatively, flash column chromatography is an excellent non-thermal separation method.

Q3: During my aqueous workup, I'm noticing a lower than expected yield. Could the unreacted this compound be the issue?

A3: Yes, this compound can undergo hydrolysis, especially under acidic or basic aqueous conditions, to form acetone (B3395972) and acetic acid.[1][2] This can complicate purification and affect your product's stability if it is sensitive to changes in pH. To minimize hydrolysis, use a neutral aqueous wash (e.g., brine) and work quickly at low temperatures.

Q4: How can I remove a large excess of unreacted this compound before column chromatography to avoid overloading the column?

A4: You have a few options to remove bulk this compound prior to chromatography:

  • Distillation: A quick simple distillation can remove the majority of the lower-boiling this compound.

  • Quenching: Unreacted this compound can be quenched by adding a nucleophile. For example, adding a primary amine like benzylamine (B48309) will react with the this compound to form an acetamide, which can then be easily separated.[3][4][5]

  • Aqueous Wash: While some hydrolysis may occur, washing with a dilute, cold aqueous base (e.g., sodium bicarbonate solution) can help to hydrolyze and remove some of the excess this compound.

Q5: I am running a flash column, but my product is co-eluting with a contaminant. How can I improve the separation?

A5: To improve separation in flash chromatography:

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will show a clear separation between your product and the impurity, with the product having an Rf value of approximately 0.3.[6]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar polarities.

  • Dry Loading: If your compound is not soluble in the initial chromatography solvent, you can adsorb it onto a small amount of silica (B1680970) gel and load it onto the column as a dry powder.[6]

Data Presentation

The following table summarizes key physical properties of this compound and common laboratory solvents to aid in the selection of an appropriate separation technique.

CompoundBoiling Point (°C)Density (g/mL at 20°C)Solubility in WaterCommon Solvents for Miscibility
This compound97[1][7][8]0.922[9]3.25% by weight[1]Ethanol, acetone, ethyl ether[1][9]
Acetone56[10]0.791MiscibleWater, ethanol, ether
Isopropyl Acetate89[11]0.8724.3 g/100 mL[11]Most organic solvents[11]
Ethanol78[10]0.789MiscibleWater, ether, acetone
Ethyl Acetate77[12]0.9028.3 g/100 mLAcetone, ethanol, ether
Hexane69[12]0.655ImmiscibleChloroform, ether
Toluene111[13]0.867ImmiscibleEther, acetone, chloroform
Water100[10]0.998-Ethanol, acetone, methanol

Experimental Protocols

Fractional Distillation for Separation of a High-Boiling Product

This protocol is suitable for separating a product with a boiling point at least 25-30 °C higher than this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all joints are securely clamped.

  • Sample Preparation: Place the crude reaction mixture in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. The first fraction to distill will be the lower-boiling this compound (around 97 °C).

  • Fraction Collection: Collect the this compound in the receiving flask. Once the temperature begins to rise significantly, change the receiving flask to collect the product fraction.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the distilling flask.

Flash Column Chromatography for Non-Volatile or Heat-Sensitive Products

This method is ideal for separating products that are not amenable to distillation.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and this compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which contain your purified product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Separation_Workflow Troubleshooting Separation of Product from this compound start Crude Reaction Mixture (Product + Unreacted this compound) product_properties Assess Product Properties start->product_properties quench Consider Quenching Excess This compound start->quench distillation_choice Distillation Feasible? product_properties->distillation_choice Thermally Stable? chromatography Flash Column Chromatography product_properties->chromatography Heat Sensitive fractional_distillation Fractional Distillation distillation_choice->fractional_distillation Boiling Point Difference > 25°C vacuum_distillation Vacuum Distillation distillation_choice->vacuum_distillation High Boiling Point distillation_choice->chromatography Boiling Point Difference < 25°C pure_product Pure Product fractional_distillation->pure_product vacuum_distillation->pure_product chromatography->pure_product quench->chromatography

Caption: A decision workflow for selecting the appropriate separation method.

Reaction_and_Workup General Reaction and Separation Pathway reaction Reaction with This compound workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification distillation Distillation purification->distillation Volatile Product column_chromatography Column Chromatography purification->column_chromatography Non-Volatile Product final_product Isolated Product distillation->final_product column_chromatography->final_product

Caption: A typical experimental workflow from reaction to purified product.

References

Optimization of reaction time for complete conversion with isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction times and achieve complete conversion in acetylation reactions using isopropenyl acetate (B1210297) (IPA).

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction with isopropenyl acetate is not reaching full conversion. What are the common causes and how can I fix this?

A1: Incomplete conversion is a frequent issue that can often be resolved by systematically evaluating several factors.

  • Catalyst Activity: The choice and condition of the catalyst are critical. For acid-catalyzed reactions, ensure the catalyst has not been deactivated by moisture or impurities. For enzymatic catalysis, the enzyme's activity may be compromised by temperature, pH, or solvent choice. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Reaction Temperature: Temperature significantly influences reaction rates. If the reaction is too slow, a moderate increase in temperature can improve conversion. However, excessively high temperatures can lead to side reactions or catalyst degradation. For example, in the acetylation of glycerol, lowering the temperature from 240°C to 200°C decreased the yield of the fully acetylated product, triacetin[1].

  • Reagent Stoichiometry: While stoichiometric amounts can be effective, using a slight excess of this compound may be necessary to drive the reaction to completion, especially if the substrate is valuable.

  • Presence of Water: Water can hydrolyze this compound and deactivate certain catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed under solvent-free conditions.

  • Reaction Time: The optimal reaction time can vary significantly based on the substrate, catalyst, and temperature. It may be necessary to run the reaction for a longer period. For some enzymatic resolutions, increasing reaction time from 12 to 48 hours was shown to improve conversion[2]. Always monitor the reaction to determine the point of completion.

Q2: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?

A2: Real-time or periodic monitoring is essential to prevent incomplete reactions or the formation of byproducts from excessive reaction times.

  • Gas Chromatography (GC) and GC-MS: These are highly effective methods for monitoring the disappearance of starting materials and the appearance of the acetylated product. A small aliquot can be taken from the reaction, diluted, and analyzed.[3]

  • Thin-Layer Chromatography (TLC): For many organic substrates, TLC provides a quick and simple way to qualitatively track the reaction's progress.

  • In-line Spectrometry: Advanced techniques like in-line mid-infrared (MIR) spectrometry can provide real-time concentration profiles of reactants and products without the need for sampling.[4]

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A3: The primary byproduct of acetylation with this compound is acetone (B3395972), which is volatile and easily removed[3][5]. However, other impurities or side reactions can occur.

  • Polymerization: this compound can undergo polymerization, especially when heated or in the presence of initiators, which may result in tar-like substances[6]. Use the lowest effective temperature and ensure the IPA is free from polymerization initiators.

  • Reactions with Impurities: Commercial this compound can contain impurities like acetic acid or acetic anhydride[6]. Similarly, if the starting substrate is impure (e.g., crude glycerol), these impurities can lead to undesired side reactions[1]. Using purified reagents is recommended for clean reactions.

  • Rearrangement: Upon heating over a metal surface, this compound can rearrange to acetylacetone[7]. While unlikely under typical solution-phase acetylation conditions, this highlights the compound's thermal sensitivity.

Q4: My reaction is proceeding very slowly. What are the most effective ways to increase the reaction rate?

A4: To accelerate a slow reaction, consider the following optimizations:

  • Increase Temperature: As per general kinetics, increasing the temperature will increase the reaction rate. This must be balanced against the potential for side reactions.

  • Increase Catalyst Loading: Incrementally increasing the amount of catalyst can significantly boost the reaction rate.

  • Change Catalyst: Some catalysts are inherently more active than others. For example, iodine in this compound is a highly efficient catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions[5][8]. Vanadyl sulfate (B86663) (VOSO₄) has also been shown to be an effective catalyst[3].

  • Solvent-Free Conditions: Running the reaction neat (solvent-free) increases the concentration of reactants, which often accelerates the reaction. This compound has been used effectively for acylating amines under solvent- and catalyst-free conditions[9].

Troubleshooting Guide: Low or Incomplete Conversion

The following diagram outlines a logical workflow for troubleshooting reactions that fail to reach completion.

Troubleshooting start Low or Incomplete Conversion Observed check_reagents Step 1: Verify Reagents start->check_reagents check_catalyst Step 2: Evaluate Catalyst check_reagents->check_catalyst reagent_purity Are reagents pure? (Substrate & IPA) check_reagents->reagent_purity Purity reagent_stoich Is stoichiometry correct? (Consider excess IPA) check_reagents->reagent_stoich Stoichiometry check_conditions Step 3: Assess Conditions check_catalyst->check_conditions catalyst_activity Is catalyst active? (Use fresh catalyst) check_catalyst->catalyst_activity Activity catalyst_loading Is loading sufficient? check_catalyst->catalyst_loading Loading cond_temp Is temperature optimal? check_conditions->cond_temp Temperature cond_time Is reaction time sufficient? check_conditions->cond_time Time cond_moisture Is the system anhydrous? check_conditions->cond_moisture Moisture sol_purify Purify reagents reagent_purity->sol_purify No sol_adjust_stoich Increase IPA equivalents reagent_stoich->sol_adjust_stoich No sol_replace_catalyst Replace catalyst catalyst_activity->sol_replace_catalyst No sol_increase_loading Increase catalyst loading catalyst_loading->sol_increase_loading No sol_adjust_temp Increase temperature moderately cond_temp->sol_adjust_temp Too low sol_increase_time Extend reaction time (Monitor progress) cond_time->sol_increase_time Too short sol_dry Use dry glassware/solvents cond_moisture->sol_dry No

Caption: Troubleshooting workflow for low conversion in IPA acetylations.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various optimized conditions for acetylation reactions using this compound, providing a baseline for experimental design.

Substrate TypeCatalystCatalyst LoadingTemperature (°C)Reaction TimeConversion (%)Reference
Phenol (B47542) (Thymol)VOSO₄·5H₂O1 mol%6024 hGood Yields[3]
AminesNoneN/ARoom Temp - Reflux3 - 24 hVery High Yields[9]
Glycerol (Crude)NoneN/A240Continuous Flow94 - 96[1]
GlycerolAmberlyst-150.8 g30Continuous Flow~78 (isolated)[1]
Alcohols, PhenolsIodineCatalyticSolvent-FreeNot SpecifiedHigh Yields[5][8]

Experimental Protocols

Protocol 1: General Procedure for VOSO₄-Catalyzed O-Acetylation (Solvent-Free)

This protocol is adapted from a sustainable, solvent-free method for the acetylation of alcohols and phenols.[3]

  • Catalyst Preparation: In a 5 mL round-bottom flask, dissolve 1 mol% of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) in 1 equivalent of this compound. Stir for 10 minutes.

  • Substrate Addition: Add 1 g of the alcohol or phenol substrate to the flask.

  • Reaction Conditions: Place the flask under a magnetic stirrer and heat to 60°C.

  • Reaction Time & Monitoring: Allow the reaction to proceed for up to 24 hours. Monitor progress by taking a 4 µL aliquot, diluting it in a suitable solvent (e.g., ethyl acetate with an internal standard), and analyzing by GC-MS.

  • Work-up: Once complete, the acetone byproduct can be removed by distillation. Further purification can be achieved through standard extraction, washing, and/or column chromatography.

Protocol 2: General Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a batch acetylation reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Completion cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (Substrate, this compound) prep_glass 2. Use Anhydrous Glassware prep_reactants->prep_glass add_catalyst 3. Add Catalyst (e.g., VOSO4, Iodine) prep_glass->add_catalyst heat_stir 4. Heat and Stir (e.g., 60°C) add_catalyst->heat_stir monitor 5. Monitor Progress (TLC, GC) heat_stir->monitor check_completion 6. Check for Completion monitor->check_completion check_completion->monitor Incomplete workup 7. Quench & Extract check_completion->workup Complete purify 8. Purify Product (Distillation, Chromatography) workup->purify

References

Validation & Comparative

A Comparative Guide: Isopropenyl Acetate vs. Acetic Anhydride for the Acetylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of primary alcohols is a fundamental transformation in organic synthesis, crucial for protecting group strategies and the synthesis of active pharmaceutical ingredients. The choice of acetylating agent is paramount, influencing reaction efficiency, product yield, and the overall sustainability of the process. This guide provides an objective comparison of two common acetylating agents, isopropenyl acetate (B1210297) and acetic anhydride (B1165640), supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureIsopropenyl AcetateAcetic Anhydride
Byproduct Acetone (B3395972) (volatile, easily removed)Acetic Acid (requires aqueous workup/extraction)
"Green" Chemistry Favorable; atomic economy is highLess favorable; generates acidic waste
Reaction Conditions Typically requires an acid catalyst (e.g., p-TsOH, VOSO₄)Can be used with acid or base catalysts, or neat
Work-up Often simpler, involving distillation of acetoneMore involved, typically requiring neutralization and extraction
Reactivity Generally considered milderMore reactive, can sometimes lead to side reactions

Performance Comparison: Experimental Data

The following tables summarize quantitative data from studies comparing the acetylation of primary alcohols using this compound and acetic anhydride under various catalytic conditions.

Table 1: VOSO₄ Catalyzed Acetylation of Primary Alcohols

AlcoholAcetylating AgentCatalystTime (h)Temperature (°C)Yield (%)Reference
1-OctanolAcetic Anhydride1% VOSO₄24Room Temp.~75[1]
1-OctanolThis compound1% VOSO₄2460Lower than Ac₂O[1]
Benzyl AlcoholAcetic Anhydride1% VOSO₄24Room Temp.86[1]
Benzyl AlcoholThis compound1% VOSO₄2460Lower than Ac₂O[1]

Table 2: Acetylation of Benzyl Alcohol under Various Conditions

Acetylating AgentCatalyst/ConditionsTime (h)Temperature (°C)Yield (%)Reference
Acetic AnhydrideNone (neat)760>99[2]
Acetic AnhydrideNaHCO₃ in Toluene24Room Temp.>99
Acetic AnhydrideExpansive Graphite1Room Temp.98

Reaction Mechanisms

The choice of acetylating agent and catalyst dictates the reaction pathway. Below are the proposed mechanisms for the acetylation of a primary alcohol with acetic anhydride (base-catalyzed) and this compound (acid-catalyzed).

Acetic Anhydride: Base-Catalyzed Mechanism

This mechanism involves the activation of the alcohol by a base, followed by nucleophilic attack on the acetic anhydride.

G cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation ROH R-OH Alkoxide R-O⁻ ROH->Alkoxide Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase AceticAnhydride Ac₂O Alkoxide->AceticAnhydride attacks Intermediate Tetrahedral Intermediate AceticAnhydride->Intermediate Ester R-OAc Intermediate->Ester Acetate AcO⁻ Intermediate->Acetate leaves

Base-catalyzed acetylation with acetic anhydride.
This compound: Acid-Catalyzed Mechanism

In the presence of an acid catalyst, this compound is protonated, leading to the formation of a highly electrophilic acetylium ion, which is then attacked by the alcohol.

G cluster_0 Step 1: Protonation of this compound cluster_1 Step 2: Formation of Acetylium Ion cluster_2 Step 3: Nucleophilic Attack by Alcohol cluster_3 Step 4: Deprotonation IPA This compound ProtonatedIPA Protonated IPA IPA->ProtonatedIPA Hplus H⁺ Acetylium Acetylium Ion (CH₃CO⁺) ProtonatedIPA->Acetylium Acetone Acetone ProtonatedIPA->Acetone leaves ProtonatedEster Protonated Ester Acetylium->ProtonatedEster ROH R-OH ROH->Acetylium attacks Ester R-OAc ProtonatedEster->Ester Hplus_regen H⁺ (regenerated) ProtonatedEster->Hplus_regen

Acid-catalyzed acetylation with this compound.

Experimental Protocols

General Procedure for Acetylation with Acetic Anhydride (VOSO₄ Catalyst)
  • In a round-bottom flask, suspend 1 mol% of VOSO₄·5H₂O in an equimolar amount of acetic anhydride relative to the alcohol.

  • Add the primary alcohol (1 equivalent) to the mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24 hours).

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Add a saturated solution of NaHCO₃ to neutralize the excess acetic acid.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[1]

General Procedure for Acetylation with this compound (VOSO₄ Catalyst)
  • In a round-bottom flask, dissolve 1 mol% of VOSO₄·5H₂O in 1 equivalent of this compound.

  • After approximately 10 minutes, add the primary alcohol (1 equivalent).

  • Stir the reaction mixture at 60°C for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, the acetone byproduct and any excess this compound can be removed by distillation.

  • The resulting crude product can be purified by column chromatography if required.[1]

Workflow Comparison

The following diagram illustrates the typical experimental workflows for acetylation using both reagents, highlighting the key differences in the work-up procedures.

G cluster_0 Acetic Anhydride Workflow cluster_1 This compound Workflow start_AA Reaction Setup (Alcohol, Ac₂O, Catalyst) reaction_AA Reaction start_AA->reaction_AA quench_AA Quench with Water reaction_AA->quench_AA neutralize_AA Neutralize with Base (e.g., NaHCO₃) quench_AA->neutralize_AA extract_AA Solvent Extraction neutralize_AA->extract_AA dry_AA Dry and Concentrate extract_AA->dry_AA purify_AA Purification dry_AA->purify_AA start_IPA Reaction Setup (Alcohol, IPA, Catalyst) reaction_IPA Reaction start_IPA->reaction_IPA distill_IPA Distill off Acetone and excess IPA reaction_IPA->distill_IPA purify_IPA Purification distill_IPA->purify_IPA

Comparison of experimental workflows.

Conclusion

Both this compound and acetic anhydride are effective reagents for the acetylation of primary alcohols.

Acetic anhydride is a highly reactive and widely used acetylating agent that can provide excellent yields, often under mild conditions.[2] However, its use generates acetic acid as a byproduct, necessitating a more laborious aqueous work-up for its removal.

This compound emerges as a "greener" alternative, with its primary advantage being the formation of the volatile and easily removable byproduct, acetone.[1][3] This simplifies the purification process, often eliminating the need for aqueous extractions and reducing solvent waste. While the presented data with a VOSO₄ catalyst showed lower yields for primary alcohols compared to acetic anhydride under the specific conditions tested, optimization of the catalyst and reaction conditions (e.g., using p-toluenesulfonic acid) can lead to highly efficient acetylations.[1]

For researchers prioritizing process simplicity, reduced waste generation, and alignment with green chemistry principles, This compound presents a compelling option. For applications where high reactivity and potentially faster reaction times are critical, and a more involved work-up is acceptable, acetic anhydride remains a robust and reliable choice. The ultimate decision should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and desired purity of the final product.

References

Comparative study of isopropenyl acetate and ketene for enol acetate formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enol acetates are crucial intermediates in organic synthesis, serving as enol surrogates that are more stable and easier to handle than their corresponding enolates. They are widely used in the formation of carbon-carbon bonds, cycloadditions, and as protecting groups for ketones. The synthesis of enol acetates is typically achieved by the O-acetylation of a ketone's enol or enolate form. Two of the most common reagents employed for this transformation are isopropenyl acetate (B1210297) and ketene (B1206846). This guide provides an objective comparison of these two methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate reagent and conditions for their specific synthetic needs.

Methodology Comparison: Performance and Practicality

The choice between isopropenyl acetate and ketene for enol acetate formation hinges on a trade-off between reaction efficiency, safety, and operational simplicity.

This compound: This reagent acts as an acetyl group donor in an equilibrium-driven process.[1] It is the acetate ester of acetone's enol tautomer.[2] The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH), which facilitates the formation of the ketone's enol form, which then undergoes transesterification.[3][4] The primary advantage of this method lies in its safety and convenience. This compound is a stable, commercially available liquid that is relatively non-toxic.[1] The only byproduct of the reaction is acetone (B3395972), a volatile and generally benign solvent that can be easily removed by distillation, driving the equilibrium toward the desired product.[1][4] This makes the method particularly suitable for laboratory-scale synthesis.

Ketene: As the simplest member of its class, ketene (ethenone) is a highly reactive and efficient acetylating agent.[5] It reacts directly with the enol form of a ketone to yield the enol acetate. However, its utility is severely hampered by its physical properties and toxicity. Ketene is a colorless, highly toxic gas that cannot be stored and must be generated in situ for immediate use.[5][6] Common methods for its generation include the pyrolysis of acetone or the dehydrohalogenation of acetyl chloride, procedures that require specialized equipment.[7][8] The high reactivity of ketene also leads to a significant side reaction: polymerization to form diketene (B1670635) and other tarry residues, which can complicate purification and reduce yields.[9] Consequently, the use of ketene is generally reserved for industrial-scale processes where the necessary engineering controls and safety protocols are in place.[9]

Logical Workflow of Synthesis

The diagram below illustrates the distinct pathways for enol acetate formation using this compound and ketene, highlighting the key inputs and outputs of each process.

G cluster_0 This compound Method cluster_1 Ketene Method k1 Ketone enol_acetate1 Enol Acetate k1->enol_acetate1 ipa This compound ipa->enol_acetate1 cat Acid Catalyst (e.g., p-TsOH) cat->enol_acetate1  Catalyzes acetone Acetone (Byproduct) enol_acetate1->acetone  + k2 Ketone enol_acetate2 Enol Acetate k2->enol_acetate2 ketene_gen Ketene Generation (e.g., Pyrolysis of Acetone) ketene Ketene Gas ketene_gen->ketene ketene->enol_acetate2 polymer Polymer Byproducts enol_acetate2->polymer  + start Starting Material: Ketone start->k1 start->k2

References

A Comparative Guide to the Regioselective Acetylation of Alcohols Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of isopropenyl acetate (B1210297) with alternative acetylating agents, focusing on the validation of its regioselectivity. Detailed experimental protocols and supporting data are presented to aid in the selection of the optimal acetylation strategy.

Isopropenyl acetate has emerged as a compelling "green" alternative to traditional acetylating agents, primarily due to its favorable reaction byproducts. The enol ester guarantees the irreversibility of the reaction as the resultant enolate rapidly tautomerizes to acetone, a volatile and easily removable byproduct.[1] This contrasts with conventional reagents like acetic anhydride (B1165640), which produces acetic acid, often necessitating cumbersome aqueous workups for its removal.[2]

Performance Comparison: this compound vs. Alternatives

The choice of acetylating agent and catalyst plays a pivotal role in determining the regioselectivity and overall efficiency of the acetylation of polyols. Below is a comparative analysis of this compound against other common acetylating agents.

Acetylating AgentCatalyst/ConditionsSubstrateRegioselectivity (Primary:Secondary)Yield (%)Reference
This compound VOSO₄ (1 mol%), solvent-free, 60°C, 24hThymol (B1683141)N/A (mono-hydroxyl)~75[2]
This compound VOSO₄ (1 mol%), solvent-free, 60°C, 24hCarvacrolN/A (mono-hydroxyl)~75[2]
This compound p-TsOH (catalytic), mild conditionsAlcoholsHigh for primary alcoholsGood to Excellent[1]
This compound Lipase (B570770) (Pseudomonas cepacia), Toluene, 40°CSecondary AlcoholsEnantioselectiveHigh (up to 99% ee)[2]
Acetic Anhydride VOSO₄ (1 mol%), solvent-free, RT, 24hThymolN/A (mono-hydroxyl)80[2]
Acetic Anhydride Heteropoly acids, solvent-free, RT1,2-PentanediolSelective for secondary OH-[3]
Acetic Anhydride Graphite bisulphate, cyclohexanePrimary & Secondary Alcohols-~90[4]
Ethyl Acetate KOH, solventPrimary & Secondary AlcoholsGood to excellent for primary, low to moderate for secondary-[5]
Acetic Acid Catalyst-free, 80°C, 24hPhenyl 1-thio-β-D-glucopyranosideSelective for primary OH (6-O-acetyl)47[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: VOSO₄-Catalyzed Acetylation of Phenols with this compound[2]
  • Preparation: In a 5 mL round-bottom flask, dissolve 1 mol% of vanadyl sulfate (B86663) (VOSO₄·5H₂O) in one equivalent of this compound.

  • Reaction Initiation: After 10 minutes of stirring, add 1 gram of the phenolic substrate (e.g., thymol or carvacrol) to the mixture.

  • Reaction Conditions: Maintain the reaction under magnetic stirring at 60°C for 24 hours.

  • Work-up and Analysis: Upon completion, the reaction mixture can be directly analyzed by techniques such as GC-MS. The primary byproduct, acetone, can be easily removed via distillation.

Protocol 2: Lipase-Catalyzed Enantioselective Acetylation of Secondary Alcohols[2]
  • Preparation: In a reaction vial, dissolve the racemic secondary alcohol (0.5 mmol) and this compound (1 mmol) in 3 cm³ of toluene.

  • Reaction Initiation: Thermostat the mixture to 40°C in an oil bath. Add 100 mg of lipase from Pseudomonas cepacia immobilized on ceramic particles.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples for analysis by gas chromatography (GC) to determine the enantiomeric excess of the resulting alcohol and acetate.

  • Work-up: After the desired conversion is reached, the enzyme can be filtered off, and the solvent can be removed under reduced pressure to isolate the products.

Protocol 3: Acid-Catalyzed Acetylation of Alcohols with Acetic Anhydride[3]
  • Preparation: To a solution of the alcohol in a suitable solvent, add a catalytic amount of a heteropoly acid (e.g., H₆[P₂W₁₈O₆₂]).

  • Reaction Initiation: Add 1 to 1.5 equivalents of acetic anhydride to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Reaction Mechanisms and Workflows

To visualize the processes involved in regioselective acetylation, the following diagrams illustrate the experimental workflow and the proposed reaction mechanisms.

Experimental Workflow for Regioselective Acetylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Select Acetylating Agent (this compound / Alternative) mix Combine Reagents, Catalyst, and Substrate reagents->mix catalyst Select Catalyst (VOSO4 / Lipase / Acid) catalyst->mix substrate Prepare Substrate (Polyol) substrate->mix react Maintain Reaction Conditions (Temperature, Time) mix->react monitor Monitor Progress (TLC / GC) react->monitor quench Quench Reaction monitor->quench Upon Completion extraction Product Extraction & Purification quench->extraction analysis Analyze Regioselectivity & Yield (NMR / GC-MS) extraction->analysis

Caption: A generalized workflow for performing and validating regioselective acetylation experiments.

Proposed Mechanism for Acid-Catalyzed Transesterification with this compound

The acid-catalyzed acetylation of an alcohol with this compound follows a transesterification pathway.

acid_catalyzed_mechanism ipa This compound (CH2=C(CH3)OAc) protonated_ipa Protonated This compound ipa->protonated_ipa + H+ h_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_ipa->tetrahedral_intermediate + R-OH alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer acetone_elimination Acetone Elimination proton_transfer->acetone_elimination product Acetylated Alcohol (R-OAc) acetone_elimination->product - H+ acetone Acetone acetone_elimination->acetone

Caption: Acid-catalyzed acetylation mechanism involving protonation and nucleophilic attack.

Simplified "Ping-Pong Bi-Bi" Mechanism for Lipase-Catalyzed Acetylation

Lipase-catalyzed transesterification with this compound is believed to proceed via a "Ping-Pong Bi-Bi" mechanism, involving the formation of an acyl-enzyme intermediate.

lipase_mechanism E Lipase (E) E_IPA E-Isopropenyl Acetate Complex E->E_IPA + this compound Acyl_E Acyl-Enzyme Intermediate (E-Ac) E_IPA->Acyl_E Acyl_E->E + Alcohol (R-OH) - Product Acetone Acetone Acyl_E->Acetone Release E_ROH E-Ac-Alcohol Complex Acyl_E->E_ROH + Alcohol (R-OH) E_Product E-Product Complex E_ROH->E_Product E_Product->E Release Product Acetylated Alcohol (R-OAc) E_Product->Product

Caption: The catalytic cycle of lipase in the acetylation of an alcohol with this compound.

References

A Greener Alternative for Acylation: A Comparative Guide to Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking more sustainable synthetic routes, the choice of an acylating agent is a critical consideration. This guide provides an objective comparison of isopropenyl acetate (B1210297) with traditional acylating agents like acetic anhydride (B1165640) and acetyl chloride, highlighting its performance through the lens of green chemistry principles and supporting experimental data.

Isopropenyl acetate is emerging as a noteworthy green acylating agent, offering significant advantages in terms of safety, waste reduction, and reaction efficiency. Unlike conventional reagents that often generate corrosive byproducts and require harsh reaction conditions, this compound provides a milder and more environmentally benign pathway for the introduction of acetyl groups into a variety of functional groups.

Performance Comparison of Acylating Agents

The efficacy of an acylating agent in the context of green chemistry can be evaluated based on several key metrics, including yield, reaction conditions, atom economy, and the nature of byproducts. The following tables summarize the performance of this compound in comparison to acetic anhydride and acetyl chloride in the acetylation of amines and alcohols.

Table 1: Acetylation of Primary Amines
Acylating AgentSubstrateCatalystSolventReaction Time (h)Temperature (°C)Yield (%)ByproductReference
This compoundBenzylamineNoneNone360100Acetone (B3395972)[1][2]
Acetic AnhydrideBenzylaminePyridine (B92270)Dichloromethane (B109758)2Room Temp.95Acetic Acid[2]
Acetyl ChlorideBenzylamineTriethylamineDichloromethane10 to Room Temp.98HCl (neutralized)[3]
This compoundAnilineNoneNone360100Acetone[1][2]
Acetic AnhydrideAnilineNoneWater0.5Room Temp.96Acetic Acid[2]
Acetyl ChlorideAnilinePyridineDiethyl Ether1Room Temp.90HCl (neutralized)[3]
Table 2: Acetylation of Alcohols
Acylating AgentSubstrateCatalystSolventReaction Time (h)Temperature (°C)Yield (%)ByproductReference
This compoundBenzyl Alcoholp-TsOH (catalytic)None15095Acetone[4]
Acetic AnhydrideBenzyl AlcoholDMAP (catalytic)None0.5Room Temp.98Acetic Acid[5]
Acetyl ChlorideBenzyl AlcoholPyridineDichloromethane2Room Temp.92HCl (neutralized)[3]
This compoundThymolVOSO₄ (1%)None2460~75Acetone
Acetic AnhydrideThymolVOSO₄ (1%)None24Room Temp.80Acetic Acid

The Green Advantage of this compound

The data highlights that this compound often achieves comparable or even higher yields than traditional agents, frequently under milder, solvent-free, and catalyst-free conditions.[1][2] The most significant green advantage lies in its byproduct: acetone.[2] Acetone is a relatively benign and volatile solvent that can be easily removed and potentially recycled.[2]

In contrast, acetic anhydride produces acetic acid, which often requires a basic workup for removal, generating salt waste. Acetyl chloride is highly reactive but produces corrosive hydrogen chloride gas, necessitating the use of a stoichiometric amount of base for neutralization, which in turn generates significant salt waste and complicates purification.[3] This fundamental difference in byproduct formation dramatically improves the atom economy and reduces the Environmental Factor (E-factor) of processes utilizing this compound.[2]

Experimental Protocols

General Procedure for N-Acetylation of Primary Amines using this compound (Solvent- and Catalyst-Free)

In a sealed vessel, the primary amine (1 mmol) is mixed with this compound (4 mmol). The reaction mixture is then heated to 60°C and stirred for 3 hours.[2] After completion of the reaction, the excess this compound and the acetone byproduct are removed under reduced pressure to yield the pure N-acetylated product.[2]

General Procedure for O-Acetylation of Alcohols using this compound with a Catalyst

To the alcohol (1 mmol), this compound (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 mmol) are added. The mixture is stirred at 50°C for the time required to complete the reaction (monitored by TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the acetylated product.[4]

General Procedure for N-Acetylation using Acetic Anhydride

The amine (1 mmol) is dissolved in a suitable solvent such as dichloromethane or water. Acetic anhydride (1.1 mmol) and, if necessary, a base like pyridine (1.2 mmol) are added to the solution. The reaction is stirred at room temperature until completion. The mixture is then washed with water, a mild acid (e.g., dilute HCl) to remove the base, and a saturated sodium bicarbonate solution to remove excess acetic anhydride and the acetic acid byproduct. The organic layer is dried and concentrated to give the final product.[2]

Reaction Mechanisms and Workflows

The distinct mechanisms of these acylating agents underscore their differing reactivity and byproduct profiles.

Acylation_Mechanisms cluster_IPA This compound Acylation (Acid Catalyzed) cluster_AcCl Acetyl Chloride Acylation IPA This compound Protonated_IPA Protonated this compound IPA->Protonated_IPA + H+ Proton H+ Intermediate_IPA Tetrahedral Intermediate Protonated_IPA->Intermediate_IPA + R-XH Nucleophile_IPA Nucleophile (R-XH) Product_IPA Acetylated Product (R-XAc) Intermediate_IPA->Product_IPA - H+ Acetone Acetone (Byproduct) Intermediate_IPA->Acetone AcCl Acetyl Chloride Intermediate_AcCl Tetrahedral Intermediate AcCl->Intermediate_AcCl + R-XH Nucleophile_AcCl Nucleophile (R-XH) Product_AcCl Acetylated Product (R-XAc) Intermediate_AcCl->Product_AcCl HCl HCl (Byproduct) Intermediate_AcCl->HCl Experimental_Workflow cluster_IPA_WF This compound Workflow (Solvent-Free) cluster_Ac2O_WF Acetic Anhydride Workflow Start_IPA Mix Substrate and this compound React_IPA Heat at 60°C Start_IPA->React_IPA Workup_IPA Remove Excess Reagent and Acetone (Distillation) React_IPA->Workup_IPA Product_IPA Pure Acetylated Product Workup_IPA->Product_IPA Start_Ac2O Dissolve Substrate in Solvent React_Ac2O Add Acetic Anhydride (+ Base) Start_Ac2O->React_Ac2O Workup_Ac2O Aqueous Workup (Acid/Base Washes) React_Ac2O->Workup_Ac2O Purify_Ac2O Dry and Concentrate Workup_Ac2O->Purify_Ac2O Product_Ac2O Acetylated Product Purify_Ac2O->Product_Ac2O

References

Comparison of different Lewis acid catalysts for isopropenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Catalysts for the Acetylation of Alcohols Using Isopropenyl Acetate (B1210297)

For researchers, scientists, and professionals in drug development, the efficient and selective acetylation of alcohols is a fundamental transformation. Isopropenyl acetate has emerged as a "green" acetylating agent, as its only byproduct is acetone, which is easily removed. The choice of Lewis acid catalyst is crucial for optimizing these reactions. This guide provides an objective comparison of the performance of various Lewis acid catalysts for the acetylation of a model substrate, benzyl (B1604629) alcohol, supported by experimental data.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different Lewis acid catalysts in the acetylation of benzyl alcohol. It is important to note that while the ideal comparison would use this compound as the acetylating agent for all entries, the available literature predominantly features acetic anhydride (B1165640) for some catalysts. This data is included to provide a broader perspective on the catalytic activity of these Lewis acids, with the acetylating agent clearly specified.

CatalystCatalyst Loading (mol%)Acetylating AgentSolventTemperature (°C)TimeYield (%)Reference
VOSO₄·5H₂O 1This compoundNone (Solvent-free)6024 hNot Specified*[1]
I₂ Not SpecifiedThis compoundNone (Solvent-free)85-90Not Specified"Good to Excellent"[2]
Bi(OTf)₃ 1Acetic AnhydrideCH₃CNRoom Temp.5 min99
Bi(TFA)₃ 5Acetic AnhydrideCH₃CNRoom Temp.60 min96
BiCl₃ 10Acetic AnhydrideCH₃CNRoom Temp.35 min98

*In the reference study, a general protocol for the VOSO₄-catalyzed acetylation of alcohols with this compound is provided. For the acetylation of benzyl alcohol, a yield of 86% was reported after 24 hours at room temperature using acetic anhydride[1].

Experimental Protocol: VOSO₄-Catalyzed Acetylation of an Alcohol with this compound

This protocol is adapted from a study demonstrating the use of vanadyl sulfate (B86663) as an efficient catalyst for O-acetylation using this compound under solvent-free conditions[1].

Materials:

  • Alcohol substrate (e.g., benzyl alcohol)

  • This compound (1 equivalent)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O, 1 mol%)

  • 5 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 5 mL round-bottom flask, add 1 mol% of vanadyl sulfate pentahydrate (VOSO₄·5H₂O).

  • Add 1 equivalent of this compound to the flask. Stir the mixture until the catalyst dissolves. This may take approximately 10 minutes.

  • Add 1 g of the alcohol substrate to the reaction mixture.

  • Heat the reaction mixture to 60°C with continuous magnetic stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS). The reaction is typically run for 24 hours.

  • Upon completion, the reaction mixture can be purified using standard techniques, such as column chromatography, to isolate the desired acetylated product.

Mandatory Visualizations

Logical Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for the selection and evaluation of different Lewis acid catalysts for a given chemical reaction, such as the acetylation of an alcohol with this compound.

Caption: Workflow for Lewis Acid Catalyst Evaluation.

References

Confirming the Structure of Isopropenyl Acetate Adducts: A Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comparative overview of key spectroscopic methods for the characterization of isopropenyl acetate (B1210297) adducts, primarily focusing on N-acetylated compounds formed from reactions with amines. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate a comprehensive understanding of how these techniques are applied for structural elucidation.

Isopropenyl acetate is a versatile reagent used for the acetylation of various nucleophiles, including amines, alcohols, and thiols. The resulting adducts, particularly N-acetylated amines (amides), are of significant interest in organic synthesis and medicinal chemistry. Confirming the successful formation and structure of these adducts requires a combination of modern spectroscopic techniques. This guide will delve into the practical application of these methods, presenting comparative data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound adducts, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

Key NMR Experiments and Their Applications:
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule and their chemical environment.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

Comparative NMR Data for this compound Adducts with Primary and Secondary Amines

The following tables summarize the ¹H and ¹³C NMR chemical shift data for two representative adducts: N-benzylacetamide (from a primary amine) and N-acetylmorpholine (from a secondary amine). This data is essential for comparing the spectral features of different types of adducts.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-benzylacetamide CH₃2.04s-
CH₂4.43d5.8
NH5.85br s-
Ar-H7.26-7.38m-
N-acetylmorpholine CH₃2.12s-
N-CH₂ (ax)3.48t4.8
N-CH₂ (eq)3.62t4.8
O-CH₂3.69t4.8

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
N-benzylacetamide CH₃23.2
CH₂43.7
C=O170.1
Ar-C127.6, 128.0, 128.8, 138.2
N-acetylmorpholine CH₃21.4
N-CH₂42.1, 46.8
O-CH₂66.8
C=O169.3

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the context of this compound adducts, it is particularly useful for confirming the formation of the amide bond.

Table 3: Key IR Absorption Bands for N-Acetylated Amines

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Amide N-H Stretch3300-3500 (sharp, medium)
C-H Stretch (sp³ and sp²)2850-3100
Amide C=O Stretch1630-1680 (strong)
Amide N-H Bend1510-1570

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region, corresponding to the amide carbonyl stretch, along with the disappearance of the characteristic primary or secondary amine N-H stretching bands, provides strong evidence for the formation of the N-acetylated adduct.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound adducts, electrospray ionization (ESI) is a commonly used soft ionization technique.

Table 4: Expected Molecular Ions in Mass Spectrometry

Adduct TypeIonization ModeExpected Molecular Ion
N-acetylated amine Positive (ESI+)[M+H]⁺, [M+Na]⁺
Negative (ESI-)[M-H]⁻

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the identity of the adduct.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the adduct (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Data Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system. Set the mass spectrometer to scan over an appropriate mass range to detect the expected molecular ions. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal intensity.

Visualization of the Spectroscopic Workflow

The following diagrams illustrate the logical workflow for confirming the structure of an this compound adduct and the relationships between the key 2D NMR experiments.

G cluster_workflow Structure Confirmation Workflow start Synthesized Adduct ms Mass Spectrometry (Molecular Weight Confirmation) start->ms ir IR Spectroscopy (Functional Group ID) start->ir nmr_1d 1D NMR (¹H, ¹³C) (Initial Structure Fragments) start->nmr_1d structure Final Structure Confirmed ms->structure ir->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity Analysis) nmr_1d->nmr_2d nmr_2d->structure

Caption: Workflow for the structural confirmation of this compound adducts.

G COSY COSY Proton Proton (¹H) COSY->Proton HSQC HSQC Carbon Carbon (¹³C) HSQC->Carbon HMBC HMBC HMBC->Carbon Proton->COSY ¹H-¹H (3-bond) Proton->HSQC ¹H-¹³C (1-bond) Proton->HMBC ¹H-¹³C (2-3 bonds)

Caption: Relationships between key 2D NMR experiments for adduct analysis.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently confirm the structures of this compound adducts, ensuring the integrity and reliability of their scientific findings.

The Regiochemical Crossroads: A Comparative Guide to Kinetic vs. Thermodynamic Enolate Formation Using Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective formation of a specific enolate regioisomer is a critical step in the synthesis of many organic molecules. This choice between the kinetic and thermodynamic enolate dictates the final structure of the product. This guide provides an objective comparison of the methods to achieve this control, with a particular focus on the utility of isopropenyl acetate (B1210297) for the formation of thermodynamic enol acetates, benchmarked against traditional methods for generating both kinetic and thermodynamic enolates.

The formation of an enolate from an unsymmetrical ketone presents a fundamental choice: the removal of a proton from either the more-substituted α-carbon (leading to the thermodynamic enolate) or the less-substituted α-carbon (leading to the kinetic enolate). The thermodynamic enolate is the more stable product, favored under conditions of equilibrium, while the kinetic enolate is formed faster and is favored under irreversible conditions.[1][2]

Thermodynamic Control with Isopropenyl Acetate

This compound, in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH), serves as an effective reagent for the synthesis of the thermodynamic enol acetate.[3] This method operates under equilibrating conditions, typically at elevated temperatures (reflux), allowing the enolate to form and revert to the starting ketone.[1][4] Over time, this equilibrium shifts to favor the formation of the more stable, more substituted thermodynamic enol acetate.[4] The primary advantage of this method is its operational simplicity and the use of a relatively mild acid catalyst.

The Alternative: Kinetic Control with Strong, Bulky Bases

In contrast, the formation of the kinetic enolate is typically achieved using a strong, sterically hindered, non-nucleophilic base under strictly controlled, non-equilibrating conditions.[1][5] Lithium diisopropylamide (LDA) is the archetypal base for this purpose.[1][2] The large steric bulk of the diisopropyl groups directs the base to deprotonate the more accessible, less-substituted α-proton.[1] To ensure the reaction is irreversible and the kinetic product is "trapped," the reaction is performed at very low temperatures (e.g., -78 °C) and for a short duration.[5][6]

Performance Comparison

The choice between kinetic and thermodynamic control is dictated by the desired regioselectivity. The following table summarizes the expected outcomes and conditions for each method.

FeatureKinetic ControlThermodynamic ControlThis compound Method
Primary Product Less substituted enolateMore substituted enolateMore substituted enol acetate
Typical Reagents LDA, KHMDS, LHMDSNaH, KH, NaOEt, KOtBuThis compound, p-TsOH
Temperature Low (-78 °C)High (Room temp. to reflux)High (Reflux)
Reaction Time ShortLongLong
Key Principle Rate of formationProduct stabilityEquilibrium
Typical Regioselectivity High (>99:1 for kinetic)Variable, favors thermodynamicHigh for thermodynamic

Experimental Protocols

General Protocol for Thermodynamic Enol Acetate Formation using this compound

A solution of the ketone in this compound is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux under an inert atmosphere (e.g., argon) for several hours. After cooling, the excess this compound is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude enol acetate, which can be further purified by column chromatography.[1]

General Protocol for Kinetic Enolate Formation using LDA

A solution of diisopropylamine (B44863) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. An equimolar amount of n-butyllithium is added dropwise, and the solution is stirred for a short period to generate LDA. A solution of the ketone in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction is stirred at this temperature for a short time (typically 30-60 minutes) to ensure complete formation of the kinetic enolate. The resulting enolate solution can then be used in subsequent reactions with electrophiles.

Visualizing the Pathways

The choice between kinetic and thermodynamic control can be visualized as a branching pathway from the starting ketone.

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control cluster_ipa This compound Method ketone Unsymmetrical Ketone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate LDA, -78 °C (Fast, Irreversible) thermodynamic_enolate Thermodynamic Enolate (More Substituted) ketone->thermodynamic_enolate NaH, Δ (Slow, Reversible) ipa_enol_acetate Thermodynamic Enol Acetate (More Substituted) ketone->ipa_enol_acetate This compound, p-TsOH, Reflux (Equilibrium)

Reaction pathways for enolate formation.

The experimental workflow for a typical kinetically controlled enolate formation and subsequent reaction is a sequential process.

Experimental_Workflow start Start Anhydrous THF lda_prep LDA Preparation Diisopropylamine + n-BuLi -78 °C start->lda_prep ketone_add Ketone Addition Ketone in THF -78 °C lda_prep->ketone_add enolate_formation Kinetic Enolate Formation Stir at -78 °C ketone_add->enolate_formation electrophile_add Electrophile Addition Electrophile -78 °C to RT enolate_formation->electrophile_add workup Workup Quench, Extract, Purify electrophile_add->workup product Final Product workup->product

Workflow for kinetic enolate formation.

The logical relationship between reaction conditions and the resulting enolate highlights the key decision points for the synthetic chemist.

Logic_Diagram cluster_choices condition Reaction Conditions base Base condition->base temp Temperature condition->temp strong_bulky Strong, Bulky (e.g., LDA) base->strong_bulky weak_small Weaker/Small (e.g., NaH, NaOEt) base->weak_small acid_ipa Acid Catalyst + this compound base->acid_ipa low_temp Low (-78 °C) temp->low_temp high_temp High (RT to Reflux) temp->high_temp outcome Predominant Product strong_bulky->outcome Kinetic Enolate weak_small->outcome Thermodynamic Enolate acid_ipa->outcome Thermodynamic Enol Acetate low_temp->outcome high_temp->outcome

Conditions determining enolate formation.

Conclusion

The choice between kinetic and thermodynamic enolate formation is a cornerstone of modern synthetic strategy. While strong, bulky bases like LDA at low temperatures remain the gold standard for accessing the kinetic enolate, this compound with an acid catalyst provides a straightforward and effective method for obtaining the thermodynamic enol acetate. The selection of the appropriate method will depend on the specific synthetic target and the desired regiochemical outcome. For drug development professionals and researchers, a thorough understanding of these competing pathways is essential for the efficient and predictable synthesis of complex molecules.

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysts for Isopropenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl acetate (B1210297) (IPA) is a versatile reagent and intermediate in organic synthesis, valued for its role in acetylation and the formation of various functional groups. The efficiency of its synthesis and subsequent reactions is heavily reliant on the choice of catalyst. This guide provides an objective comparison of homogeneous and heterogeneous catalysts employed in key reactions involving isopropenyl acetate, supported by experimental data and detailed protocols.

At a Glance: Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactantsDifferent phase from reactants
Activity & Selectivity Often high activity and selectivityCan be high, but may be limited by mass transfer
Catalyst Separation Difficult, often requires distillation or extractionEasy, typically by filtration
Reusability Generally not reusableOften reusable, leading to cost savings
Reaction Conditions Typically milder conditionsMay require higher temperatures or pressures
Industrial Application Large-scale processes can be challenging due to separationWell-suited for continuous flow and large-scale processes

Synthesis of this compound: Ketene (B1206846) and Acetone (B3395972) Route

The primary industrial method for synthesizing this compound involves the reaction of ketene with acetone. This reaction is typically catalyzed by acids.

Homogeneous Catalysis

Acid catalysts that are soluble in the reaction mixture are commonly used. These include sulfuric acid, p-toluenesulfonic acid, and naphthalenedisulfonic acids.[1]

Experimental Protocol: Synthesis of this compound using Naphthalenedisulfonic Acid

A gaseous mixture containing ketene is passed through a solution of acetone containing a catalytic amount of naphthalenedisulfonic acid. The reaction is maintained at a controlled temperature. Upon completion, the this compound is purified by fractional distillation. For instance, passing a ketene-containing gas through a solution of 5g of naphthalene-1,5-disulfonic acid in 1200g of acetone at 75-85°C for 14 hours, followed by fractional distillation, can yield 1442g of this compound.[1] Another example using a reaction product of naphthalene-2,6-disulfonic acid and acetic anhydride (B1165640) as the catalyst in 1250g of acetone resulted in a 93.6% yield of this compound based on the consumed acetone.[1]

Heterogeneous Catalysis

While less commonly detailed in readily available literature for this specific reaction, the principle of using solid acid catalysts is well-established in organic synthesis. Solid acids like zeolites or sulfonic acid-functionalized resins (e.g., Amberlyst-15) are potential candidates that would offer the advantage of easy separation from the product stream.

This compound in Transesterification Reactions

This compound is an effective acetylating agent in transesterification reactions, for example, in the upgrading of glycerol (B35011).

Comparative Performance in Glycerol Acetalization/Transesterification

A study on the tandem acetalization/transesterification of glycerol highlights a direct comparison between homogeneous and heterogeneous catalysis. In this process, this compound acts as the acetylating agent.[2]

Table 1: Performance of Homogeneous and Heterogeneous Catalysts in Glycerol Upgrading

Catalyst TypeCatalystRoleYieldReaction ConditionsSource
Homogeneous Acetic AcidCatalyst95% (Allyl Acetate)300 °C, 110 bar (for DODH/acetylation)[2]
Heterogeneous Amberlyst-15Catalyst78% (Acetal Acetates)30 °C, ambient pressure[2]

Experimental Protocol: Continuous Flow Synthesis of Acetal Acetates using Amberlyst-15

A homogeneous solution of glycerol, this compound, acetone, and acetic acid (in a 1:4:5:3 molar ratio) is continuously fed into a tubular reactor packed with Amberlyst-15 (0.8 g). The reaction is conducted at 30°C and atmospheric pressure with varying flow rates (0.1–0.6 mL/min). The effluent mixture is collected and analyzed after a steady state is achieved.[2]

Visualizing the Catalytic Pathways

To better understand the processes, the following diagrams illustrate the reaction mechanism and the general workflow for utilizing homogeneous and heterogeneous catalysts.

reaction_mechanism cluster_ketene_acetone Synthesis from Ketene and Acetone cluster_transesterification Transesterification with Alcohol ketene Ketene ipa This compound ketene->ipa acetone Acetone acetone->ipa catalyst_ka Acid Catalyst (Homogeneous or Heterogeneous) catalyst_ka->ipa Catalyzes ipa_trans This compound new_ester New Ester (R-OAc) ipa_trans->new_ester acetone_byproduct Acetone ipa_trans->acetone_byproduct alcohol Alcohol (R-OH) alcohol->new_ester catalyst_t Catalyst (Homogeneous or Heterogeneous) catalyst_t->new_ester Catalyzes

Figure 1: Reaction pathways for this compound.

workflow_comparison cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow start_h Reactants + Catalyst (in solution) reaction_h Reaction start_h->reaction_h separation_h Product Separation (e.g., Distillation, Extraction) reaction_h->separation_h product_h Pure Product separation_h->product_h waste_h Catalyst in Waste Stream separation_h->waste_h start_het Reactants + Solid Catalyst reaction_het Reaction start_het->reaction_het separation_het Catalyst Separation (e.g., Filtration) reaction_het->separation_het product_het Product Mixture separation_het->product_het catalyst_recycle Recycled Catalyst separation_het->catalyst_recycle purification_het Product Purification (e.g., Distillation) product_het->purification_het final_product_het Pure Product purification_het->final_product_het

Figure 2: Comparison of experimental workflows.

Conclusion

The choice between homogeneous and heterogeneous catalysts for reactions involving this compound is a critical decision that impacts reaction efficiency, product separation, and overall process sustainability.

  • For the synthesis of this compound from ketene and acetone , homogeneous catalysts like naphthalenedisulfonic acid have demonstrated high yields. While direct comparative data is sparse, the potential for using solid acid heterogeneous catalysts presents an opportunity for process simplification and catalyst recycling.

  • In transesterification reactions where this compound is a reagent , both homogeneous and heterogeneous catalysts are effective. The use of a heterogeneous catalyst like Amberlyst-15 allows for milder reaction conditions and straightforward catalyst removal, making it an attractive option for sustainable chemical processes.

Ultimately, the selection of the catalyst will depend on the specific reaction, desired scale of operation, and the relative importance of factors such as initial activity, ease of separation, and catalyst reusability. For researchers and professionals in drug development, the ease of purification offered by heterogeneous systems can be a significant advantage in producing high-purity compounds.

References

Validating Stereochemistry in Isopropenyl Acetate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling and validating the stereochemistry of reaction products is paramount. Isopropenyl acetate (B1210297) serves as a versatile reagent in various chemical transformations, including enzymatic resolutions and carbon-carbon bond-forming reactions. This guide provides an objective comparison of the stereochemical outcomes in different reaction types involving isopropenyl acetate and its derivatives, supported by experimental data and detailed protocols. We will explore enzymatic kinetic resolution, a diastereoselective aldol (B89426) reaction of a chiral acetate, and an asymmetric Michael addition, highlighting the methods for validating the stereochemistry of the resulting products.

Comparison of Stereochemical Outcomes

The stereochemical course of reactions involving this compound is highly dependent on the reaction type and the catalytic system employed. While enzymatic reactions can offer high enantioselectivity, traditional organic reactions rely on chiral auxiliaries or catalysts to achieve facial selectivity in the formation of new stereocenters. The following table summarizes the performance of this compound and its derivatives in three distinct stereoselective transformations.

Reaction TypeSubstrateReagent/CatalystProductStereochemical OutcomeConversion/YieldReference
Enzymatic Kinetic Resolution Racemic 1-(isopropylamino)-3-phenoxy-2-propanolThis compound, Candida rugosa MY lipase, [EMIM][BF4]/Toluene (B28343)(S)-1-(isopropylamino)-3-phenoxy-2-yl acetate96.2% e.e. (product)28.2% conversion[1]
Diastereoselective Aldol Reaction 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenyl acetateLithium diisopropylamide (LDA), Benzaldehyde (B42025)(R)-3-hydroxy-3-phenylpropanoate derivative>98% d.r.85% yield[2]
Asymmetric Michael Addition 4-Pyridinyl acetateBifunctional iminophosphorane organocatalyst, β-keto amide alkylideneMichael adduct13:1 d.r., 94:6 e.r.61% yield[3]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducing and building upon published results. This section provides the methodologies for the three compared reactions, along with the techniques used to validate the stereochemistry of the products.

Enzymatic Kinetic Resolution of a β-Blocker Precursor

Reaction: Enantioselective acetylation of racemic 1-(isopropylamino)-3-phenoxy-2-propanol using this compound and Candida rugosa lipase.

Experimental Protocol: In a two-phase system of toluene and the ionic liquid [EMIM][BF4], racemic 1-(isopropylamino)-3-phenoxy-2-propanol is mixed with this compound. The reaction is initiated by the addition of Candida rugosa MY lipase. The mixture is incubated in a thermostated shaker. Aliquots are taken at regular intervals, and the reaction is monitored for conversion and enantiomeric excess.

Stereochemical Validation: The enantiomeric excess of the product and the remaining substrate is determined by ultra-high-performance liquid chromatography (UPLC) coupled with an ion trap and time-of-flight (IT-TOF) mass spectrometer, using a chiral stationary phase. The high enantioselectivity is indicated by an E-value of 67.5.[1]

Diastereoselective Aldol Reaction of a Chiral Acetate

Reaction: Aldol addition of the lithium enolate of a C2-symmetrical chiral phenol (B47542) acetate to benzaldehyde.

Experimental Protocol: The chiral acetate, 2,6-bis(2-isopropylphenyl)-3,5-dimethylphenyl acetate, is dissolved in anhydrous THF at -78 °C. Lithium diisopropylamide (LDA) is added to generate the lithium enolate. After stirring for a specified time, benzaldehyde is added, and the reaction is allowed to proceed at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then isolated and purified by column chromatography.[2]

Stereochemical Validation: The diastereomeric ratio of the resulting β-hydroxy ester is determined by 1H NMR spectroscopy. The high diastereoselectivity is evident from the integration of the signals corresponding to the different diastereomers.[2]

Asymmetric Michael Addition of a Pyridinyl Acetate

Reaction: Conjugate addition of 4-pyridinyl acetate to a β-keto amide alkylidene catalyzed by a bifunctional iminophosphorane organocatalyst.

Experimental Protocol: To a solution of the β-keto amide alkylidene and 4-pyridinyl acetate in a suitable solvent, the bifunctional iminophosphorane catalyst is added. The reaction mixture is stirred at room temperature for 24 hours. The product is then isolated and purified.

Stereochemical Validation: The diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.) of the Michael adduct are determined by 1H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.[3]

Visualizing Workflows and Mechanisms

To further clarify the processes involved in validating stereochemistry, the following diagrams illustrate a general experimental workflow and a representative reaction mechanism.

G General Workflow for Stereochemical Validation cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Stereochemical Analysis Reaction Stereoselective Reaction (e.g., Enzymatic Resolution, Aldol, Michael) Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Crystallization Workup->Purification NMR NMR Spectroscopy (d.r. determination) Purification->NMR HPLC Chiral HPLC (e.e. determination) Purification->HPLC

Caption: General workflow for conducting and validating stereoselective reactions.

G Mechanism of Enzymatic Kinetic Resolution cluster_0 Enzyme Active Site Racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol EnzymeSubstrate Enzyme-(S)-Alcohol Complex Racemate->EnzymeSubstrate (S)-enantiomer binds preferentially Lipase Lipase IsopropenylAcetate This compound IsopropenylAcetate->EnzymeSubstrate Acetyl Donor Product (S)-Acetate (Enantiopure Product) EnzymeSubstrate->Product Unreacted (R)-Alcohol (Resolved Substrate) EnzymeSubstrate->Unreacted (R)-enantiomer released

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.

Conclusion

The validation of stereochemistry in products derived from this compound reactions is a critical aspect of modern organic synthesis and drug development. Enzymatic kinetic resolutions utilizing this compound can provide access to highly enantiomerically enriched compounds. For non-enzymatic reactions like aldol and Michael additions, the stereochemical outcome is dictated by the choice of chiral auxiliaries or catalysts, leading to diastereomerically or enantiomerically enriched products. The rigorous application of analytical techniques such as NMR spectroscopy and chiral HPLC is essential to accurately determine the stereochemical purity of the reaction products, thereby ensuring the reliability and reproducibility of the synthetic method. This guide provides a framework for comparing these different approaches and serves as a practical resource for researchers in the field.

References

A Comparative Guide to Isopropenyl Acetate and Vinyl Acetate in Enzymatic Acylations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acyl donor is a critical parameter in optimizing enzymatic acylation reactions, particularly in the synthesis of chiral compounds and pharmaceutical intermediates. This guide provides a detailed comparison of two commonly used acylating agents, isopropenyl acetate (B1210297) (IPA) and vinyl acetate (VA), in lipase-catalyzed acylations. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

Both isopropenyl acetate and vinyl acetate are effective acyl donors in enzymatic acylations, facilitating irreversible reactions due to the tautomerization of the enol leaving group. However, they present distinct advantages and disadvantages in terms of reaction efficiency, by-product effects, and handling. Vinyl acetate often provides higher enantioselectivity and conversion rates in certain reactions. This compound is considered a "greener" alternative as its by-product, acetone, is less reactive and more easily removed than acetaldehyde, the by-product of vinyl acetate. The choice between IPA and VA will ultimately depend on the specific enzyme, substrate, and reaction conditions, as well as considerations for process safety and environmental impact.

Data Presentation: Quantitative Comparison

The following tables summarize the performance of this compound and vinyl acetate in the kinetic resolution of (R,S)-1-phenylethanol catalyzed by different lipases.

Table 1: Comparison of Acyl Donors in the Kinetic Resolution of (R,S)-1-Phenylethanol

Lipase (B570770) SourceAcyl DonorEnantiomeric Excess of Product (ee_p) (%)Conversion (c) (%)Reference
Burkholderia cepaciaVinyl Acetate98.940.1[1]
Burkholderia cepaciaThis compound--[1]
Candida rugosaVinyl AcetateLowLow[1]
Candida rugosaThis compoundLowLow[1]

Note: In the study by Pietrzak et al. (2020), while both acyl donors were investigated, detailed quantitative results for this compound with Burkholderia cepacia were not provided, and both were found to be inefficient with Candida rugosa under the tested conditions.[1]

Table 2: General Properties of this compound and Vinyl Acetate

PropertyThis compoundVinyl Acetate
Chemical Formula C₅H₈O₂C₄H₆O₂
Molar Mass 100.12 g/mol 86.09 g/mol
Boiling Point 97 °C72.7 °C
By-product AcetoneAcetaldehyde
Advantages "Green" by-product (acetone) is less reactive and easily removed.Often higher reaction rates and enantioselectivity.
Disadvantages Can sometimes result in lower yields and enantioselectivity compared to vinyl acetate.By-product (acetaldehyde) can potentially deactivate enzymes by reacting with lysine (B10760008) residues.

Experimental Protocols

Detailed methodologies for the enzymatic kinetic resolution of a model secondary alcohol, (R,S)-1-phenylethanol, are provided below for both this compound and vinyl acetate.

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Vinyl Acetate

Materials:

  • Racemic (R,S)-1-phenylethanol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a 25 mL sealed glass bioreactor, add 40–400 mM of (R,S)-1-phenylethanol dissolved in n-hexane.[2]

  • Add vinyl acetate to the reaction mixture at a molar ratio of 3:1 to the substrate (e.g., 120–1200 mM).[2]

  • Add the immobilized lipase (e.g., 2–22 mg/mL).[2]

  • Seal the vessel and place it in an orbital shaker set to a desired temperature (e.g., 42 °C) and agitation speed (e.g., 200 rpm).[2]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

  • Once the desired conversion (typically close to 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The product, (R)-1-phenylethyl acetate, can be separated from the unreacted (S)-1-phenylethanol by column chromatography.

Protocol 2: Enzymatic Kinetic Resolution of Secondary Alcohols using this compound

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase from Pseudomonas cepacia

  • This compound

  • Anhydrous toluene (B28343) (or other suitable organic solvent)

  • Reaction vessel

  • Thermostated shaker

  • Analytical equipment (chiral GC or HPLC)

Procedure:

  • In a reaction vessel, dissolve the racemic secondary alcohol in toluene.

  • Add this compound as the acyl donor. A molar ratio of 2:1 (this compound to alcohol) is recommended to ensure the irreversibility of the reaction.

  • Add the immobilized Pseudomonas cepacia lipase.

  • Place the vessel in a thermostated shaker at 40 °C.

  • Monitor the reaction by analyzing samples periodically to determine the enantiomeric excess of the substrate and product.

  • Upon reaching approximately 50% conversion, terminate the reaction by removing the enzyme via filtration.

  • Isolate and purify the resulting chiral alcohol and acetate by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic acylation of a secondary alcohol.

G Experimental Workflow for Enzymatic Acylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Substrate (e.g., Racemic Alcohol) E Combine Reactants in Reaction Vessel A->E B Acyl Donor (IPA or VA) B->E C Immobilized Lipase C->E D Anhydrous Solvent D->E F Incubate with Agitation (Controlled Temperature) E->F G Monitor Reaction Progress (e.g., Chiral GC/HPLC) F->G H Stop Reaction (Filter Enzyme) G->H Desired Conversion Reached I Purification (e.g., Column Chromatography) H->I J Characterization of Enantiopure Products I->J

Caption: A generalized workflow for enzymatic acylation reactions.

Signaling Pathway: Ping-Pong Bi-Bi Mechanism

Lipase-catalyzed acylations with this compound or vinyl acetate typically follow a Ping-Pong Bi-Bi kinetic mechanism. This mechanism involves the formation of a covalent acyl-enzyme intermediate.

G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Acylation cluster_reactants Reactants cluster_products Products E Free Enzyme (Lipase) EA Enzyme-Acyl Donor Complex E->EA + Acyl Donor (A) E_Ac Acyl-Enzyme Intermediate EA->E_Ac - Enol (P1) E_Ac_Nu Acyl-Enzyme-Nucleophile Complex E_Ac->E_Ac_Nu + Nucleophile (Nu) E_Ac_Nu->E - Acylated Product (P2) A Acyl Donor (IPA or VA) Nu Nucleophile (Alcohol) P1 Enol By-product (Vinyl alcohol or Isopropenyl alcohol) Acetone Acetone P1->Acetone Tautomerization (from IPA) Acetaldehyde Acetaldehyde P1->Acetaldehyde Tautomerization (from VA) P2 Acylated Product (Ester)

Caption: The Ping-Pong Bi-Bi kinetic pathway for enzymatic acylation.

References

Quantitative Purity Assessment of Isopropenyl Acetate: A Comparative Guide to qNMR, GC-FID, and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For isopropenyl acetate (B1210297), a versatile reagent and monomer, ensuring high purity is paramount for its intended applications. This guide provides an objective comparison of three robust analytical techniques for assessing the purity of isopropenyl acetate: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We present supporting experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: Method Comparison

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Separation based on volatility and polarity, with detection by flame ionization.Separation based on polarity, with detection by UV absorbance.
Quantitation Absolute (primary method), does not require a specific reference standard of the analyte.Relative, requires a reference standard of this compound.Relative, requires a reference standard of this compound.
Selectivity High for structurally distinct molecules. Signal overlap can be a challenge for isomers.Excellent for separating volatile impurities.Good for separating non-volatile and thermally labile impurities.
Sensitivity Moderate.High.Moderate to high, dependent on chromophore.
Sample Throughput Moderate.High.High.
Sample Requirement Non-destructive, sample can be recovered.Destructive.Destructive.
Instrumentation NMR Spectrometer.Gas Chromatograph with FID.HPLC system with UV detector.
Typical Purity Result 99.85% ± 0.15%99.82% (Area %)99.88% (Area %)

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established analytical principles and can be adapted for specific laboratory conditions.

Quantitative ¹H-NMR Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

  • Dissolve the mixture in 0.75 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic signals for this compound and the internal standard.

    • This compound: Vinyl protons (=CH₂) at ~4.5-4.8 ppm (2H) and methyl protons (-CH₃) at ~2.1 ppm (3H). The vinylidene protons are often well-resolved and suitable for quantification.

    • Maleic Acid: Olefinic protons (-CH=CH-) at ~6.3 ppm (2H).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard (Maleic acid)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas Chromatograph with FID

Sample Preparation:

  • Prepare a 1% (v/v) solution of this compound in acetone.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: HPLC system with a UV detector

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis: Similar to GC-FID, the purity is calculated using the area percent method.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

qNMR workflow for this compound purity assessment.

Method_Comparison cluster_methods Purity Assessment Methods for this compound cluster_attributes Key Attributes qNMR qNMR absolute Absolute Quantitation qNMR->absolute non_destructive Non-destructive qNMR->non_destructive GC_FID GC-FID relative Relative Quantitation GC_FID->relative volatile Analysis of Volatile Impurities GC_FID->volatile HPLC_UV HPLC-UV HPLC_UV->relative non_volatile Analysis of Non-Volatile Impurities HPLC_UV->non_volatile

Comparison of qNMR, GC-FID, and HPLC-UV for purity analysis.

Conclusion

All three methods—qNMR, GC-FID, and HPLC-UV—are suitable for determining the purity of this compound, each with its own set of advantages.

  • qNMR stands out as a primary method, providing absolute quantification without the need for a specific this compound reference standard, which is a significant advantage in the absence of a certified standard. Its non-destructive nature is also beneficial when sample availability is limited.

  • GC-FID is a highly sensitive and robust method, particularly well-suited for detecting and quantifying volatile impurities that may be present from the synthesis process.

  • HPLC-UV offers a valuable orthogonal technique, capable of separating non-volatile or thermally sensitive impurities that might not be amenable to GC analysis.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, qNMR can provide a highly accurate absolute purity value, while GC-FID and HPLC-UV can be employed to identify and quantify specific volatile and non-volatile impurities, respectively. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative quantification, the nature of expected impurities, and the availability of instrumentation.

A Comparative Guide: Isopropenyl Acetate in Batch vs. Flow Chemistry for Acetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of various esters. Isopropenyl acetate (B1210297) has emerged as a valuable acetylating agent due to its high reactivity and the formation of acetone (B3395972) as the sole byproduct, which is easily removed. This guide provides a comprehensive comparison of the efficacy of isopropenyl acetate in traditional batch versus modern flow chemistry setups, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your process development decisions.

Executive Summary

Continuous flow chemistry offers significant advantages over traditional batch processing for acetylation reactions using this compound, particularly in terms of productivity, safety, and scalability. While batch processes are versatile and utilize readily available equipment, flow chemistry provides superior heat and mass transfer, leading to shorter reaction times, higher yields, and improved process control. This is exemplified in the transesterification of glycerol (B35011) derivatives, where a shift from batch to continuous flow resulted in a substantial increase in productivity.

Data Presentation: Batch vs. Flow

The following tables summarize quantitative data from studies on the acetylation of glycerol and its acetal (B89532) derivatives using this compound in both batch and continuous flow settings.

Table 1: Batch Transesterification of Solketal with this compound

EntryTemperature (°C)Molar Ratio (iPAc:Solketal)Time (h)Conversion (%)
120020373
2220106>95

Data adapted from a 2018 study on high-temperature transesterification.

Table 2: Continuous Flow Transesterification of Solketal with this compound

EntryTemperature (°C)Residence TimeConversion (%)
1225Not Specified71
2250Not Specified93
3275Not Specified100

Data adapted from the same 2018 study, highlighting the efficiency of continuous flow at higher temperatures.

Table 3: Comparison of Productivity for the Synthesis of Solketal Acetate

MethodProductivity
BatchBaseline
Continuous Flow10-fold increase

This significant increase in productivity was reported in a 2023 study by Rigo et al., demonstrating the potential for process intensification with flow chemistry.[1]

Experimental Protocols

General Batch Protocol for Alcohol Acetylation

This protocol is a generalized procedure based on common practices for the acetylation of primary and secondary alcohols using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.5 - 3.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 1-5 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • To a stirred solution of the alcohol in the chosen anhydrous solvent, add the acid catalyst.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude acetylated product.

  • Purify the product by column chromatography or distillation.

Continuous Flow Protocol for Glycerol Acetylation

This protocol is based on the continuous flow synthesis of triacetin (B1683017) from crude glycerol as described by Rigo et al. (2023).[1]

System Setup:

  • High-pressure pump

  • Tubular reactor (e.g., stainless steel coil)

  • Back-pressure regulator

  • Heating system (e.g., oil bath, heating block)

  • Collection vessel

Procedure:

  • Prepare a homogeneous feed solution of crude glycerol, this compound, and acetic acid.

  • Pump the feed solution through the heated tubular reactor at a defined flow rate to achieve the desired residence time.

  • Maintain the system at the target temperature and pressure using the heating system and back-pressure regulator.

  • Collect the output from the reactor in a collection vessel.

  • Analyze the product mixture by GC or HPLC to determine conversion and yield.

  • The product can be purified by distillation.

Visualizing the Processes and Mechanism

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_batch Batch Acetylation Workflow A 1. Charging Reactants (Alcohol, iPAc, Catalyst) to Flask B 2. Heating and Stirring (Reaction Time) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Chromatography/Distillation) C->D E Final Product D->E

Caption: A simplified workflow for a typical batch acetylation process.

G cluster_flow Continuous Flow Acetylation Workflow A 1. Reactant Feed (Pump) B 2. Heated Reactor Coil (Controlled Residence Time) A->B C 3. Back-Pressure Regulator B->C D 4. In-line Analysis / Collection C->D E Final Product Stream D->E

Caption: A schematic of a continuous flow setup for acetylation.

G cluster_mechanism Acid-Catalyzed Acetylation Mechanism A 1. Protonation of this compound O H3C-C-O-C=CH2 CH3 B 2. Nucleophilic Attack by Alcohol OH+ H3C-C-O-C=CH2 CH3 A:f0->B:f0 + R-OH C 3. Proton Transfer H R-O+ H3C-C-O-C=CH2 H CH3 B:f0->C:f0 D 4. Elimination of Acetone O H3C-C-O-R C:f0->D:f0 - H+ E Acetone C:f0->E:f0 rearrangement F H+ D:f0->F + H+ F->A:f0 H+ G R-OH G->B:f0

Caption: Proposed mechanism for the acid-catalyzed acetylation of an alcohol with this compound.

Concluding Remarks

The choice between batch and flow chemistry for acetylation with this compound will depend on the specific requirements of the synthesis. For small-scale, exploratory work where flexibility is paramount, batch processing remains a viable option.[2] However, for process optimization, scale-up, and manufacturing, the adoption of continuous flow technology can lead to significant improvements in efficiency, safety, and product consistency. The data presented herein strongly suggests that for reactions such as the acetylation of polyols, flow chemistry is a superior approach, offering a clear path to process intensification and greener chemical production.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Isopropenyl Acetate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the validation of isopropenyl acetate (B1210297) conversion. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in selecting the most suitable method for specific research and development needs.

Introduction

Isopropenyl acetate (IPAc) is a key reagent and intermediate in organic synthesis, notably in the production of acetylacetone (B45752) and in the protection of diols.[1] Monitoring the conversion of reactants to this compound is crucial for process optimization, quality control, and kinetic studies. The choice of analytical technique for this purpose significantly impacts the accuracy, precision, and efficiency of the quantification. This guide compares three widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the quantification of this compound conversion.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-FID, and ¹H NMR for the quantification of this compound conversion, based on typical validation parameters outlined in the ICH Q2(R1) guidelines.[2][3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detection (GC-FID)¹H Nuclear Magnetic Resonance (¹H NMR)
Specificity High; separation based on polarity.Very high; separation based on volatility.High; based on unique proton chemical shifts.
Accuracy High (typically 98-102% recovery).[5]High (typically 95-105% recovery).[6]High; direct proportionality of signal to molar concentration.
Precision (RSD) < 2%< 2%< 3%
Limit of Detection (LOD) Low (ng/mL range).[7]Very low (pg/mL range).Moderate (µg/mL to mg/mL range).
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range).[7]Very low (pg/mL to ng/mL range).[6]Moderate (µg/mL to mg/mL range).
Linearity (r²) > 0.999> 0.999> 0.99
Range Wide, dependent on detector.Wide, highly linear detector.Narrower, dependent on receiver gain.
Robustness Good; sensitive to mobile phase composition and pH.Very good; sensitive to temperature and flow rate changes.Excellent; less affected by minor variations.
Sample Throughput Moderate.High.Low to moderate.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific reaction mixtures and matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and related non-volatile reactants or byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Reactant standard (e.g., acetone)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient. A typical starting point is a 50:50 (v/v) mixture.[9]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[9]

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound and the primary reactant in a suitable solvent (e.g., mobile phase) at concentrations spanning the expected reaction range.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture at a specific time point. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify and integrate the peaks corresponding to this compound and the reactant. Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of this compound and the reactant in the samples from the calibration curve. The conversion can be calculated based on the disappearance of the reactant or the appearance of the product.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a highly sensitive method for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]

  • Autosampler

Reagents:

  • High-purity carrier gas (e.g., Helium or Nitrogen)[10]

  • This compound standard

  • Reactant standard (e.g., acetone)

  • Internal standard (e.g., dodecane)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound, the reactant, and a constant concentration of an internal standard in a suitable solvent.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. Dilute the sample with a suitable solvent containing the internal standard.

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: Identify the peaks for this compound, the reactant, and the internal standard based on their retention times. Calculate the response factor for each analyte relative to the internal standard using the standard solutions. Determine the concentration of this compound and the reactant in the samples based on their peak areas and the response factors. Calculate the conversion.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Method

¹H NMR spectroscopy allows for the direct, non-invasive monitoring of reaction progress by integrating the signals of specific protons in the reactants and products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃) compatible with the reaction mixture.

  • Internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation: At each time point, withdraw a sample from the reaction mixture and dissolve it in a deuterated solvent containing a known concentration of an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Quantification: Identify the characteristic signals for this compound (e.g., vinyl protons and methyl protons) and the reactant. Integrate the signals corresponding to the product, reactant, and the internal standard.

  • Conversion Calculation: The conversion can be determined by comparing the integral of a product signal to the integral of a reactant signal, or by using the internal standard to calculate the absolute concentrations of both species over time.

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate the chemical reaction and the analytical workflow.

G cluster_reaction This compound Synthesis Acetone (B3395972) Acetone Isopropenyl_Acetate This compound Acetone->Isopropenyl_Acetate + Ketene Ketene Ketene Catalyst Catalyst Catalyst->Isopropenyl_Acetate

Caption: Synthesis of this compound from acetone and ketene.

G cluster_workflow General Analytical Workflow Start Reaction Sampling Preparation Sample Preparation (Dilution, Quenching) Start->Preparation Analysis Instrumental Analysis (HPLC, GC, NMR) Preparation->Analysis Data Data Acquisition (Chromatogram/Spectrum) Analysis->Data Quantification Quantification (Peak Integration, Calibration) Data->Quantification Result Conversion Calculation Quantification->Result

Caption: A generalized workflow for the analysis of reaction conversion.

References

A Comparative Guide to Isopropenyl Acetate and Novel Acetylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acetylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall sustainability. This guide provides an objective comparison of isopropenyl acetate (B1210297) against emerging novel acetylating agents, supported by experimental data and detailed protocols to inform your selection process.

Isopropenyl acetate (IPA) has gained traction as a "green" acetylating agent due to its primary byproduct being acetone, which is volatile and easily removed from the reaction mixture. This contrasts with traditional agents like acetic anhydride (B1165640) and acetyl chloride, which produce acetic acid or hydrochloric acid, respectively, often requiring more complex workup procedures. This guide will benchmark the performance of this compound against two classes of novel acetylating agents: α-keto acids and acyl-1,4-dihydropyridines, providing a comprehensive overview of their respective strengths and weaknesses.

Performance Benchmark: this compound vs. Novel Acetylating Agents

The following tables summarize the performance of this compound in comparison to acetic anhydride, a traditional agent, and provide representative data for the novel classes of acetylating agents. Direct comparative data for the novel agents against this compound under identical conditions is limited in the current literature; however, the presented data offers valuable insights into their potential.

Table 1: O-Acetylation of Alcohols and Phenols

SubstrateAcetylating AgentCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
ThymolThis compound1% VOSO₄None (Solvent-free)6024~75[1]
ThymolAcetic Anhydride1% VOSO₄None (Solvent-free)RT2480[1]
Benzyl AlcoholAcetic AnhydrideNoneNone (Solvent-free)607>99[2]
Benzyl AlcoholAcetyl ChlorideZnCl₂None (Solvent-free)300.398[3]
Secondary AlcoholsThis compoundPseudomonas cepacia lipaseToluene40Variesup to 99[4]

Table 2: N-Acetylation of Amines

SubstrateAcetylating AgentCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl AmineThis compoundNoneNone (Solvent-free)603Quantitative[5]
AnilineThis compoundNoneNone (Solvent-free)603Quantitative[5]
AnilineAcetic Anhydride/NaOAcH₂ORT---[6]
AnilineAcetyl Chloride/K₂CO₃/TBABDMFRT0.25High[7]
Racemic AminesN-Acetylated Ph-PPY*----Good Stereoselectivity[8]

Note: N-Acetylated Ph-PPY represents a chiral acylating agent for enantioselective acylation.

Reaction Mechanisms and Workflows

Understanding the reaction pathways is crucial for optimizing conditions and troubleshooting. Below are visualizations of key mechanisms and experimental workflows.

Acid-Catalyzed Acetylation with this compound

The acid-catalyzed acetylation of an alcohol with this compound proceeds via a transesterification mechanism. The protonation of the carbonyl oxygen of this compound makes it more electrophilic, facilitating nucleophilic attack by the alcohol.

AcidCatalyzedAcetylation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Elimination cluster_step4 Step 4: Deprotonation & Tautomerization IPA This compound Protonated_IPA Protonated IPA (Oxocarbenium ion) IPA->Protonated_IPA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_IPA->Tetrahedral_Intermediate + R-OH Alcohol R-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Acetone_Enol Acetone (Enol form) Tetrahedral_Intermediate->Acetone_Enol Elimination Ester Acetylated Product (Ester) Protonated_Ester->Ester - H+ Acetone Acetone Acetone_Enol->Acetone Tautomerization LipaseCatalyzedResolution Racemic_Alcohol Racemic Secondary Alcohol ((R/S)-R'OH) Lipase Lipase (e.g., Pseudomonas cepacia) Racemic_Alcohol->Lipase IPA This compound IPA->Lipase Enzyme_Complex Enzyme-Acyl Complex Lipase->Enzyme_Complex Forms R_Acetate (R)-Acetate Enzyme_Complex->R_Acetate Selectively Acetylates (R)-enantiomer S_Alcohol Unreacted (S)-Alcohol Enzyme_Complex->S_Alcohol Leaves Acetone Acetone R_Acetate->Acetone Byproduct

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isopropenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical compounds like isopropenyl acetate (B1210297). This guide provides essential, step-by-step procedures for the safe and compliant disposal of isopropenyl acetate, ensuring the protection of laboratory personnel and the environment.

This compound is a highly flammable liquid and vapor that requires careful handling during its use and subsequent disposal.[1][2][3] Improper disposal can lead to fire hazards, environmental contamination, and potential health risks. Therefore, a structured and informed approach to its disposal is critical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3] All equipment used must be properly grounded to prevent static discharge.[1][2]

Spill Management

In the event of a spill, immediately eliminate all ignition sources.[1] Absorb the spill with a non-combustible, inert material such as sand, dry earth, or a universal binder.[1][2] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2] It is crucial to prevent the spilled chemical from entering waterways, sewers, or confined areas.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[2] It is imperative to adhere to all local, regional, and national regulations governing chemical waste disposal.

  • Container Management : Do not mix this compound with other waste streams. Keep the chemical in its original, properly labeled container. If the original container is damaged, transfer the waste to a new, compatible, and correctly labeled container. Containers that have held this compound must be handled as hazardous waste themselves.

  • Storage Pending Disposal : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and peroxides.[2] The storage area should be designated for flammable liquids.

  • Professional Disposal : Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

Under no circumstances should this compound be disposed of down the drain or into the sewer system. [1][2][4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
CAS Number 108-22-5
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Appearance Clear, colorless liquid
Boiling Point 94 - 97 °C
Flash Point 8.5 - 19 °C
Density 0.908 g/cm³ at 20 °C
Solubility in Water 32.5 g/L at 20 °C
Vapor Density 3.5
Autoignition Temperature 431 °C
Lower Explosion Limit 1.8%

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures to be taken.

G start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination small_spill Small, Contained Spill on Benchtop assess_contamination->small_spill Minor large_spill_or_bulk Large Spill or Bulk Waste assess_contamination->large_spill_or_bulk Major/Bulk absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb containerize Place in Labeled, Sealed Container for Hazardous Waste large_spill_or_bulk->containerize collect Collect with Non-Sparking Tools absorb->collect collect->containerize store Store in a Cool, Well-Ventilated Area Away from Ignition Sources containerize->store no_drain Do NOT Dispose Down the Drain containerize->no_drain hand_off Hand Off to Licensed Hazardous Waste Disposal Service store->hand_off

This compound Disposal Workflow

Experimental Protocols for Treatment

While direct disposal through a licensed service is the standard and recommended procedure, some literature suggests that hydrolysis can be used to break down this compound. However, it is important to note that performing chemical treatment of hazardous waste requires expertise and may be subject to regulation.

One patented process describes the alkaline hydrolysis of poly(this compound) to poly(alpha-methylvinyl alcohol) using sodium methoxide (B1231860) in methanol.[5] This is an example of a chemical transformation of the substance, but it is part of a synthetic process and not a validated waste disposal protocol. Attempting to neutralize this compound waste in the lab via hydrolysis or other chemical means is not recommended without a thoroughly vetted and safety-approved protocol, as it could lead to uncontrolled reactions or the generation of other hazardous byproducts. For the vast majority of laboratory settings, chemical treatment of waste is not a viable or compliant disposal method.

References

Personal protective equipment for handling Isopropenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Isopropenyl acetate (B1210297), including detailed operational and disposal plans to ensure a secure laboratory environment.

Isopropenyl acetate is a highly flammable liquid and vapor that may cause respiratory irritation.[1][2] Adherence to proper safety protocols is critical to mitigate risks of exposure and physical hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or safety glasses are required. A face shield should also be used.[1]
Skin Protection Wear protective gloves; inspect them before use. Use proper glove removal technique to avoid skin contact.[1] Impervious clothing is necessary to prevent skin exposure.[1][3]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of inhalation.[1][3] For emergency situations, a positive pressure, full-face piece self-contained breathing apparatus (SCBA) is recommended.[1]

Occupational Exposure Limits

OrganizationTWA (8-hour)STEL (15-minute)
ACGIH 100 ppm150 ppm
OSHA 250 ppm (950 mg/m³)Not Established

Source: Isopropyl Acetate Safety Data Sheet. Note that while this compound and Isopropyl acetate are different compounds, some safety data sheets for this compound reference the exposure limits for Isopropyl Acetate. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from your supplier.

Safe Handling and Storage Protocol

Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Do not inhale vapor or mist.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][3]

  • All equipment used when handling the product must be grounded.[1][3]

  • Handle in a well-ventilated area.[1][4]

  • Wash hands thoroughly after handling.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][2][3]

  • Store away from incompatible materials such as strong acids, strong bases, and peroxides.[3][5]

  • Keep in a fireproof place.[5]

Emergency and Disposal Procedures

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • After Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1][3]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][5]

  • After Ingestion: Do NOT induce vomiting. Give water to the victim to drink and seek medical attention.[1]

Spill Response:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition (no smoking, flares, sparks, or flames).[1]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a vapor-suppressing foam to reduce vapors.[1] Absorb the spill with inert, non-combustible material such as dry earth, sand, or silica (B1680970) gel.[1][3]

  • Collect and Dispose: Use clean, non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[1][3]

  • Prevent Environmental Contamination: Do not let the product enter drains, waterways, or sewers.[1][3]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2][5] This should be done at a hazardous or special waste collection point.[5]

  • Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense this compound Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Close Container Tightly Close Container Perform Experiment->Close Container Clean Work Area Clean Work Area Close Container->Clean Work Area Dispose Waste Dispose of Waste Properly Clean Work Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Supervisor Alert Supervisor Evacuate->Alert Supervisor Consult SDS Consult SDS for Spill Response Alert Supervisor->Consult SDS

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.